molecular formula C4H12ClNO B1589991 O-Isobutylhydroxylamine Hydrochloride CAS No. 6084-58-8

O-Isobutylhydroxylamine Hydrochloride

Cat. No.: B1589991
CAS No.: 6084-58-8
M. Wt: 125.6 g/mol
InChI Key: WOXGREIMSJFDPG-UHFFFAOYSA-N
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Description

O-Isobutylhydroxylamine Hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO and its molecular weight is 125.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-methylpropyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(2)3-6-5;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXGREIMSJFDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507201
Record name O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6084-58-8
Record name O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-METHYLPROPYL)HYDROXYLAMINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Isobutylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Significance of O-Isobutylhydroxylamine Hydrochloride

This compound is a valuable synthetic intermediate widely employed in medicinal chemistry and drug development. Its utility stems from the reactive hydroxylamine moiety, which serves as a versatile building block for the creation of more complex molecules, including oximes, hydroxamic acids, and other nitrogen-containing heterocycles. These structural motifs are present in a diverse array of biologically active compounds, underscoring the importance of reliable and efficient synthetic access to O-alkylhydroxylamines. This guide provides a detailed exploration of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and providing actionable experimental protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance of specific functional groups. Here, we delve into the most prevalent and effective methodologies.

Method 1: The Phthalimide Route - A Classic and Robust Approach

The alkylation of N-hydroxyphthalimide followed by hydrazinolysis is a cornerstone in the synthesis of O-alkylhydroxylamines and remains a widely practiced method due to its reliability and generally high yields.[1][2]

Mechanism and Rationale:

This two-step process begins with the O-alkylation of N-hydroxyphthalimide with an appropriate isobutylating agent. The phthalimide group serves as an excellent protecting group for the hydroxylamine nitrogen, preventing undesired N-alkylation and dialkylation. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic oxygen of N-hydroxyphthalimide attacks the electrophilic carbon of the isobutyl source. The subsequent step involves the cleavage of the phthalimide group using hydrazine. Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and liberating the desired O-isobutylhydroxylamine. The final step involves the conversion of the free base to its more stable hydrochloride salt.

Experimental Protocol: Synthesis via N-Hydroxyphthalimide

Step 1: Synthesis of N-(Isobutoxy)phthalimide

  • To a solution of N-hydroxyphthalimide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add isobutyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford N-(isobutoxy)phthalimide.

Step 2: Synthesis of this compound

  • Suspend N-(isobutoxy)phthalimide (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

  • To the filtrate, add concentrated hydrochloric acid dropwise until the pH is acidic.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Data Summary for the Phthalimide Route:

ParameterValue
Starting Materials N-hydroxyphthalimide, Isobutyl bromide
Key Reagents Potassium carbonate, Hydrazine hydrate, HCl
Solvents DMF, Ethanol
Reaction Temperature 60-70 °C (Step 1), Reflux (Step 2)
Typical Yield 70-85% (overall)

Reaction Workflow: Phthalimide Route

A N-Hydroxyphthalimide C N-(Isobutoxy)phthalimide A->C K2CO3, DMF B Isobutyl Bromide B->C E O-Isobutylhydroxylamine C->E Ethanol, Reflux D Hydrazine D->E G O-Isobutylhydroxylamine HCl E->G F HCl F->G

Caption: Synthesis of O-Isobutylhydroxylamine HCl via the phthalimide route.

Method 2: The Boc-Protected Route - A Hydrazine-Free Alternative

Concerns over the hazardous nature of hydrazine have led to the development of alternative methods. One such elegant approach involves the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH), which allows for a more rapid and safer synthesis.[2]

Mechanism and Rationale:

This method also proceeds via O-alkylation of a protected hydroxylamine derivative. The (Boc)2NOH is reacted with an alkyl bromide, in this case, isobutyl bromide. The bulky Boc protecting groups can be readily removed under acidic conditions, typically with the addition of hydrochloric acid, to directly yield the desired alkoxyamine hydrochloride salt. This one-pot transformation avoids the need for isolating the intermediate protected hydroxylamine and, more importantly, circumvents the use of hydrazine.

Experimental Protocol: Synthesis via (Boc)2NOH

  • Dissolve N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) (1 equivalent) and isobutyl bromide (1.1 equivalents) in a suitable solvent such as acetonitrile.

  • Add a non-nucleophilic base, for example, cesium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Data Summary for the Boc-Protected Route:

ParameterValue
Starting Materials (Boc)2NOH, Isobutyl bromide
Key Reagents Cesium carbonate, HCl
Solvents Acetonitrile, Diethyl ether
Reaction Temperature Room Temperature
Typical Yield High

Reaction Workflow: Boc-Protected Route

A (Boc)2NOH C O-Isobutyl-N,N'-(Boc)2-hydroxylamine A->C Cs2CO3, Acetonitrile B Isobutyl Bromide B->C E O-Isobutylhydroxylamine HCl C->E Deprotection D HCl D->E

Caption: Hydrazine-free synthesis of O-Isobutylhydroxylamine HCl.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the isobutyl group's structure and its attachment to the oxygen atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the compound's identity.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety Considerations

  • Isobutyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Hydrazine is toxic and potentially explosive; appropriate personal protective equipment should be worn, and it should be handled with extreme care.

  • Hydrochloric acid is corrosive and should be handled with care.

Conclusion

The synthesis of this compound is a well-established process with multiple reliable routes. The classic phthalimide method offers a robust and high-yielding pathway, while the Boc-protected approach provides a safer, hydrazine-free alternative. The choice of synthetic strategy will depend on the specific requirements of the laboratory and the overall synthetic plan. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development endeavors.

References

  • Improved Synthesis of N-Alkoxyphthalimdes. (2006). ResearchGate. Retrieved from [Link]

  • Jayasekara, P. S., & Jacobson, K. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344–2347. Retrieved from [Link]

Sources

O-Isobutylhydroxylamine Hydrochloride CAS number 6084-58-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to O-Isobutylhydroxylamine Hydrochloride

Foreword: A Modern Reagent for Controlled Oximation

In the landscape of synthetic chemistry, particularly within drug discovery and development, the tools we employ must be both reliable and versatile. This compound (CAS No. 6084-58-8) emerges as a key reagent for the synthesis of O-alkyl oximes, a functional group of significant interest in medicinal chemistry. Its hydrochloride salt form ensures bench-top stability, overcoming the handling challenges associated with free hydroxylamines.[1] The isobutyl moiety confers specific solubility and steric properties that can be leveraged to fine-tune reaction kinetics and product characteristics.

This guide moves beyond a simple recitation of properties and methods. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its application. We will explore not just how to use this reagent, but why specific conditions are chosen, how to anticipate its reactivity, and how to integrate it effectively into complex synthetic workflows.

Core Identity and Physicochemical Characteristics

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a white to off-white solid, a characteristic that simplifies handling and weighing in a laboratory setting. Its stability under recommended storage conditions is a key advantage for reproducibility in experimental setups.[2][3]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

The key physicochemical data are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 6084-58-8[2][3][4][5]
Molecular Formula C₄H₁₂ClNO[4][5][6]
Molecular Weight 125.60 g/mol [4][5][7]
Appearance White to almost white solid/powder[6]
Melting Point 129 °C[2][8]
Boiling Point 167.7 °C at 760 mmHg[2][6]
Storage Conditions 2-8°C, Inert atmosphere[2][6]
IUPAC Name O-(2-methylpropyl)hydroxylamine;hydrochloride[4][7]
InChI Key WOXGREIMSJFDPG-UHFFFAOYSA-N[4]

Synthesis Pathway: A Strategic Overview

Understanding the synthesis of a reagent provides insight into potential impurities and handling considerations. While multiple routes exist, a common strategy for preparing O-alkylhydroxylamines involves the O-alkylation of a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, followed by deprotection. This approach prevents over-alkylation on the nitrogen atom.

Diagram 2: Generalized Synthetic Pathway

G start N-Hydroxyphthalimide (Hydroxylamine Equivalent) intermediate N-(Isobutyloxy)phthalimide start->intermediate O-Alkylation reagent1 Isobutyl Bromide + Base (e.g., K2CO3) reagent1->intermediate product O-Isobutylhydroxylamine intermediate->product Deprotection reagent2 Hydrazine Hydrate or Acid Hydrolysis reagent2->product final_product O-Isobutylhydroxylamine Hydrochloride product->final_product Protonation final HCl (Salt Formation) final->final_product

Caption: General pathway for synthesizing O-alkylhydroxylamines.

This two-step process is generally efficient. The use of N-hydroxyphthalimide is advantageous as it is a stable, crystalline solid, and the intermediate N-(isobutyloxy)phthalimide is readily purified. The final deprotection, often achieved with hydrazine, yields the free hydroxylamine, which is then converted to its more stable hydrochloride salt for storage and commercial supply.[9]

Core Reactivity: The Oximation of Carbonyls

The primary utility of this compound is its reaction with aldehydes and ketones to form stable O-isobutyl oximes.[10] This transformation is a cornerstone of synthetic chemistry, used for protecting carbonyl groups, forming intermediates for further reactions like the Beckmann rearrangement, or introducing the oxime moiety itself as a pharmacologically relevant feature.[11]

The Reaction Mechanism: A Stepwise Explanation

The reaction proceeds via nucleophilic addition to the carbonyl group. The hydrochloride salt is stable but unreactive; therefore, a weak base is required to liberate the free hydroxylamine, which is the active nucleophile.

Diagram 3: Mechanism of Oxime Formation

G carbonyl Aldehyde or Ketone (R-C(=O)-R') intermediate Tetrahedral Intermediate (Hemiaminal analog) carbonyl->intermediate Nucleophilic Attack hydroxylamine O-Isobutylhydroxylamine (iBu-O-NH2) hydroxylamine->intermediate protonated_int Protonated Intermediate intermediate->protonated_int Proton Transfer oxime O-Isobutyl Oxime (R-C(=N-O-iBu)-R') protonated_int->oxime Elimination of H2O water H2O protonated_int->water

Caption: Nucleophilic addition-elimination mechanism for oximation.

  • Liberation of the Nucleophile : A base (e.g., sodium acetate, pyridine) neutralizes the hydrochloride, freeing the O-isobutylhydroxylamine.[12] The nitrogen atom, with its lone pair of electrons, becomes nucleophilic.

  • Nucleophilic Attack : The nitrogen atom attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[1]

  • Proton Transfer : A series of proton transfers occurs, resulting in the protonation of the hydroxyl group, turning it into a good leaving group (water).

  • Elimination : The lone pair on the nitrogen atom reforms a double bond with the carbon, expelling a molecule of water and yielding the final oxime product.[1]

The isobutyl group is generally considered an inactive spectator in this mechanism, but it influences the product's physical properties, such as crystallinity and solubility in organic solvents, aiding in purification.

Field-Proven Experimental Protocol: Synthesis of an O-Isobutyl Oxime

This protocol provides a reliable, self-validating system for the oximation of a generic ketone.

Objective: To synthesize an O-isobutyl oxime from a ketone using this compound.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Sodium Acetate (NaOAc) or Pyridine (1.5 eq)

  • Solvent (e.g., Ethanol, Methanol)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow

Diagram 4: Standard Oximation Laboratory Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis A Dissolve Ketone in Ethanol C Combine Reactants Stir at RT or Reflux A->C B Prepare solution of Hydroxylamine HCl & Base in Ethanol/Water B->C D Monitor by TLC (Typically 1-12h) C->D E Remove Solvent (in vacuo) D->E F Partition between EtOAc and Water E->F G Wash Organic Layer (Water, Brine) F->G H Dry over MgSO4, Filter, Concentrate G->H I Purify via Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, IR) I->J

Caption: A typical workflow for oxime synthesis and purification.

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in ethanol (approx. 0.5 M concentration).

  • Reagent Preparation: In a separate beaker, dissolve this compound (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of ethanol, adding a small amount of water if necessary to achieve full dissolution. Causality: Sodium acetate acts as a mild base to generate the free hydroxylamine in situ, which is immediately available to react.[12]

  • Reaction Initiation: Add the hydroxylamine solution to the stirring ketone solution. If necessary, attach a condenser and heat the mixture to reflux (typically 50-80 °C). Causality: Heating increases the reaction rate, particularly for sterically hindered or less reactive ketones.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.

  • Workup - Quenching and Extraction: Once complete, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Shake and separate the layers. Causality: This step removes inorganic salts (e.g., NaCl) and unreacted water-soluble reagents into the aqueous phase.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine. Causality: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude oxime.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure O-isobutyl oxime.

Analytical Characterization

Confirming the identity and purity of the resulting oxime is critical. Standard analytical techniques are employed.

  • ¹H NMR Spectroscopy: The isobutyl group will show characteristic signals: a doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine (CH) proton (~1.9 ppm), and a doublet for the methylene (OCH₂) protons (~3.8 ppm). The disappearance of the carbonyl's neighboring proton signals (if any) and the appearance of new signals in the aliphatic or aromatic region confirm the reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the isobutyloxyamino group and the loss of an oxygen atom from the starting material.[13][14]

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (typically 1680-1750 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) are indicative of oxime formation.[10]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound, while more stable than its free base, requires careful handling.

Hazard ClassGHS StatementSource(s)
Acute Toxicity, Oral H302: Harmful if swallowed[2][5]
Skin Corrosion/Irritation H315: Causes skin irritation[2][15]
Eye Damage/Irritation H319: Causes serious eye irritation[2][15]
Acute Toxicity, Inhalation H332: Harmful if inhaled[3][5]
Specific Target Organ Toxicity H335: May cause respiratory irritation[3][5]

Handling Recommendations:

  • Always use in a well-ventilated area or a chemical fume hood.[2][3]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[2][15]

  • Avoid formation of dust and aerosols.[2]

  • Store in a cool (2-8°C), dry place in a tightly sealed container under an inert atmosphere.[2][6]

  • In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[2][15]

Conclusion: An Enabling Reagent for Modern Synthesis

This compound is more than just a reagent; it is an enabling tool for chemists in research and industry. Its stability, predictable reactivity, and the useful properties it imparts to its products make it a valuable component of the synthetic chemist's toolbox. By understanding the principles behind its use—from the liberation of the free base to the mechanism of oximation—scientists can deploy it with precision and confidence, accelerating the development of novel chemical entities.

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  • MDPI. On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge.
  • Wikipedia. Oxime.
  • ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?.
  • PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.
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  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
  • Asian Journal of Green Chemistry. (2018, May 23). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel.
  • Chemie Brunschwig. TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS.
  • PubChem. SID 87571740. National Center for Biotechnology Information.

Sources

O-Isobutylhydroxylamine Hydrochloride stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of O-Isobutylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 6084-58-8) is a pivotal O-substituted hydroxylamine reagent utilized in synthetic chemistry. Its efficacy is intrinsically linked to its chemical purity and stability. This guide provides a comprehensive technical overview of the stability profile, optimal storage conditions, and handling protocols for this compound. We will delve into the underlying chemical principles that govern its stability, elucidate potential degradation pathways, and offer detailed experimental protocols for stability assessment. This document is intended to serve as a critical resource for researchers and drug development professionals to ensure the integrity and reliability of this essential reagent in their work.

Compound Profile and Physicochemical Properties

This compound, also known as Isobutyloxyamine Hydrochloride, is a white to pale yellow crystalline solid.[1] Its structure, featuring an ether linkage to a hydroxylamine moiety, makes it a valuable building block in organic synthesis, particularly for the formation of oximes and related derivatives.[2] Understanding its fundamental properties is the first step in ensuring its proper handling and storage.

PropertyValueSource(s)
CAS Number 6084-58-8[1][3]
Molecular Formula C₄H₁₁NO·HCl[1]
Molecular Weight 125.6 g/mol [4][5]
Appearance White to very pale yellow crystal or powder[1]
Melting Point 129°C[1]
Purity (Typical) >98.0%[1][4]
Synonyms Isobutyloxyamine Hydrochloride, O-(2-methylpropyl)hydroxylamine hydrochloride[1][5]

The Core Stability Profile: Degradation Causality

While generally stable under proper conditions, the molecule possesses inherent chemical liabilities that can lead to degradation if not stored and handled correctly.[1][6] The primary routes of degradation are hydrolysis and oxidation, influenced by factors such as moisture, air (oxygen), heat, and light.

Hydrolytic Degradation

The N-O bond in O-alkylhydroxylamines can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, although it is generally more stable than an N-O bond in a hydroxamic acid. The presence of moisture is a key factor in initiating this process. The likely hydrolysis products are isobutanol and hydroxylamine.

cluster_hydrolysis Hydrolytic Degradation Pathway parent O-Isobutylhydroxylamine (C₄H₁₁NO) products Isobutanol + Hydroxylamine parent->products Hydrolysis of N-O bond water H₂O (Moisture) water->parent

Caption: Potential hydrolytic degradation of O-Isobutylhydroxylamine.

Oxidative Degradation

The nitrogen atom in the hydroxylamine moiety is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or incompatible oxidizing agents.[1] Oxidation can lead to a variety of products, including nitroso or nitro compounds, diminishing the reagent's efficacy. Storing under an inert atmosphere is a direct countermeasure to this pathway.[3]

Authoritative Recommendations for Storage and Handling

Ensuring the long-term stability of this compound necessitates strict adherence to validated storage and handling protocols. The recommendations below are synthesized from manufacturer safety data sheets and represent industry best practices.

Storage Conditions

There is a variance in temperature recommendations from suppliers, which may reflect intended use-cases (e.g., short-term benchtop storage vs. long-term archival). For maximum shelf-life and to mitigate degradation, the most stringent conditions should be followed.

ParameterRecommendationRationale & CausalitySource(s)
Temperature 2-8°C or -20°CLow temperatures slow the rate of all potential degradation reactions (hydrolysis, oxidation). -20°C is recommended for long-term storage.[3][4][7]
Atmosphere Store under an inert gas (e.g., Argon)Prevents oxidative degradation by displacing atmospheric oxygen.[3][6]
Moisture Keep container tightly closed in a dry placeThe compound can be hygroscopic; excluding moisture prevents hydrolytic degradation.[6][8][9][10]
Incompatibilities Store away from strong oxidizing agentsPrevents rapid and potentially hazardous oxidative decomposition.[1][8]
Container Use original, tightly sealed packaging (e.g., Lined metal or plastic containers)Ensures a dry, inert environment and prevents contamination.[3]
Safe Handling Protocols

Due to its hazardous nature, appropriate personal protective equipment (PPE) and engineering controls are mandatory.[1][3]

  • Ventilation: Always handle in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust.[3][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1] A dust respirator should be used if dust generation is unavoidable.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in the handling area.[3][6]

  • Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof vacuum) and place the material in a sealed container for disposal.[3]

Experimental Workflow: Forced Degradation & Stability Assessment

To empirically validate the stability of a given batch of this compound and develop a stability-indicating analytical method, a forced degradation study is required.[11] This involves subjecting the compound to stress conditions to intentionally produce degradants.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of O-Isobutylhydroxylamine HCl in Methanol/Water acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Subject to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Subject to Stress ox Oxidation (3% H₂O₂, RT) start->ox Subject to Stress thermal Thermal Stress (Solid, 80°C) start->thermal Subject to Stress photo Photolytic Stress (Solid/Solution, ICH Q1B) start->photo Subject to Stress analysis Analyze Samples by Stability-Indicating HPLC-UV (e.g., at t=0, 2, 6, 24, 48h) acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis eval Evaluate Results: - Purity / Assay - Peak Purity of Parent - Mass Balance analysis->eval

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks and pipettes

  • HPLC vials

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 Methanol:Water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 0, 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[11]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.[11]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points.[12]

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Periodically dissolve a small, weighed amount in the solvent for analysis.[11]

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze against a dark control.[11]

  • Analysis: Analyze all samples using the stability-indicating HPLC method detailed below.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating the intact parent compound from all potential process impurities and degradation products.

Instrumentation & Parameters:

ParameterSuggested Value
HPLC System Standard system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Validation Principles:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by running all forced degradation samples and showing baseline resolution between the parent peak and all degradant peaks.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in stressed samples to ensure no degradants are co-eluting.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily threatened by moisture and atmospheric oxygen. Adherence to stringent storage conditions—specifically, low temperature (2-8°C for short-term, -20°C for long-term), exclusion of moisture, and storage under an inert atmosphere—is critical for preserving its quality.[3][4][7] The implementation of systematic stability testing through forced degradation studies provides an empirical foundation for understanding a specific batch's behavior and is a cornerstone of good scientific practice. By following the guidelines and protocols outlined in this document, researchers can ensure the reliability of their results and the longevity of this important chemical reagent.

References

  • Apollo Scientific. (2023). This compound Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet.
  • PMC, NIH. (n.d.). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles.
  • TCI Chemicals. (n.d.). O-Methylhydroxylamine Hydrochloride Safety Data Sheet.
  • TCI Chemicals. (n.d.). This compound Safety Data Sheet.
  • Fisher Scientific. (2009). o-tert-Butylhydroxylamine hydrochloride Safety Data Sheet.
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  • Thieme. (n.d.). Simple Preparation of O-Substituted Hydroxylamines from Alcohols.
  • ResearchGate. (n.d.). Simple Preparation of O-Substituted Hydroxylamines from Alcohols.
  • Royal Society of Chemistry. (n.d.). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances.
  • DC Fine Chemicals. (2024). N,O-Dimethylhydroxylamine hydrochloride Safety Data Sheet.
  • Cayman Chemical. (2022). O-Benzylhydroxylamine (hydrochloride) Product Information.
  • Sigma-Aldrich. (n.d.). O-benzylhydroxylamine hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound product page (Aldrich Partner).
  • Sigma-Aldrich. (n.d.). This compound product page (Ambeed).
  • PubChem, NIH. (n.d.). O-Isobutylhydroxylamine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound product page.
  • ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride.
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  • PubChem, NIH. (n.d.). O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1).
  • Google Patents. (n.d.). Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Research Journal of Pharmacy and Technology. (2009). Significance of Stability Studies on Degradation Product.
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understanding the reactivity of O-alkylhydroxylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of O-Alkylhydroxylamines

Executive Summary

O-alkylhydroxylamines (alkoxyamines) are a versatile class of reagents that have become indispensable in modern chemical biology, drug discovery, and materials science. Their unique reactivity, centered on the nucleophilic aminooxy group (-ONH₂), enables highly selective and robust covalent bond formation under mild, aqueous conditions. The cornerstone of their application is the oxime ligation reaction with aldehydes and ketones, a premier bioorthogonal transformation valued for its high chemoselectivity and the exceptional stability of the resulting oxime linkage. This guide provides a comprehensive exploration of the fundamental principles governing the reactivity of O-alkylhydroxylamines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the reaction mechanisms, explore the critical factors influencing reaction kinetics, and provide validated experimental protocols to empower users to harness the full potential of this powerful chemical tool.

Introduction to O-Alkylhydroxylamines

O-alkylhydroxylamines are derivatives of hydroxylamine where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl substituent. This substitution pattern is key to their utility, differentiating them from N-alkylhydroxylamines and the parent hydroxylamine.[1][2] The defining feature of an O-alkylhydroxylamine is the aminooxy functional group, which serves as a potent nucleophile for a variety of transformations.

Their synthesis is well-established, with common routes including the alkylation of N-protected hydroxylamine derivatives followed by deprotection, or the electrophilic amination of alcohols.[3] Palladium-catalyzed methods have also been developed for the O-arylation of hydroxylamine equivalents, broadening the scope of accessible structures.[4][5] This synthetic accessibility has spurred their adoption in diverse fields. In medicinal chemistry, they serve as crucial building blocks for pharmaceuticals and have been identified as a promising class of mechanism-based enzyme inhibitors, notably for Indoleamine 2,3-dioxygenase-1 (IDO1), a key cancer immunotherapy target.[6] However, their most prominent application lies in bioorthogonal chemistry, where the oxime ligation reaction is used to label, track, and assemble complex biomolecular systems in their native environment without interfering with biological processes.[7][8]

Caption: General structure of an O-alkylhydroxylamine.

Core Principles of Reactivity

Nucleophilicity and the α-Effect

The reactivity of O-alkylhydroxylamines is dominated by the nucleophilic character of the terminal nitrogen atom. Textbooks teach that nitrogen is a better nucleophile than oxygen due to its lower electronegativity, which means it holds its lone pair of electrons less tightly.[9] In hydroxylamines, this intrinsic nucleophilicity is significantly enhanced by the presence of the adjacent oxygen atom, a phenomenon known as the α-effect .[10] The lone pairs on the oxygen atom are believed to destabilize the ground state of the nucleophile through lone pair-lone pair repulsion, thereby increasing the energy of the nitrogen's highest occupied molecular orbital (HOMO) and making it more reactive towards electrophiles.[10] This "super-nucleophilicity" makes the nitrogen the exclusive site of attack on carbonyl carbons, a crucial factor for the chemoselectivity of oxime ligation.[9]

Steric and Electronic Factors

The nature of the substituents on both the O-alkylhydroxylamine and its electrophilic partner (the aldehyde or ketone) profoundly influences reaction rates.

  • Steric Hindrance: Bulky groups near the reacting centers (the aminooxy group or the carbonyl carbon) can impede the reaction.[11] For this reason, aldehydes are generally more reactive in oxime ligations than ketones.[12] This principle is a key consideration in experimental design; if a reaction with a sterically hindered ketone is slow, increasing the reaction time, temperature, or catalyst concentration may be necessary to achieve a satisfactory yield.[11]

  • Electronic Effects: The electronic properties of substituents play a critical role in the stability and reactivity of the resulting oxime bond.[13] Furthermore, the C-O bond of the alkoxyamine itself can undergo homolytic cleavage, a process that is influenced by polar substituents and solvent effects.[14][15] While this C-O bond cleavage is a central mechanism in nitroxide-mediated radical polymerization (NMP), it is generally not a desired pathway in bioconjugation applications, where the stability of the entire molecule is paramount.[16][17]

The Cornerstone Reaction: Oxime Ligation

The reaction between an O-alkylhydroxylamine and an aldehyde or ketone to form a stable oxime bond is the most important transformation in their chemical repertoire.[18] This reaction is highly chemoselective, as aldehydes and ketones are relatively rare among endogenous functional groups in biological systems, minimizing off-target reactions.[7]

Mechanism of Oxime Formation

The formation of an oxime is a two-stage condensation reaction that is mechanistically analogous to imine formation.[19][20]

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[21]

  • Dehydration: The unstable carbinolamine intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form the final, stable C=N-O oxime linkage.[21]

Reactants Aldehyde/Ketone + R-ONH₂ Intermediate Tetrahedral Carbinolamine Reactants->Intermediate Nucleophilic Attack Product Stable Oxime + H₂O Intermediate->Product Dehydration (-H₂O)

Caption: The two-stage mechanism of oxime formation.
The Critical Role of pH

The rate of oxime formation is exquisitely sensitive to pH. The optimal condition is typically a weakly acidic environment (pH 4.0-5.0).[11][12][21] This represents a crucial trade-off:

  • At low pH (<4): The O-alkylhydroxylamine (pKa ≈ 6) becomes protonated to its non-nucleophilic conjugate acid (R-ONH₃⁺), shutting down the initial addition step.[21]

  • At neutral or high pH (>6): There is insufficient acid to protonate the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon and slowing the dehydration step.[21]

This pH dependency is a critical parameter to optimize for any new system. For biological applications where a pH of 4-5 is often not feasible, catalysis is required to achieve efficient ligation at physiological pH (≈7.4).[12]

Catalysis of Oxime Ligation

The discovery that nucleophilic catalysts can dramatically accelerate oxime formation at neutral pH revolutionized their use in bioconjugation.[12] Aniline and its derivatives are the most common catalysts.[18] The catalytic cycle involves the aniline first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and susceptible to attack by the O-alkylhydroxylamine than the original carbonyl.[11] This catalytic pathway effectively bypasses the need for low pH to activate the carbonyl group. More recently, m-phenylenediamine (mPDA) has been identified as a superior catalyst, not because of a dramatic increase in intrinsic catalytic activity, but because its greater aqueous solubility allows it to be used at higher concentrations, leading to significantly faster reaction rates compared to aniline.[22][23]

cluster_cycle Aniline Catalysis Cycle (Neutral pH) Carbonyl R-CHO SchiffBase Protonated Schiff Base (Highly Electrophilic) Carbonyl->SchiffBase + Aniline, +H⁺ - H₂O Aniline Aniline (Catalyst) Oxime Oxime Product SchiffBase->Oxime + R'-ONH₂ Hydroxylamine R'-ONH₂ Oxime->Carbonyl - Aniline, -H⁺ (Catalyst Regenerated)

Caption: Catalytic cycle of aniline in oxime ligation.
Kinetics of Oxime Ligation

The selection of a bioorthogonal reaction is often a balance between kinetics, stability, and biocompatibility.[8] While oxime ligation is prized for the stability of its product, its uncatalyzed kinetics are slower than newer "click" chemistries.[8] However, with catalysis, its rates become highly competitive for many applications.

Bioorthogonal Reaction Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Features
Oxime Ligation (Uncatalyzed) 10⁻³ - 10⁻²pH-dependent; stable product.
Oxime Ligation (Aniline-catalyzed) 10⁻¹ - 1Enables reaction at neutral pH.[23]
Hydrazone Formation ~10⁻²Less stable than oximes, useful for reversible linkages.[24]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) 10⁻¹ - 1Fast, no catalyst needed.
Inverse-Electron-Demand Diels-Alder (iEDDA) 10² - 10⁶Extremely fast kinetics.

Data synthesized from multiple sources for comparative purposes.[8][23][24][25]

Applications in Drug Development and Bioconjugation

The reliable and selective nature of O-alkylhydroxylamine reactivity has made it a cornerstone of modern molecular sciences.

  • Bioorthogonal Labeling: The primary use is in attaching probes (e.g., fluorophores, biotin) to biomolecules that have been metabolically or genetically engineered to contain an aldehyde or ketone handle. This allows for the visualization and tracking of proteins, glycans, and other molecules in living cells.[7][26]

  • Antibody-Drug Conjugates (ADCs): Oxime ligation provides a robust and stable linkage for attaching potent cytotoxic drugs to antibodies.[18] The stability of the oxime bond is critical, ensuring the drug remains attached to the antibody in circulation and is only released at the target tumor site.[13]

  • Hydrogel Formation and Materials Science: The formation of oxime crosslinks is used to create dynamic and responsive hydrogels for applications in tissue engineering and drug delivery.[18]

  • Mechanism-Based Inhibitors: As mentioned, O-alkylhydroxylamines have been rationally designed as mimics of alkylperoxy intermediates in enzyme catalysis, leading to the discovery of potent inhibitors for targets like IDO1.[6]

Experimental Protocols

Trustworthiness in scientific reporting requires protocols that are not just a series of steps, but self-validating systems where the rationale behind each choice is clear.

Protocol: Aniline-Catalyzed Oxime Ligation for Protein Labeling

This protocol outlines a general method for labeling a protein containing a genetically encoded p-acetylphenylalanine (pAcF) residue (a ketone handle) with an aminooxy-functionalized probe at physiological pH.

Rationale: This workflow is designed for maximal efficiency and protein stability. A neutral pH buffer is used to maintain protein integrity, necessitating a catalyst (aniline) to achieve a reasonable reaction rate.[12] A molar excess of the aminooxy probe is used to drive the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[18] Monitoring the reaction allows for determination of the optimal endpoint, preventing potential degradation from prolonged incubation.

Materials:

  • Protein solution containing a ketone handle (e.g., pAcF), concentration typically 1-10 mg/mL.[18]

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.[18]

  • Aminooxy-Probe Stock: 100 mM solution of the O-alkylhydroxylamine probe in DMSO or an appropriate aqueous buffer.[18]

  • Aniline Catalyst Stock: 1 M solution in DMSO. Caution: Aniline is toxic. Handle with appropriate personal protective equipment.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassette to remove excess reagents.[18]

Start Start: Prepare Protein Solution (1-10 mg/mL in pH 7.0 Buffer) AddProbe Add Aminooxy-Probe (10- to 50-fold molar excess) Start->AddProbe AddCatalyst Add Aniline Catalyst Stock (Final concentration 10-100 mM) AddProbe->AddCatalyst Incubate Incubate Reaction (2-12 hours at RT or 37°C) AddCatalyst->Incubate Monitor Monitor Progress (SDS-PAGE, LC-MS) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Conjugate (SEC or Dialysis) Monitor->Purify Reaction Complete End End: Characterize Final Product Purify->End

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for O-Isobutylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Compound

O-Isobutylhydroxylamine hydrochloride (CAS No. 6084-58-8) is a hydroxylamine derivative increasingly utilized in synthetic chemistry and drug development.[1][2][3][4] Its utility as a building block and reagent necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel.[2] This guide synthesizes available safety data to provide a comprehensive framework for the safe handling, storage, and emergency management of this compound. It is imperative to recognize that while acute toxicity data is available, comprehensive toxicological information, particularly regarding chronic effects, remains limited. Therefore, a cautious and proactive approach to safety is paramount.

Hazard Identification and Classification: A Multifaceted Risk Profile

This compound presents a significant hazard profile that demands careful attention. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] Furthermore, it is a known irritant to the skin, eyes, and respiratory system.[6][7][8]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5][6]

  • H312: Harmful in contact with skin.[5][6]

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][6][7]

  • H332: Harmful if inhaled.[5][6]

  • H335: May cause respiratory irritation.[5][6][7]

The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion. The causality behind these hazards lies in the chemical reactivity of the hydroxylamine functional group and the acidic nature of the hydrochloride salt. These properties can lead to local tissue irritation and systemic toxicity upon absorption.

Exposure Controls and Personal Protective Equipment (PPE): A Self-Validating System of Protection

Given the identified hazards, a stringent system of exposure controls is non-negotiable. The following protocols are designed to create a self-validating safety net, where each component reinforces the others.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[5][6] For handling powders or creating solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or aerosols.[8] The ventilation system should be regularly monitored to ensure it is functioning to established exposure standards.[6]

Personal Protective Equipment (PPE): The Researcher's Armor

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[6][9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[6][9] It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[6][9]

  • Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator is recommended.[6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Decision_Tree PPE Selection Workflow for this compound start Start: Handling this compound engineering_controls Are you working in a certified chemical fume hood? start->engineering_controls weighing Are you weighing the solid powder? engineering_controls->weighing Yes ppe_high Required PPE: - Chemical safety goggles - Chemical-resistant gloves - Lab coat - NIOSH-approved respirator engineering_controls->ppe_high No solution_prep Are you preparing a solution? weighing->solution_prep No weighing->ppe_high Yes ppe_standard Required PPE: - Chemical safety goggles - Chemical-resistant gloves - Lab coat solution_prep->ppe_standard Yes solution_prep->ppe_standard No

Caption: PPE selection workflow based on the handling procedure.

Safe Handling and Storage: Proactive Measures for Stability

Proper handling and storage are crucial to maintain the integrity of this compound and prevent hazardous situations.

Handling Procedures
  • Avoid generating dust.[6]

  • Do not eat, drink, or smoke in the laboratory.[5][6]

  • Wash hands thoroughly after handling.[5][6]

  • Ensure all containers are clearly labeled.[6]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep containers tightly sealed to prevent moisture absorption.[5][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[8]

Physical and Chemical Properties: Understanding the Substance

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe use.

PropertyValueSource
Molecular Formula C4H11NO·HCl[1][4]
Molecular Weight 125.60 g/mol [1][4][7]
Appearance White to off-white solidTCI
Melting Point 129°CTCI
Solubility No data available

Stability and Reactivity: Avoiding Hazardous Reactions

This compound is generally stable under recommended storage conditions.[6] However, it is crucial to be aware of its potential reactivity.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8] Reactions with these materials can be exothermic and potentially hazardous.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[8]

Toxicological Information: Acknowledging the Data Gaps

While the acute hazards of this compound are established, there is a significant lack of comprehensive data on its long-term toxicological effects.

  • Acute Toxicity: Harmful by ingestion, inhalation, and skin contact.[5][6]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[5][6][7]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No specific studies on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound were identified in the available literature.[8] The absence of evidence is not evidence of absence; therefore, it is prudent to handle this compound as a potential carcinogen, mutagen, or reproductive toxin until more data becomes available.

First-Aid Measures: Rapid and Effective Response

In the event of exposure, immediate and appropriate first-aid measures are critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and water.[5] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[5]

  • Inhalation: Remove the victim to fresh air.[5] If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, give them a glass of water to drink.[5] Seek immediate medical attention.[5]

The following flowchart outlines the emergency response protocol for accidental exposure:

Emergency_Response Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs identify_route Identify Route of Exposure exposure->identify_route eye_contact Eye Contact identify_route->eye_contact skin_contact Skin Contact identify_route->skin_contact inhalation Inhalation identify_route->inhalation ingestion Ingestion identify_route->ingestion eye_action Flush eyes with water for 15 mins. Seek immediate medical attention. eye_contact->eye_action skin_action Wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. skin_contact->skin_action inhalation_action Move to fresh air. Provide artificial respiration if needed. Seek medical attention. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Give water if conscious. Seek immediate medical attention. ingestion->ingestion_action

Caption: Emergency response flowchart for different exposure routes.

Accidental Release and Disposal: Containment and Compliance

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 2.2.

  • For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed container for disposal.[6]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Wash the spill area thoroughly with soap and water.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[5] It is the responsibility of the waste generator to properly classify and dispose of the waste.

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable tool in the modern chemical laboratory. However, its utility is matched by its potential hazards. This guide provides a framework for its safe use, emphasizing a proactive and informed approach to safety. The causality behind the recommended protocols is rooted in the known chemical and physical properties of the compound. The significant gaps in chronic toxicological data underscore the importance of treating this substance with the utmost care and adhering strictly to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure. By integrating these principles into daily laboratory practice, researchers can mitigate the risks and harness the full potential of this versatile reagent.

References

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  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET. [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1. [Link]

  • National Toxicology Program. Explanation of Levels of Evidence of Carcinogenic Activity. [Link]

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A Technical Guide to the Solubility of O-Isobutylhydroxylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-Isobutylhydroxylamine Hydrochloride (CAS No. 6084-58-8) is a key reagent and building block in modern organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4][5][6] As with any solid reagent, understanding its solubility characteristics in various organic solvents is of paramount importance for researchers and process chemists. Solubility dictates the choice of reaction media, influences reaction kinetics, and is critical for purification and formulation processes. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical insights to empower scientists in its effective handling and application. While specific quantitative solubility data for this compound is not widely published, this guide synthesizes available information on analogous compounds and fundamental chemical principles to provide a robust framework for its use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and explaining its solubility behavior.

This compound is a white to off-white crystalline solid.[7] As a hydrochloride salt of an O-alkylhydroxylamine, it possesses both ionic and covalent characteristics, which fundamentally govern its interaction with different solvent environments.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6084-58-8[1][3][4][7]
Molecular Formula C4H11NO·HCl[5]
Molecular Weight 125.60 g/mol [5]
Physical State Solid (Crystal/Powder)[7]
Melting Point 129 °C[7]
Topological Polar Surface Area 35.3 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]

The presence of the hydrochloride salt imparts a significant ionic character to the molecule. In solution, it can be expected to exist as a protonated hydroxylamine cation and a chloride anion. This ionic nature suggests a preference for polar solvents that can effectively solvate these charged species. The isobutyl group, on the other hand, introduces a nonpolar, sterically bulky aliphatic character to the molecule.

Qualitative Solubility Profile in Organic Solvents

Direct, quantitative solubility data for this compound in a range of organic solvents is scarce in publicly available literature. However, by examining the solubility of structurally related compounds and applying the principles of "like dissolves like," a reliable qualitative solubility profile can be constructed.

Table 2: Estimated Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexDielectric Constant (20°C)Solvent TypeEstimated SolubilityRationale / Analogous Data
Methanol 5.132.7Polar ProticSolubleHydroxylamine HCl is soluble (16.4 g/100g ).[8] N,O-Dimethylhydroxylamine HCl is soluble.[9]
Ethanol 4.324.5Polar ProticSolubleHydroxylamine HCl is soluble (4.43 g/100g ).[8]
Isopropanol 3.919.9Polar ProticModerately SolubleLower polarity than methanol and ethanol may reduce solubility.
Dimethyl Sulfoxide (DMSO) 7.246.7Polar AproticSolubleO-Benzylhydroxylamine HCl (~10 mg/mL)[10] and N,O-Dimethylhydroxylamine HCl[9] are soluble.
Dimethylformamide (DMF) 6.436.7Polar AproticSolubleO-Benzylhydroxylamine HCl is soluble (~5 mg/mL).[10]
Acetonitrile 5.837.5Polar AproticSparingly SolubleHigh polarity but lacks strong hydrogen bond donating ability.
Dichloromethane (DCM) 3.19.1NonpolarSparingly to InsolubleLow polarity and inability to effectively solvate the ionic salt.
Chloroform 4.14.8NonpolarSparingly to InsolubleAlthough slightly more polar than DCM, its low dielectric constant is unfavorable for dissolving ionic salts.
Ethyl Acetate 4.46.0Moderately Polar AproticInsolubleModerate polarity but insufficient to overcome the lattice energy of the salt.
Toluene 2.42.4NonpolarInsolubleApolar nature cannot solvate the ionic components.
Hexane 0.11.9NonpolarInsolubleApolar nature cannot solvate the ionic components.
Diethyl Ether 2.84.3NonpolarInsolubleHydroxylamine HCl is insoluble.[8]

Analysis of the Factors Governing Solubility

The solubility of this compound is a result of the intricate interplay between its own physicochemical properties and those of the solvent. The fundamental principle governing this process is that the energy released from the solvation of the solute molecules by the solvent must be sufficient to overcome the lattice energy of the solid crystal and the energy required to create a cavity in the solvent.

The Role of Polarity and Dielectric Constant

As an ionic salt, the primary driver for the dissolution of this compound is the polarity of the solvent. Polar solvents possess permanent dipoles that can interact favorably with the charged cation and anion of the solute through ion-dipole interactions. The dielectric constant of a solvent is a macroscopic measure of its ability to insulate opposite charges from each other. Solvents with high dielectric constants, such as DMSO, DMF, and methanol, are more effective at shielding the electrostatic attraction between the protonated hydroxylamine and the chloride ion, thus promoting dissolution.[11] Conversely, nonpolar solvents like hexane and toluene, with their low dielectric constants, are unable to stabilize the ions, leading to insolubility.[12]

The Significance of Hydrogen Bonding

Hydrogen bonding plays a crucial role in the solubility of this compound, particularly in protic solvents. The protonated hydroxylamine cation (-ONH3+) has hydrogen atoms capable of acting as hydrogen bond donors. Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. This dual capability allows them to form strong hydrogen bonds with both the cation and the chloride anion, leading to effective solvation and higher solubility.[8][13] Polar aprotic solvents, such as DMSO and DMF, are excellent hydrogen bond acceptors but cannot donate hydrogen bonds. Their strong acceptor ability allows for effective solvation of the cation, contributing to the compound's solubility in these media.

Steric Hindrance and the Isobutyl Group

The presence of the isobutyl group introduces a nonpolar, aliphatic character to the molecule. This hydrocarbon moiety will have favorable van der Waals interactions with less polar solvents. However, in the case of a salt, the energetic contribution of these interactions is generally insufficient to overcome the strong ionic forces holding the crystal lattice together. The bulky nature of the isobutyl group may also introduce some steric hindrance, potentially affecting the close approach of solvent molecules and slightly modulating the overall solubility compared to less hindered analogues like O-methylhydroxylamine hydrochloride.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific application, the following isothermal equilibrium method provides a robust and reproducible protocol.[3]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials
  • This compound (purity >98%)

  • Analytical grade organic solvents (e.g., methanol, ethanol, DMSO, DMF, dichloromethane, ethyl acetate, toluene, hexane)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of each selected solvent in a series of sealed glass vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to sediment.

    • For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

    • Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Visualizing the Process and Interactions

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the molecular interactions governing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Excess Solid (Solute) prep_vial Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Agitation at Constant Temp (24-48h) prep_vial->equilibration separation Sedimentation or Centrifugation equilibration->separation filtration Syringe Filtration (0.22 µm) separation->filtration dilution Accurate Dilution filtration->dilution analysis HPLC/GC Quantification dilution->analysis result result analysis->result Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

molecular_interactions cluster_solute This compound cluster_polar_protic Polar Protic Solvent (e.g., Methanol) cluster_polar_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) solute [Isobutyl-ONH3]+  Cl- interaction1 Ion-Dipole & Hydrogen Bonding solute->interaction1 Strong Interaction interaction2 Ion-Dipole solute->interaction2 Favorable Interaction interaction3 Weak van der Waals solute->interaction3 Weak Interaction protic_solvent δ- O-H δ+ protic_solvent->interaction1 aprotic_solvent S+=O- aprotic_solvent->interaction2 nonpolar_solvent C-H nonpolar_solvent->interaction3

Caption: Key intermolecular forces governing solubility.

Conclusion and Recommendations

This compound exhibits solubility characteristics typical of an amine hydrochloride salt. It is expected to be readily soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. Conversely, it is predicted to be sparingly soluble to insoluble in nonpolar solvents like dichloromethane, toluene, and hexane.

For practical applications, the following recommendations are provided:

  • For Homogeneous Reactions: Methanol, ethanol, DMSO, and DMF are recommended as suitable solvents to ensure the complete dissolution of the reagent.

  • For Heterogeneous Reactions or Extractions: Nonpolar solvents such as diethyl ether, ethyl acetate, or toluene can be employed where low solubility of the hydroxylamine salt is desired.

  • For Crystallization/Precipitation: An anti-solvent approach can be utilized for purification. For instance, dissolving the compound in a minimal amount of a polar solvent like methanol and then adding a nonpolar solvent like diethyl ether or hexane can induce precipitation of the purified salt.

It is strongly advised that researchers perform preliminary solubility tests under their specific experimental conditions, especially when working with solvent mixtures or at different temperatures. The experimental protocol outlined in this guide provides a standardized method for obtaining precise quantitative data to support process development and optimization.

References

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). Hydroxylammonium chloride. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Hydroxylamine Hydrochloride For Organic Synthesis >98% - 500g. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydroxylamine. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry. (n.d.). Dielectric constant. Retrieved from [Link]

  • F. L. Scott, M. T. Kennedy, and J. Reilly. (1953). On the basicity of hydroxylamine and its derivatives. Journal of the American Chemical Society, 75(6), 1294–1297.
  • Sciedco. (n.d.). This compound, Min. 98.0 (N), 1 g. Retrieved from [Link]

  • Axios Research. (n.d.). O-Isobutyl Hydroxylamine. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChem. (n.d.). O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for O-Isobutylhydroxylamine Hydrochloride in Oxime Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of Oxime Ligation

In the landscape of bioconjugation, the formation of stable covalent linkages with high chemoselectivity is paramount for the development of advanced diagnostics, therapeutics, and research tools.[1] Oxime ligation, a cornerstone of "click" chemistry, has emerged as a robust and versatile strategy for the precise modification of biomolecules.[1][2] This reaction involves the condensation of an alkoxyamine, such as O-Isobutylhydroxylamine, with a carbonyl group (an aldehyde or ketone) to form a highly stable oxime bond.[1][3][4]

The exceptional utility of oxime ligation in drug development and proteomics stems from several key advantages:

  • High Chemoselectivity: The aminooxy functionality of O-Isobutylhydroxylamine is exquisitely reactive towards aldehydes and ketones, while remaining inert to the myriad of other functional groups present in complex biological systems. This ensures that the conjugation occurs exclusively at the intended site.[1][5]

  • Biocompatibility: The reaction proceeds under mild, aqueous conditions, often near physiological pH, without the need for cytotoxic metal catalysts.[1][5] This makes it an ideal tool for working with sensitive biological molecules and even in living systems.[6]

  • Exceptional Stability: The resultant oxime bond (C=N-O) exhibits remarkable hydrolytic stability across a broad pH range, ensuring the integrity of the conjugate in diverse experimental and physiological environments.[1][5][7]

O-Isobutylhydroxylamine hydrochloride is a readily available and efficient alkoxyamine reagent for introducing an isobutoxyamino group, enabling the stable linkage of payloads such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) to proteins, peptides, and other biomolecules.

Mechanism of Oxime Ligation: A Tale of Nucleophilic Attack and Catalysis

The formation of an oxime bond is a two-step process initiated by the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the stable oxime linkage. While the reaction can proceed uncatalyzed, the rate at neutral pH is often slow, particularly when dealing with low concentrations of reactants.[8][9][10]

To overcome this kinetic barrier, nucleophilic catalysts, most notably aniline and its derivatives, are employed to significantly accelerate the reaction.[8][9][11] The catalyst functions by first reacting with the carbonyl compound to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to attack by the O-Isobutylhydroxylamine, leading to a rapid formation of the oxime product and regeneration of the catalyst.[11]

Oxime_Ligation_Mechanism Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Intermediate Hemiaminal Intermediate Carbonyl->Intermediate + Hydroxylamine O-Isobutylhydroxylamine (iBu-O-NH2) Hydroxylamine->Intermediate Oxime Stable Oxime Product (R-CH=N-O-iBu / R-C(R')=N-O-iBu) Intermediate->Oxime - H₂O H2O H₂O

Figure 1: Simplified mechanism of oxime bond formation.

Experimental Protocols

Materials
  • This compound

  • Carbonyl-containing molecule (e.g., aldehyde-modified protein, peptide, or small molecule)

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 6.0-7.0 is a good starting point. Acetate buffers can also be used, particularly for reactions at lower pH.[12]

  • Aniline or p-phenylenediamine catalyst (optional, but recommended for optimal rates)

  • Organic co-solvent (e.g., DMSO), if required for solubility of reactants

  • Purification system (e.g., size-exclusion chromatography, dialysis, or reverse-phase HPLC)[13]

Protocol 1: General Procedure for Oxime Ligation of a Protein

This protocol provides a general method for conjugating an O-Isobutylhydroxylamine-functionalized molecule to a protein containing a carbonyl group.

  • Protein Preparation: Dissolve the aldehyde or ketone-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[13]

  • Reactant Addition: Add this compound to the protein solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used to drive the reaction to completion.[13]

  • Catalyst Addition (Optional): For reactions at or near neutral pH, the addition of a catalyst is highly recommended. Add a stock solution of aniline or p-phenylenediamine to a final concentration of 10-100 mM.[13]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the carbonyl group and the presence of a catalyst.[13]

  • Monitoring the Reaction: The progress of the ligation can be monitored by analytical techniques such as LC-MS or SDS-PAGE to confirm the formation of the conjugate.[13]

  • Purification: Once the reaction is complete, purify the protein conjugate from excess reagents using an appropriate method like size-exclusion chromatography or dialysis.[13]

Figure 2: General workflow for protein bioconjugation via oxime ligation.

Protocol 2: Monitoring Reaction Kinetics by RP-HPLC

This protocol allows for the quantitative analysis of the reaction progress.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aldehyde or ketone-containing molecule in the reaction buffer.

    • Prepare a stock solution of this compound in the same buffer.

  • Reaction Setup: At time zero, mix the reactant solutions to initiate the reaction. If a catalyst is used, it should be added to the reaction mixture at the start.

  • Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching and Analysis: Quench the reaction in the aliquots, for instance, by dilution with a suitable mobile phase for HPLC analysis. Analyze the samples by RP-HPLC to separate the starting materials from the oxime product.

  • Data Analysis: Quantify the amount of product formed at each time point by integrating the respective peak areas. Plot the product concentration versus time to determine the reaction kinetics.[13]

Key Reaction Parameters and Optimization

The efficiency of oxime ligation is influenced by several factors. The following table summarizes key parameters and provides guidance for optimizing your reaction.

ParameterRecommendationRationale and Key Insights
pH 4.5 - 7.0The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5.[8][9] However, for many biomolecules, a pH closer to neutral (6.0-7.0) is necessary to maintain their stability and function.[11]
Catalyst Aniline or p-phenylenediamine (10-100 mM)Aniline and its derivatives significantly accelerate the reaction rate at neutral pH.[8][9][11] p-Phenylenediamine has been shown to be a more effective catalyst than aniline.[9][14]
Reactant Concentration Higher concentrations favor faster ratesAs a bimolecular reaction, increasing the concentration of the reactants will increase the reaction rate.[15]
Temperature Room Temperature to 37°CIncreasing the temperature can accelerate the reaction. For time-sensitive applications, temperatures as high as 75°C have been used to achieve complete ligation in minutes.[15][16]
Solvent Aqueous buffer with optional organic co-solventWhile aqueous buffers are standard, the addition of organic co-solvents like DMSO may be necessary to solubilize hydrophobic reactants.[12]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Low reactant concentration- Suboptimal pH- Absence of a catalyst- Low reactivity of the carbonyl group (ketones are less reactive than aldehydes)[15]- Increase the concentration of this compound and/or the carbonyl-containing molecule.- Adjust the pH to the optimal range for your biomolecule.- Add a catalyst such as aniline or p-phenylenediamine.- For ketones, consider using a more efficient catalyst like m-phenylenediamine and potentially higher temperatures.[15]
Poor Yield - Degradation of the biomolecule under reaction conditions- Side reactions- Ensure the chosen pH and temperature are compatible with the stability of your biomolecule.- Confirm the purity of your starting materials.
Difficulty in Purification - Similar physicochemical properties of the product and excess reagents- Optimize the molar excess of the labeling reagent to minimize the amount of unreacted starting material.- Choose a purification method with high resolving power, such as RP-HPLC.

Conclusion

This compound is a valuable reagent for achieving robust and stable bioconjugates through oxime ligation. By understanding the underlying mechanism and carefully optimizing reaction parameters such as pH and catalysis, researchers can effectively leverage this powerful tool for a wide range of applications in drug development, proteomics, and materials science. The protocols and guidelines presented here provide a solid foundation for the successful implementation of oxime ligation in your research endeavors.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

  • Siman, P., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 109-115. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. The Journal of Organic Chemistry, 78(3), 1184–1189. Available at: [Link]

  • de Gracia Lux, C., et al. (2012). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 51(30), 7480-7483. Available at: [Link]

  • Reineke, U., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(69), 9574-9577. Available at: [Link]

  • Jacobsen, K. A., & Ivanov, A. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N′-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Tetrahedron Letters, 55(30), 4073-4075. Available at: [Link]

  • Woltin, A. C., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Kitahara, K., et al. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters, 10(11), 2259–2261. Available at: [Link]

Sources

The Strategic Incorporation of O-Isobutylhydroxylamine Hydrochloride in Peptide Synthesis: A Guide to Crafting Peptide Hydroxamates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Peptide Hydroxamates

In the landscape of therapeutic peptide development and chemical biology, the modification of the C-terminus of a peptide can profoundly influence its biological activity, stability, and pharmacokinetic profile. One such critical modification is the conversion of the C-terminal carboxylic acid to a hydroxamic acid, yielding a peptide hydroxamate. This functional group is a powerful metal-ion chelator, making peptide hydroxamates potent inhibitors of various metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[1][2] O-Isobutylhydroxylamine hydrochloride is a key reagent in the synthesis of these valuable molecules, enabling the straightforward incorporation of the isobutyl-hydroxamate moiety.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in peptide synthesis. We will delve into the underlying chemical principles, provide step-by-step procedures for both solid-phase and solution-phase approaches, and discuss the critical aspects of characterization and potential challenges.

Core Principles: The Chemistry of Peptide Hydroxamate Formation

The synthesis of a peptide isobutyl-hydroxamate hinges on the formation of an amide bond between the C-terminal carboxylic acid of a peptide and the amino group of O-isobutylhydroxylamine. This reaction is fundamentally a peptide coupling reaction and can be facilitated by the same activators used in standard peptide synthesis.[3][4]

The overall process can be conceptualized as follows:

Peptide_COOH Peptide-COOH Activated_Peptide Activated Peptide Intermediate (e.g., O-acylisourea, active ester) Peptide_COOH->Activated_Peptide Activation Peptide_Hydroxamate Peptide-CONH-O-isobutyl Activated_Peptide->Peptide_Hydroxamate Nucleophilic Attack Byproduct Byproduct Activated_Peptide->Byproduct Hydroxylamine H2N-O-isobutyl Hydroxylamine->Peptide_Hydroxamate Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU, EDC) Coupling_Reagent->Activated_Peptide

Figure 1: General workflow for peptide hydroxamate synthesis.

The choice of synthetic strategy—either on-resin (solid-phase) or post-cleavage (solution-phase)—depends on the specific peptide sequence, the resin employed, and the desired purity of the final product.

Safety and Handling of this compound

As with all laboratory reagents, proper safety precautions are paramount when handling this compound. It is a corrosive and potentially toxic substance.[5]

Hazard Precaution
Corrosive Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
Toxicity Handle in a well-ventilated fume hood.
Hygroscopic Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Protocol 1: Solid-Phase Synthesis of C-Terminal Peptide Isobutyl-Hydroxamates

This protocol outlines the synthesis of a peptide isobutyl-hydroxamate directly on the solid support. This approach is often preferred for its efficiency and the ease of purification by simple filtration and washing steps.

Materials
  • Peptide-resin with a free C-terminal carboxylic acid (e.g., synthesized on 2-chlorotrityl chloride resin)

  • This compound

  • Coupling reagents:

    • Option A: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

    • Option B: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

    • Option C: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[6][7]

  • Cold diethyl ether

Step-by-Step Methodology

cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification A 1. Swell Peptide-Resin B 2. Prepare Coupling Solution A->B C 3. Couple O-Isobutylhydroxylamine B->C D 4. Wash Resin C->D E 5. Cleave from Resin D->E F 6. Precipitate Peptide Hydroxamate E->F G 7. Purify and Characterize F->G

Figure 2: Workflow for solid-phase synthesis of peptide hydroxamates.

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a suitable reaction vessel.

  • Preparation of the Coupling Solution:

    • In a separate vial, dissolve this compound (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (3-5 equivalents) to neutralize the hydrochloride and liberate the free amine.

    • Add the chosen coupling reagent (e.g., HBTU, 3-5 equivalents) and an additional equivalent of DIPEA.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen peptide-resin.

    • Add the pre-activated O-isobutylhydroxylamine solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by a test cleavage and subsequent LC-MS analysis.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

    • Dry the resin under a stream of nitrogen or in vacuo.

  • Cleavage from Resin:

    • Treat the dried resin with a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[6][7]

  • Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide hydroxamate by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether. Wash the pellet with cold ether 2-3 times.

  • Purification and Characterization:

    • Dry the crude peptide hydroxamate.

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]

Parameter Recommendation Rationale
Resin Choice 2-Chlorotrityl chloride resinAllows for mild cleavage conditions that preserve the hydroxamate moiety.
Equivalents of Reagents 3-5 equivalentsEnsures the reaction goes to completion.
Coupling Time 2-4 hoursAdequate for most sequences; may require optimization.
Cleavage Cocktail TFA/TIS/H2OStandard for cleavage with effective scavenging of reactive cations.[6][7]

Protocol 2: Solution-Phase Synthesis of C-Terminal Peptide Isobutyl-Hydroxamates

This protocol is suitable when the peptide has already been cleaved from the resin, or when solution-phase synthesis is the primary method.

Materials
  • Purified peptide with a free C-terminal carboxylic acid

  • This compound

  • Coupling reagents (as in Protocol 1)

  • DIPEA

  • Anhydrous DMF or a suitable organic solvent

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology

A 1. Dissolve Peptide B 2. Prepare Activated O-Isobutylhydroxylamine A->B C 3. Coupling Reaction B->C D 4. Work-up and Extraction C->D E 5. Purify and Characterize D->E

Figure 3: Workflow for solution-phase synthesis of peptide hydroxamates.

  • Dissolve the Peptide: Dissolve the purified peptide (1 equivalent) in anhydrous DMF.

  • Prepare the Activated O-Isobutylhydroxylamine:

    • In a separate flask, dissolve this compound (1.2-1.5 equivalents) and the coupling reagents (e.g., EDC/HOBt, 1.2-1.5 equivalents each) in anhydrous DMF.

    • Add DIPEA (2.5-3 equivalents) and stir at 0°C for 15-20 minutes to activate.

  • Coupling Reaction:

    • Slowly add the activated O-isobutylhydroxylamine solution to the peptide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Extraction:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography or RP-HPLC.

    • Characterize the final peptide isobutyl-hydroxamate by MS and NMR.[8][9]

Characterization of Peptide Isobutyl-Hydroxamates

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized peptide hydroxamate.[8][9][10]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the correct molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is essential for assessing the purity of the peptide hydroxamate and for its purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the presence of the isobutyl group and the formation of the hydroxamate linkage.

Troubleshooting and Considerations

  • Incomplete Coupling: If coupling is incomplete, consider increasing the equivalents of reagents, extending the reaction time, or using a more potent coupling reagent like HATU.

  • Side Reactions: Potential side reactions include racemization at the C-terminal amino acid. Using additives like HOBt can help to suppress this.[3]

  • Solubility Issues: Peptides with poor solubility can be challenging. The use of co-solvents or performing the reaction at a slightly elevated temperature may be necessary.

Applications in Drug Discovery

The synthesis of peptide isobutyl-hydroxamates is a valuable tool in the development of novel therapeutics. These molecules have shown promise as inhibitors of enzymes implicated in cancer, inflammation, and infectious diseases.[11][12][13][14] The isobutyl group can influence the pharmacokinetic properties of the peptide, potentially improving its membrane permeability and metabolic stability.

Conclusion

This compound is an effective reagent for the synthesis of peptide isobutyl-hydroxamates, a class of molecules with significant therapeutic potential. By following the detailed protocols and considering the key principles outlined in this guide, researchers can confidently incorporate this important modification into their peptide synthesis workflows, paving the way for the discovery of novel and potent drug candidates.

References

Click to expand
  • Apollo Scientific.
  • Fisher Scientific. SAFETY DATA SHEET: O-(tert-Butyl)hydroxylamine hydrochloride. (2009-09-22).
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
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  • Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Request PDF. (2025-08-07).
  • PubMed. Coupling of peptides to protein carriers by mixed anhydride procedure.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • JPT.
  • One-Pot Synthesis of Nα-Protected Amino/Peptide O-benzyl Hydroxamates and Acylaminoxy Dipeptides Employing Hydroxamic Acid. CORE.
  • Organic Chemistry Portal.
  • Practical N-to-C peptide synthesis with minimal protecting groups. PMC - PubMed Central.
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  • A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Lig
  • PubMed. Analytical characterization of an orally-delivered peptide pharmaceutical product. (2012-05-15).
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • ACS Publications. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. (2025-12-20).
  • New Lipophilic Hydroxamates as Promising Trypanocidal Agents: Design, Synthesis, SAR, and Conformational Behavior Studies. NIH. (2024-06-06).
  • Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH.
  • Google Patents. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides.
  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.
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  • ResearchGate. Synthesis of Nα–protected hydroxamic acids 1.
  • One-Pot Synthesis of N-Protected Amino/Peptide O-benzyl Hydroxamates and Acylaminoxy Dipeptides Employing Hydroxamic Acid.
  • MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery.
  • PubMed. Amide-forming chemical ligation via O-acyl hydroxamic acids. (2018-04-10).
  • PubMed. Modeling the inhibition of peptide deformylase by hydroxamic acids: influence of the sulfur donor.
  • Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes. NIH. (2022-08-16).

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Application Notes and Protocols for Chemoselective Ligation with O-Isobutylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules under mild, aqueous conditions is paramount. Chemoselective ligation techniques are indispensable tools in this endeavor, enabling the precise construction of complex biomolecular architectures. Among these, the oxime ligation stands out for its reliability, high chemoselectivity, and the stability of the resulting bond.[1] This guide provides an in-depth exploration of chemoselective ligation using O-Isobutylhydroxylamine Hydrochloride, a versatile reagent for introducing an isobutoxyamino functional group.

This document will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower users to successfully implement and optimize this powerful bioconjugation strategy.

The Chemistry of Oxime Ligation

Oxime ligation is a robust reaction between a nucleophilic alkoxyamine, such as O-Isobutylhydroxylamine, and an electrophilic carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[1][2] This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of a multitude of other functional groups found in biological molecules like proteins and peptides, without the need for protecting groups.[3][4]

The reaction is characterized by its favorable kinetics under mildly acidic conditions (typically pH 4-5), which facilitate the dehydration of the hemiaminal intermediate.[5] However, for many biological applications, performing the ligation at or near physiological pH (pH 7.0-7.4) is crucial to maintain the integrity and function of the biomolecules involved.[5][6] This has led to the development of catalyzed protocols that accelerate the reaction at neutral pH.[5][6]

Mechanism of Catalysis

Aniline and its derivatives, such as p-phenylenediamine (pPDA), are effective nucleophilic catalysts for oxime ligation.[1][2] The catalyst first reacts with the carbonyl compound to form a more reactive protonated imine intermediate. This intermediate is more susceptible to nucleophilic attack by the alkoxyamine than the original carbonyl, thereby accelerating the overall reaction rate.[1]

Below is a diagram illustrating the general mechanism of aniline-catalyzed oxime ligation.

Oxime Ligation Mechanism cluster_reactants Reactants cluster_products Product Carbonyl R-CHO (Aldehyde) ProtonatedImine Protonated Iminium Ion (More Electrophilic) Carbonyl->ProtonatedImine + Aniline, -H2O Aniline Aniline (Catalyst) Alkoxyamine H2N-O-R' (O-Isobutylhydroxylamine) Hemiaminal Tetrahedral Intermediate Alkoxyamine->Hemiaminal ProtonatedImine->Hemiaminal + H2N-O-R' OximeProduct R-CH=N-O-R' (Stable Oxime) Hemiaminal->OximeProduct - Aniline, -H+

Caption: Aniline-catalyzed oxime ligation mechanism.

Handling and Storage of this compound

This compound is typically a stable, crystalline solid. As with other hydroxylamine derivatives, it is advisable to store it in a cool, dry place, protected from light. For preparing stock solutions, high-purity solvents such as DMSO, DMF, or aqueous buffers are recommended.[7] While generally stable, prolonged storage of aminooxy-containing compounds in solution, especially in the presence of potential carbonyl contaminants (like acetone), should be avoided to prevent degradation.[1]

Experimental Protocols

The following protocols are designed to be adaptable for a range of applications, from small molecule synthesis to the modification of large proteins.

Protocol 1: General Procedure for Oxime Ligation with a Protein

This protocol describes a general method for conjugating an O-Isobutylhydroxylamine-functionalized molecule to a protein containing an aldehyde or ketone group.

Materials:

  • Protein containing an aldehyde or ketone group

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0[7]

  • Catalyst Stock Solution (optional but recommended for neutral pH): 100 mM p-phenylenediamine (pPDA) in Reaction Buffer[6][7]

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis[7]

Procedure:

  • Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[7]

  • Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer. The concentration should be sufficient to achieve the desired molar excess in the final reaction mixture.

  • Reactant Addition: Add the this compound solution to the protein solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used to drive the reaction to completion.[7]

  • Catalyst Addition (for neutral pH): If performing the reaction at neutral pH, add the pPDA catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[8]

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 4 hours, or longer, depending on the reactivity of the carbonyl group and the concentrations of the reactants.[8][9]

  • Monitoring the Reaction: The progress of the ligation can be monitored by techniques such as LC-MS or SDS-PAGE to confirm the formation of the conjugate.[7]

  • Purification: Once the reaction is complete, purify the protein conjugate from excess reagents and catalyst using an appropriate method like size-exclusion chromatography or dialysis.[7]

Protein Ligation Workflow prep_protein Prepare Carbonyl-Protein in Buffer (pH 7.0) combine Combine Protein and Aminooxy Compound prep_protein->combine prep_aminooxy Prepare O-Isobutylhydroxylamine Hydrochloride Solution prep_aminooxy->combine add_catalyst Add pPDA Catalyst (2-10 mM final) combine->add_catalyst incubate Incubate at RT or 37°C (1-4 hours) add_catalyst->incubate monitor Monitor Progress (LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC or Dialysis) monitor->purify final_product Characterize Final Product purify->final_product

Caption: Workflow for protein conjugation via oxime ligation.

Protocol 2: Monitoring Reaction Kinetics by RP-HPLC

This protocol provides a method for monitoring the progress of an oxime ligation reaction, which is crucial for optimization.[7]

Materials:

  • Aldehyde or ketone-containing molecule

  • This compound

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 4.5, or 100 mM Sodium Phosphate, pH 7.0)

  • Catalyst (e.g., aniline or pPDA), if applicable

  • Quenching solution (e.g., acetone or a suitable mobile phase for dilution)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the carbonyl-containing molecule and this compound in the chosen reaction buffer.

  • Reaction Setup: At time zero, mix the reactant and catalyst (if used) solutions to initiate the reaction. Ensure thorough mixing.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Sample Quenching and Analysis: Immediately quench the reaction in the aliquots, for example, by diluting them in a suitable mobile phase or by adding a scavenger like acetone for the aminooxy reagent.[1] Analyze the samples by RP-HPLC to separate the starting materials from the oxime product.

  • Data Analysis: Quantify the amount of product formed at each time point by integrating the respective peak areas. Plot the product concentration versus time to determine the reaction kinetics.[7]

Optimization and Troubleshooting

The efficiency of oxime ligation can be influenced by several factors. Understanding these allows for systematic optimization and troubleshooting.

ParameterRecommended Range/ConditionRationale & InsightsReference(s)
pH 4.0 - 5.0 (uncatalyzed)Optimal for the acid-catalyzed dehydration step of the hemiaminal intermediate. However, low pH can be detrimental to sensitive biomolecules.[5]
6.0 - 7.4 (catalyzed)Necessary for applications involving acid-labile proteins or live cells. Requires a nucleophilic catalyst to achieve reasonable reaction rates.[5][6]
Catalyst Aniline, p-phenylenediamine (pPDA)pPDA is generally a more efficient catalyst than aniline at neutral pH. Typical concentrations are 2-10 mM.[2][6]
Concentration Micromolar to MillimolarAs a bimolecular reaction, increasing reactant concentrations will increase the reaction rate. Solubility can sometimes be a limiting factor.[9]
Temperature Room Temperature to 75°CFor time-sensitive applications, such as radiolabeling, increasing the temperature can dramatically accelerate the reaction. For most bioconjugations, RT to 37°C is sufficient.[1][9]
Solvent Aqueous buffers, DMF, DMSOWhile aqueous buffers are common for bioconjugation, organic co-solvents can be used and may enhance solubility and reaction rates.[1][7]

Troubleshooting Common Issues:

  • Low Yield: If the reaction yield is low, consider increasing the concentration of the reactants, adding or increasing the concentration of the catalyst (especially at neutral pH), or increasing the reaction time and temperature.[9] Also, verify the purity and reactivity of your starting materials.

  • Slow Reaction Rate: To increase a sluggish reaction rate, the most effective strategies are to add an efficient catalyst like pPDA, increase reactant concentrations, or raise the temperature.[6][9]

  • Side Reactions: While oxime ligation is highly chemoselective, ensure that your biomolecule of interest does not have highly accessible and reactive carbonyls if site-specificity is desired. The high reactivity of the aminooxy group means it can react with any available aldehyde or ketone.[1]

Conclusion

Chemoselective ligation with this compound is a powerful and versatile strategy for the synthesis of complex molecular constructs. Its high degree of chemoselectivity, the stability of the resulting oxime bond, and the ability to perform the reaction under mild, aqueous conditions make it an invaluable tool in chemical biology, drug development, and materials science.[1][10] By understanding the underlying mechanism and systematically optimizing reaction parameters, researchers can effectively harness this chemistry to advance their scientific objectives.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Oxime and Hydrazone Reactions in Bioconjug
  • Troubleshooting low yield in oxime lig
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar.
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI.
  • Application Notes and Protocols for O-Methylhydroxylamine in Oxime Lig
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.
  • O-Methylhydroxylamine hydrochloride | CH5NO.ClH. PubChem.
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  • Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH).
  • Methoxyamine hydrochloride (O-Methylhydroxylamine hydrochloride). Selleck Chemicals.
  • Process for preparation of oximes and resulting products.
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  • Purification method of cyclohexanone-oxime.
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Application Note & Protocols: Oxime Formation with O-Isobutylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of O-Substituted Oximes

Oximes, compounds containing the RR'C=NOH functional group, are versatile intermediates in organic synthesis.[1][2] Their applications range from the protection of carbonyl groups to the synthesis of amides via the Beckmann rearrangement, as well as the formation of nitriles, amines, and various nitrogen-containing heterocycles.[3][4] The formation of O-substituted oximes, such as those derived from O-Isobutylhydroxylamine Hydrochloride, offers distinct advantages. The isobutyl group can modulate the compound's lipophilicity and steric properties, which is of particular interest in medicinal chemistry and drug development for creating novel bioactive molecules.

This application note provides a comprehensive guide to the reaction conditions for forming oximes using this compound. We will delve into the reaction mechanism, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for achieving high yields and purity.

Reaction Mechanism and Kinetics

The formation of an oxime from an aldehyde or a ketone with a hydroxylamine derivative is a condensation reaction.[5][6] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of O-Isobutylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This initial attack forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N double bond of the oxime.[7]

The Critical Role of pH

The rate of oxime formation is highly dependent on the pH of the reaction medium.[8] The reaction is typically fastest in a weakly acidic medium, generally between pH 4 and 6.[9] This is because the dehydration step is acid-catalyzed. However, at very low pH (typically below 3), the hydroxylamine nucleophile becomes protonated, reducing its nucleophilicity and slowing down the initial addition step.[8] Therefore, maintaining the optimal pH range is crucial for efficient oxime formation. This is often achieved using a buffer system, such as sodium acetate.[9]

Oxime Formation Workflow General Workflow for Oxime Formation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Dissolve Aldehyde/Ketone and O-Isobutylhydroxylamine HCl in Solvent base Add Base (e.g., Pyridine, NaOAc) to Adjust pH reagents->base 1. reflux Heat Reaction Mixture (e.g., Reflux or Room Temp) base->reflux 2. monitor Monitor Progress by TLC reflux->monitor 3. cool Cool to Room Temperature monitor->cool 4. evap Remove Solvent cool->evap 5. extract Extract with Organic Solvent evap->extract 6. wash Wash Organic Layer extract->wash 7. dry Dry over Anhydrous Agent wash->dry 8. purify Purify by Column Chromatography or Recrystallization dry->purify 9.

Caption: General workflow for oxime formation.

Experimental Protocols

Here we provide two detailed protocols for the synthesis of O-isobutyl oximes from a model aldehyde (benzaldehyde) and a model ketone (acetophenone).

Protocol 1: Classical Synthesis using Pyridine as a Base

This is a widely used method for oxime synthesis.[10]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Ethanol (10 mL)

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL).

  • Add pyridine (2.0 mmol) to the mixture.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol by rotary evaporation.

  • To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash successively with 1 M HCl (20 mL) to remove pyridine, followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Solvent-Free Synthesis using a Grinding Method

This environmentally friendly approach often leads to shorter reaction times and high yields.[3][4]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium Carbonate (Na₂CO₃) (1.5 mmol)

  • Ethyl acetate

  • Water

Procedure:

  • In a mortar, combine the aldehyde or ketone (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (1.5 mmol).

  • Grind the mixture with a pestle for the time indicated by TLC monitoring (often 5-20 minutes).

  • Upon completion of the reaction, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the oxime. For low-melting solids or oils, extraction from the aqueous layer may be necessary.[4]

Optimization of Reaction Conditions

Several factors can be adjusted to optimize the formation of O-isobutyl oximes.

ParameterRecommended ConditionsRationale & Key Considerations
pH 4 - 6Balances the need for an acid catalyst for dehydration with maintaining the nucleophilicity of the hydroxylamine.[8][9]
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate, but may also lead to side product formation. Room temperature reactions are often sufficient, especially with reactive carbonyls.
Solvent Ethanol, Methanol, WaterProtic solvents are generally preferred. Aqueous ethanol is a common choice.[9] For some substrates, solvent-free conditions can be highly effective.[3]
Base Pyridine, Sodium Acetate, Sodium CarbonateUsed to neutralize the HCl salt of the hydroxylamine and to buffer the reaction mixture in the optimal pH range. Pyridine is a classic choice, but inorganic bases like Na₂CO₃ are used in greener protocols.[4][10]
Catalyst Generally not required, but can be used.While the reaction is acid-catalyzed by the hydroxylamine hydrochloride itself (once a base is added), other catalysts like oxalic acid have been reported to accelerate the reaction.[11]

Caption: Decision workflow for oxime synthesis.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, suboptimal pH, or product loss during workup.Monitor the reaction by TLC to ensure completion. Check and adjust the pH of the reaction mixture. Be careful during the extraction and washing steps to avoid product loss.
Side Product Formation Reaction temperature too high, or presence of other reactive functional groups.Reduce the reaction temperature. If the substrate has other sensitive functional groups, consider using milder reaction conditions or a protecting group strategy.
Difficulty in Purification Product is an oil or has similar polarity to starting materials.Use a different solvent system for column chromatography. Consider converting the oxime to a crystalline derivative for purification, followed by regeneration.

Conclusion

The formation of O-isobutyl oximes from aldehydes and ketones using this compound is a robust and versatile reaction in organic synthesis. By carefully selecting the reaction conditions, particularly the pH and temperature, high yields of the desired products can be achieved. Both classical and modern, environmentally friendly protocols are available, providing flexibility for various research and development needs.

References

  • Wikipedia. Oxime. [Link]

  • BYJU'S. Oximes. [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2005). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]

  • Google Patents. Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
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  • Jadhav, R. D., et al. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]

  • Zarei, A., & Gholam-zadeh, Z. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [Link]

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  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PubMed Central. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry. [Link]

  • Organic Chemistry Portal. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. [Link]

  • Kumar, A., et al. (2018). Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. PubMed Central. [Link]

  • Organic Syntheses. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. [Link]

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  • Ekeeda. (2019). Action of Hydroxylamine on Aldehyde and Ketone. [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]

  • Testbook. (2021). Aldehydes react with hydroxylamine to form. [Link]

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  • Filo. (2025). Aldehydes and ketones react with hydroxylamine to form. [Link]

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Application Notes and Protocols for the Purification of Oxime Products from O-Isobutylhydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of oxime products synthesized via the reaction of carbonyl compounds with O-Isobutylhydroxylamine Hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of purification strategies, including recrystallization, column chromatography, and liquid-liquid extraction. The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step to ensure the isolation of high-purity O-isobutyloximes. This guide also includes troubleshooting strategies, safety protocols for handling this compound, and methods for purity assessment.

Introduction: The Significance of O-Alkyloxime Purification

O-alkyloximes, and specifically O-isobutyloximes, are pivotal functional groups in medicinal chemistry and drug development. Their synthesis, typically through the condensation of an aldehyde or ketone with an O-alkylhydroxylamine, is a fundamental transformation in organic synthesis. The resulting O-isobutyloxime products often serve as crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The purity of these oxime intermediates is paramount, as impurities can have a detrimental impact on downstream reactions, affecting reaction kinetics, yield, and the impurity profile of the final product. Therefore, robust and efficient purification protocols are not merely a matter of good laboratory practice but a critical step in ensuring the quality, safety, and efficacy of the end product.

This guide provides a detailed exploration of the most effective methods for purifying O-isobutyloxime products, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern each technique.

Understanding the Reaction Landscape: Potential Impurities

The reaction between a carbonyl compound and this compound to form an O-isobutyloxime can be accompanied by the formation of several by-products and the presence of unreacted starting materials. A thorough understanding of these potential impurities is the first step toward designing an effective purification strategy.

Common Impurities:

  • Unreacted Carbonyl Compound: Incomplete reaction can leave residual starting aldehyde or ketone in the crude product.

  • Unreacted this compound: Excess reagent may remain after the reaction is complete.

  • Isomeric Oximes (E/Z isomers): Depending on the structure of the carbonyl compound, the resulting oxime can exist as a mixture of E and Z stereoisomers. These isomers often have different physical and biological properties and may need to be separated.[1]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as aldol condensation of the starting carbonyl compound or decomposition of the hydroxylamine reagent can occur.

  • Solvent and Reagent Residues: Trace amounts of solvents and any bases or catalysts used in the reaction will be present in the crude product.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the physical properties of the O-isobutyloxime product (e.g., solid or oil), the nature of the impurities, and the desired scale of the purification. A multi-pronged approach, often combining two or more techniques, is frequently the most effective strategy.

Recrystallization: The Art of Crystal Perfection

For solid O-isobutyloxime products, recrystallization is a powerful and often preferred method for achieving high purity.[2][3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Key Principles of Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the O-isobutyloxime sparingly at room temperature but have high solubility at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at the solvent's boiling point.

  • Single-Solvent vs. Two-Solvent Systems: A single solvent that meets the above criteria is ideal. However, a two-solvent (or mixed-solvent) system is often employed.[4][5] In this case, the crude product is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent, in which it is sparingly soluble, is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the solid and allowed to cool slowly.

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude O-isobutyloxime to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude O-isobutyloxime in a minimal amount of a "good" solvent at room temperature or with gentle heating.

  • Addition of "Poor" Solvent: Slowly add a "poor" solvent dropwise with swirling until the solution becomes persistently cloudy (the cloud point).

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol.

  • Drying: Dry the purified crystals.

Table 1: Common Recrystallization Solvents for O-Alkyloximes

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolarVariableA versatile system for moderately polar oximes.[6]
Ethyl Acetate/HexanesModerately PolarVariableEffective for a wide range of O-alkyloximes.[4]
Dichloromethane/HexanesNonpolar to PolarVariableGood for less polar oximes.
Toluene/HexanesNonpolarVariableSuitable for aromatic oximes.[3]
Acetone/WaterPolarVariableAnother common polar system.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil instead of crystals, try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent or adding more of the "poor" solvent in a two-solvent system. Seeding with a small crystal of the pure product can also initiate crystallization.

  • Low Recovery: This can result from using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile technique for purifying both solid and liquid O-isobutyloxime products.[7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent or solvent mixture) is passed through the column.

Key Principles of Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of O-alkyloximes due to its polarity.

  • Mobile Phase (Eluent): The choice of eluent is critical. A less polar eluent will result in slower elution of more polar compounds. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Separation: Less polar compounds will travel down the column more quickly, while more polar compounds will be retained on the silica gel for longer.

Protocol 3: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with a slurry of silica gel in a nonpolar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude O-isobutyloxime in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes).

  • TLC Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified O-isobutyloxime.

Table 2: Typical Eluent Systems for O-Alkyloxime Purification by Column Chromatography

Eluent System (v/v)PolarityTypical Application
Hexanes/Ethyl AcetateLow to MediumGeneral purpose for a wide range of O-alkyloximes.
Dichloromethane/MethanolMedium to HighFor more polar O-alkyloximes.
Toluene/AcetoneMediumFor aromatic O-alkyloximes.

Visualization of the Column Chromatography Workflow:

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel Slurry load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product in Minimal Solvent prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Isolated Pure O-Isobutyloxime evaporate->pure_product G start Crude Reaction Mixture add_solvent Add Water & Immiscible Organic Solvent start->add_solvent separate Separate Layers (Separatory Funnel) add_solvent->separate organic_layer Organic Layer (Contains Product) separate->organic_layer aqueous_layer Aqueous Layer (Contains Impurities) separate->aqueous_layer wash_acid Wash with Dilute Acid organic_layer->wash_acid wash_base Wash with Dilute Base wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Anhydrous Sulfate wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purified_product Partially Purified O-Isobutyloxime filter_concentrate->purified_product

Sources

Application Notes & Protocols: O-Isobutylhydroxylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of O-Isobutylhydroxylamine Hydrochloride in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (CAS No: 6084-58-8) has emerged as a critical reagent, valued for its versatility and stability in constructing key pharmacophores.[1] As an O-alkylated derivative of hydroxylamine, it offers distinct advantages over its parent compound, primarily in its enhanced stability and ease of handling. Its hydrochloride salt form ensures a solid, crystalline nature with a defined melting point, making it a reliable component in complex synthetic pathways.[2]

The isobutyl moiety is not merely a protecting group; it is an integral part of the design process. By incorporating this group, medicinal chemists can finely tune the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability, which are critical determinants of a drug's pharmacokinetic profile. This guide provides an in-depth exploration of the applications of this compound, focusing on the synthesis of oximes and hydroxamic acids—two functional groups of profound importance in contemporary drug design.[3][4][5]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and reproducible science.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6084-58-8[1][2][6]
Molecular Formula C₄H₁₁NO·HCl (or C₄H₁₂ClNO)[1]
Molecular Weight 125.60 g/mol [1][2]
Appearance White to very pale yellow crystal or powder
Melting Point 129 °C[2]
Purity Typically >97-98%[2][6]
Synonyms Isobutyloxyamine Hydrochloride, O-(2-methylpropyl)hydroxylamine hydrochloride[1]

Safety & Handling:

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[7]

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[2][7] It causes serious skin and eye irritation and may cause respiratory irritation.[1][7][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[7] If dust generation is likely, a dust respirator is recommended.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

  • Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[8] Recommended storage temperatures can range from 2-8°C to -20°C for long-term stability.[2]

  • Spill Management: In case of a spill, avoid generating dust.[7] Use dry clean-up procedures and place the material in a clean, dry, sealable, labeled container for disposal.[7]

Core Application I: Synthesis of O-Isobutyl Oximes

Oximes are integral functional groups in medicinal chemistry, serving as stable isosteres for other functionalities, intermediates for further chemical transformations, and as bioactive moieties in their own right.[9] The reaction of this compound with aldehydes and ketones provides a reliable route to O-isobutyl oximes.

Mechanistic Rationale

The classical synthesis of oximes involves the condensation of a carbonyl compound with a hydroxylamine derivative.[10][11] The reaction is pH-dependent. Since the reagent is a hydrochloride salt, a base is required to liberate the free O-isobutylhydroxylamine, which then acts as the nucleophile. The nitrogen atom attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.

G R1 O-Isobutylhydroxylamine Hydrochloride FreeAmine Free O-Isobutylhydroxylamine (Nucleophile) R1->FreeAmine Deprotonation Base Base (e.g., Pyridine, NaOAc) Base->FreeAmine Carbonyl Aldehyde or Ketone (R'-C(=O)-R'') Hemiaminal Tetrahedral Intermediate (Hemiaminal) Carbonyl->Hemiaminal FreeAmine->Hemiaminal Nucleophilic Attack Oxime O-Isobutyl Oxime Product Hemiaminal->Oxime Dehydration (-H₂O) Water H₂O Hemiaminal->Water

Caption: Reaction mechanism for O-isobutyl oxime synthesis.

Detailed Experimental Protocol: Synthesis of an Aldoxime

This protocol describes a general procedure for the synthesis of an O-isobutyl aldoxime from an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Pyridine or Sodium Acetate (2.0 - 3.0 eq)

  • Ethanol (or other suitable polar solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aromatic aldehyde (1.0 eq) and ethanol (5-10 mL per mmol of aldehyde). Stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add this compound (1.1 eq) followed by the base (e.g., pyridine, 2.5 eq). The base is crucial for neutralizing the HCl and freeing the nucleophilic hydroxylamine.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10] Reactions are often complete within 2-6 hours.

  • Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Add ethyl acetate to dissolve the residue. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid and pyridine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude O-isobutyl oxime can be purified by column chromatography on silica gel or by recrystallization, if solid, to yield the final product.

G CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActiveEster CouplingAgent Coupling Reagent (e.g., EDC/HOBt) CouplingAgent->ActiveEster Activation Hydroxylamine O-Isobutylhydroxylamine (from HCl salt + Base) Product O-Isobutyl Hydroxamate Product Hydroxylamine->Product ActiveEster->Product Nucleophilic Acyl Substitution

Caption: General mechanism for hydroxamic acid synthesis via coupling.

Detailed Experimental Protocol: Synthesis of an O-Isobutyl Hydroxamate

This protocol provides a general method for coupling a carboxylic acid with this compound.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the reaction rate and minimize side reactions.

  • Reagent Addition: Add the base (DIPEA, 3.0 eq) to the mixture, followed by the slow, portion-wise addition of the coupling agent (EDC·HCl, 1.2 eq). The base neutralizes both the reagent's HCl salt and the HCl generated during the reaction.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up (Quenching & Extraction): Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The acid wash removes excess base, while the bicarbonate wash removes unreacted HOBt and carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude O-isobutyl hydroxamate by flash column chromatography on silica gel to obtain the final product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12696238, O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). PubChem. [Link]

  • Sciedco. (n.d.). This compound, Min. 98.0 (N), 1 g. Retrieved from Sciedco website. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: N,O-Dimethylhydroxylamine hydrochloride. Retrieved from DC Fine Chemicals website. [Link]

  • Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113. [Link]

  • Reddy, T. S., & Sreekanth, K. (2018). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 15(2), 154-165. [Link]

  • Al-Hourani, B. J. (2016). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemistry, 8(2), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from Organic Chemistry Portal website. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from Organic Chemistry Portal website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536422, O-Isobutylhydroxylamine. PubChem. [Link]

  • Jadhav, A. D., Gade, E. H., & Shingare, M. S. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]

  • Google Patents. (1996).
  • Reddy, T. S., & Sreekanth, K. (2018). Methods for Hydroxamic Acid Synthesis. ResearchGate. [Link]

  • Micale, N., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Medicinal Chemistry Letters, 12(10), 1541-1545. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521874, O-Methylhydroxylamine hydrochloride. PubChem. [Link]

  • National Institutes of Health. (n.d.). Drug Design and Discovery: Methods and Protocols. [Link]

  • Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in Molecular Biology, 1762, 1-17. [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of O-Isobutyl Oximes from Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The formation of oximes and their O-alkylated derivatives represents a cornerstone reaction in medicinal chemistry, chemical biology, and materials science.[1] These moieties serve not only as stable and reliable linkages for bioconjugation but also as critical intermediates in the synthesis of nitrogen-containing compounds like amides (via Beckmann rearrangement), amines, and various azaheterocyles.[2] This document provides a detailed, field-proven protocol for the synthesis of O-isobutyl oximes from a diverse range of aldehydes using O-Isobutylhydroxylamine Hydrochloride. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting, grounded in established chemical principles.

The Chemistry of O-Alkyl Oxime Formation

The reaction between an aldehyde and an O-alkylhydroxylamine hydrochloride is a condensation reaction that yields an O-alkyl oxime and water.[3] The reaction is typically acid-catalyzed and proceeds through a two-step mechanism that is highly dependent on the pH of the reaction medium.[4]

1.1. Reaction Overview

The overall transformation is as follows:

R-CHO + (CH₃)₂CHCH₂ONH₂·HCl + Base → R-CH=NOCH₂CH(CH₃)₂ + H₂O + Base·HCl

The hydrochloride salt of the O-isobutylhydroxylamine must be neutralized in situ by a base to liberate the free nucleophilic amine, which then initiates the reaction.

1.2. Detailed Mechanism

The formation of the oxime proceeds via a nucleophilic addition-elimination pathway.

  • Nucleophilic Addition: The nitrogen atom of the free O-isobutylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine (or hemiaminal) intermediate.[5]

  • Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water), which is subsequently eliminated to form the stable C=N double bond of the oxime product.[4]

The rate of this reaction is pH-dependent. A mildly acidic environment (typically pH 4-5) is optimal because it is acidic enough to catalyze the dehydration step without significantly protonating the hydroxylamine nucleophile, which would render it non-reactive.[1]

G reactants Aldehyde (R-CHO) + Free O-Isobutylhydroxylamine intermediate Carbinolamine Intermediate (Tetrahedral Adduct) reactants->intermediate 1. Nucleophilic Attack protonated_int Protonated Intermediate intermediate->protonated_int 2. Proton Transfer (Acid Catalysis) product O-Isobutyl Oxime Product (R-CH=N-OiBu) + H₂O protonated_int->product 3. Dehydration (Loss of H₂O)

Caption: Mechanism of O-Alkyl Oxime Formation.

Experimental Protocol

This protocol is a general method applicable to a wide range of aromatic and aliphatic aldehydes. Reaction times and temperatures may require optimization based on the specific substrate.

2.1. Materials and Equipment

  • Chemicals:

    • Aldehyde of interest (1.0 eq)

    • This compound (1.2 eq)

    • Base: Pyridine (2.0 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq)

    • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

    • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

    • Washing Solutions: 1 M HCl (for pyridine), Saturated NaHCO₃ solution, Brine

    • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates and chamber

2.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq). Dissolve the aldehyde in ethanol (5-10 mL).

  • Reagent Addition: Add this compound (1.2 mmol, 1.2 eq) to the solution and stir for 2-3 minutes.

  • Base Addition: Add the chosen base to the mixture.

    • If using Pyridine: Add pyridine (2.0 mmol, 2.0 eq) dropwise. Pyridine acts as both the base and a mild catalyst.[6]

    • If using NaHCO₃: Add solid sodium bicarbonate (2.0 mmol, 2.0 eq). This is a milder, non-nucleophilic base suitable for sensitive substrates.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde spot is consumed (typically 1-6 hours). If the reaction is sluggish, it can be gently heated to reflux (50-80°C).[7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature (if heated) and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dilute the residue with ethyl acetate (20 mL) and deionized water (15 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 15 mL) - Only if pyridine was used , to remove any residual pyridine.[4]

      • Saturated NaHCO₃ solution (1 x 15 mL)

      • Brine (1 x 15 mL)

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude O-isobutyl oxime.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

2.3. Characterization

The final product should be characterized using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity. Oximes typically show a characteristic C=N stretch in the IR spectrum around 1650-1680 cm⁻¹.[8]

Workflow and Optimization

The success of the oximation reaction depends on several interconnected parameters. The following diagram and table provide a high-level overview of the workflow and guidance for optimization.

G setup 1. Reaction Setup - Dissolve Aldehyde in EtOH - Add O-Isobutylhydroxylamine HCl reaction 2. Reaction - Add Base (e.g., Pyridine) - Stir at RT or Reflux - Monitor by TLC setup->reaction workup 3. Work-up - Concentrate Solvent - EtOAc/Water Extraction - Aqueous Washes reaction->workup purify 4. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Recrystallize or Column Chromatography workup->purify analyze 5. Analysis - NMR, MS, IR purify->analyze

Caption: General Experimental Workflow for Oxime Synthesis.

3.1. Parameter Optimization Table

ParameterGeneral GuidelineRationale & Considerations
Aldehyde Substrate Aromatic aldehydes often react faster than aliphatic ones. Electron-withdrawing groups on an aromatic ring increase the electrophilicity of the carbonyl carbon, accelerating the initial attack.Steric hindrance around the carbonyl group can significantly slow the reaction rate. For hindered aldehydes, heating may be necessary.
Solvent Ethanol and Methanol are excellent choices as they readily dissolve all reactants and are protic, which can help facilitate proton transfer steps.For substrates with poor alcohol solubility, THF or CH₃CN can be used. Some modern, "green" methods use water or solvent-free "grindstone" chemistry.[2][9]
Base Pyridine is a classic choice. NaHCO₃ or K₂CO₃ are good, milder alternatives for base-sensitive substrates.[10][11]A slight excess of the base (1.5-2.0 eq) is required to fully neutralize the hydrochloride salt and drive the equilibrium towards the free hydroxylamine.
Temperature Most reactions proceed efficiently at room temperature. For unreactive aldehydes, heating to reflux (50-80°C) is effective.Overheating for extended periods can sometimes lead to side reactions or decomposition, particularly with sensitive functional groups.
Stoichiometry A slight excess of the this compound (1.1-1.3 eq) is recommended.Using a small excess helps to drive the reaction to completion and consume all of the limiting aldehyde starting material.

Conclusion

The formation of O-isobutyl oximes from aldehydes is a reliable and versatile transformation critical to modern drug development and chemical synthesis. The protocol detailed herein provides a robust starting point that can be adapted for a wide variety of substrates. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired oxime products. The stability and synthetic utility of oximes ensure that this reaction will remain a vital tool for chemists in all fields.[2][10]

References

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024).
  • An In-depth Technical Guide to the Mechanism of Oxime Formation
  • Oxime. (n.d.). In Wikipedia.
  • Oxime form
  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr. (n.d.). Indian Academy of Sciences.
  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry.
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora.
  • Oxime.pdf. (2020). L.S.College, Muzaffarpur.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (n.d.). PubMed Central.
  • A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. (2025).
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • An efficient one pot synthesis of oxime by classical method. (2020).
  • Oxime synthesis by condensation or oxid
  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. (n.d.). PMC - NIH.
  • Oxime Formation and Applic
  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. (n.d.).

Sources

protocol for forming oximes from ketones with O-Isobutylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Streamlined Synthesis of O-Isobutyl Oximes from Ketones Utilizing O-Isobutylhydroxylamine Hydrochloride

Abstract

This application note provides a comprehensive guide for the synthesis of O-isobutyl oximes from a diverse range of ketone substrates using this compound. Oximes, and particularly their O-alkylated derivatives, are crucial intermediates in pharmaceutical development and chemical biology due to their enhanced stability compared to imines and hydrazones.[1] This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step protocol for synthesis and purification, and provides expert insights into optimizing reaction conditions and troubleshooting common challenges. The protocols described herein are designed to be robust and reproducible for researchers in drug discovery and synthetic chemistry.

Scientific Principles & Reaction Mechanism

The formation of an oxime from a ketone and a hydroxylamine derivative is a classic condensation reaction that proceeds in a two-step mechanism: nucleophilic addition followed by dehydration.[2][3][4] The overall transformation is an equilibrium process, and understanding the factors that influence it is key to achieving high yields.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom from the O-isobutylhydroxylamine on the electrophilic carbonyl carbon of the ketone.[2][5] This forms a tetrahedral carbinolamine (or hemiaminal) intermediate. The nitrogen of a hydroxylamine is a more potent nucleophile than the oxygen due to its lower electronegativity.[5]

  • Acid-Catalyzed Dehydration: The carbinolamine intermediate is then dehydrated to form the final oxime product, characterized by a C=N double bond. This elimination of a water molecule is the rate-determining step and is effectively catalyzed by acid.[2][6]

The Critical Role of pH: The reaction rate is highly pH-dependent. Optimal conditions are typically found in a mildly acidic environment (pH 4.5-6).[7][8][9] This represents a crucial balance:

  • At low pH (<4): The hydroxylamine becomes excessively protonated at the nitrogen atom, rendering it non-nucleophilic and halting the initial addition step.[7]

  • At neutral or basic pH (>7): The acid-catalyzed dehydration of the carbinolamine intermediate becomes inefficiently slow, hindering the overall reaction rate.[1][7]

Since the starting material is a hydrochloride salt, a base must be added to the reaction mixture. This base neutralizes the HCl, liberating the free O-isobutylhydroxylamine, which can then act as a nucleophile. A weak, non-nucleophilic base such as pyridine or sodium acetate is typically employed to maintain the pH within the optimal range.[10][11]

ReactionMechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration Ketone Ketone (R-CO-R') Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + iBu-O-NH2 Hydroxylamine O-Isobutylhydroxylamine (iBu-O-NH2) Base Base (e.g., Pyridine) H_plus H+ Oxime O-Isobutyl Oxime (R-C(=N-O-iBu)-R') Carbinolamine->Oxime - H2O (Acid Catalyzed) Water H2O ProtocolWorkflow A 1. Combine Ketone, O-Isobutylhydroxylamine HCl, & Solvent B 2. Add Base (e.g., Pyridine) & Heat to Reflux A->B C 3. Monitor by TLC B->C D 4. Cool & Concentrate C->D Reaction Complete E 5. Aqueous Work-up: Add Water & EtOAc, Extract D->E F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry (Na₂SO₄) & Evaporate F->G H Crude O-Isobutyl Oxime G->H I 8. Purify (Column Chromatography) H->I J Pure Product I->J

Sources

Application Note & Protocols: An Integrated Strategy for the Analytical Characterization of O-Isobutylhydroxylamine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Characterizing Oxime Ethers

O-Isobutylhydroxylamine hydrochloride is a crucial reagent in synthetic chemistry, primarily utilized for the conversion of aldehydes and ketones into their corresponding O-isobutyl oxime ethers. This reaction, known as oximation, is fundamental in various fields, including the synthesis of active pharmaceutical ingredients (APIs), derivatization for analytical purposes, and the creation of combinatorial libraries.[1][2][3] The resulting C=N-O ether linkage is valuable for its relative stability and its role in modifying the physicochemical properties of the parent carbonyl compound.

The reaction of an aldehyde or ketone with hydroxylamine is a condensation reaction that proceeds via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form the oxime.[4][5][6][7] While seemingly straightforward, the reaction can yield a mixture of products, including geometric isomers (E/Z), unreacted starting materials, and potential side products. For drug development and quality control, unambiguous characterization of the principal product and quantification of all related species are not just procedural formalities—they are regulatory and safety imperatives.

This guide provides a comprehensive, multi-technique (orthogonal) approach to the characterization of O-isobutylhydroxylamine reaction products. It is designed to equip researchers with the rationale and detailed protocols needed to achieve robust and reliable structural elucidation and purity assessment.

The Orthogonal Analytical Philosophy

No single analytical technique can provide a complete picture of a reaction's outcome. A robust characterization strategy relies on the integration of multiple, complementary techniques. This orthogonal approach ensures that the weaknesses of one method are compensated for by the strengths of another, leading to a self-validating system of data. For O-isobutyl oxime ethers, the core analytical toolkit should include Nuclear Magnetic Resonance (NMR) for structure, Mass Spectrometry (MS) for molecular weight, and Chromatography (HPLC/GC) for separation and purity. These are supported by Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation.

G cluster_synthesis Reaction cluster_analysis Orthogonal Analysis cluster_result Final Characterization Reaction O-Isobutylhydroxylamine HCl + Carbonyl Compound NMR NMR (¹H, ¹³C) Structure ID Reaction->NMR Crude Product MS Mass Spec (LC-MS, GC-MS) MW & Fragments Reaction->MS Crude Product HPLC HPLC-UV Purity & Quantification Reaction->HPLC Crude Product FTIR FT-IR Functional Groups Reaction->FTIR Crude Product Report Complete Product Profile: Structure, Purity, Isomers NMR->Report Confirms Structure MS->HPLC LC-MS MS->Report Confirms MW HPLC->Report Confirms Purity FTIR->Report Confirms C=N bond

Caption: Integrated workflow for reaction product characterization.

Primary Structural Elucidation: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure.[8] For O-isobutyl oxime ethers, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. If solubility is an issue, DMSO-d₆ can be used, but its signals may obscure parts of the spectrum.

  • ¹H NMR: This spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to identify are the isobutyl group protons (a characteristic doublet and multiplet) and the protons on the carbon alpha to the oxime nitrogen. The chemical shift of the imine proton (-CH=N) is highly diagnostic.

  • ¹³C NMR: This technique reveals the number of non-equivalent carbons and their electronic environment. The most important signal is the imine carbon (C=N), which appears in a distinct downfield region (typically 145-160 ppm).

  • Isomerism: The presence of E/Z isomers can often be detected in NMR.[8] Nuclei in the Z isomer (where the larger group on the carbon is syn to the O-isobutyl group) are often more sterically hindered and may show upfield shifts compared to the E-isomer.[8]

Protocol 3.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product (or crude mixture for initial analysis) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire a standard proton spectrum with a 30° pulse width and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for the main product signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate the ¹H NMR signals and reference the spectra (TMS at 0 ppm or residual solvent peak).

Functional Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
C =N-O-CH₂-3.8 - 4.2 (t or d)75 - 80
-O-CH₂-CH (CH₃)₂1.8 - 2.2 (m)28 - 30
-CH(CH₃ )₂0.9 - 1.0 (d)19 - 20
R₂C =N--145 - 160
R-CH =N- (Aldoxime)7.5 - 8.5 (s)145 - 155

Table 1: Typical NMR chemical shifts for O-isobutyl oxime ethers.[9][10]

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

MS provides the molecular weight of the product, offering direct confirmation of the expected chemical transformation. When coupled with a separation technique (LC-MS or GC-MS), it becomes a powerful tool for identifying components in a mixture. Tandem MS (MS/MS) can provide structural information through controlled fragmentation.[1][11]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is well-suited for LC-MS analysis of moderately polar oxime ethers, typically forming protonated molecules [M+H]⁺. Electron Ionization (EI), used in GC-MS, is a higher-energy technique that provides characteristic fragmentation patterns useful for library matching and structural confirmation.[3]

  • Fragmentation: The fragmentation patterns of oxime ethers can be diagnostic.[2][11] Common fragmentation pathways include cleavage of the N-O bond and rearrangements like the McLafferty rearrangement, which can sometimes help differentiate isomers.[3][8]

G cluster_workflow LC-MS Workflow HPLC HPLC Separation (Column, Mobile Phase) ESI ESI Source Ionization HPLC->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ions CID Collision Cell (Fragmentation) Q1->CID [M+H]⁺ TOF TOF Analyzer (m/z Measurement) CID->TOF Fragment Ions Detector Detector TOF->Detector

Caption: A typical LC-MS/MS experimental workflow.

Protocol 4.1: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the reaction mixture (approx. 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography (HPLC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds of varying polarity.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Data Acquisition: Acquire full scan data to identify all ions. If structural confirmation is needed, perform a separate run with tandem MS (MS/MS) by selecting the [M+H]⁺ of the expected product as the precursor ion and applying collision-induced dissociation (CID).

Separation and Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis, allowing for the separation and quantification of the main product from starting materials, byproducts, and isomers.

Causality Behind Experimental Choices:

  • Detector: A UV detector is standard, as the oxime ether and any aromatic starting materials will likely possess a chromophore. A photodiode array (PDA) detector is preferable as it provides UV spectra for each peak, aiding in peak identification and purity assessment.

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier (acetonitrile or methanol) is typical for reversed-phase chromatography.[12][13][14] The addition of a small amount of acid (formic or acetic) can improve peak shape by suppressing the ionization of any basic sites.

Protocol 5.1: HPLC-UV Method for Purity Analysis
  • Standard Preparation: Prepare a standard of the purified product at a known concentration (e.g., 0.5 mg/mL). Prepare solutions of the starting materials as well for retention time confirmation.

  • Sample Preparation: Prepare the crude reaction mixture at the same approximate concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.05% Formic Acid.[12]

    • Mobile Phase B: Acetonitrile with 0.05% Formic Acid.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 5-10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the product).

    • Run Time: 15-20 minutes, ensuring all components have eluted.

  • Analysis: Calculate the purity of the product using the area percent method. For accurate quantification, a calibration curve should be generated using the purified standard.

Confirmatory Functional Group Analysis: FT-IR Spectroscopy

FT-IR is a rapid and simple technique to confirm the key chemical transformation: the disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of the imine (C=N) and N-O stretches in the product.

Causality Behind Experimental Choices:

  • Sampling: For liquid samples, a thin film between salt plates (NaCl or KBr) is sufficient. For solids, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Spectral Interpretation: The key is to compare the product spectrum to the starting material spectra. The disappearance of a strong C=O band is a clear indicator of reaction success.

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance/Disappearance
C=O Stretch (Ketone/Aldehyde)1680 - 1740Disappears from starting material
C=N Stretch (Oxime) 1620 - 1680 Appears in product [15][16]
N-O Stretch (Oxime) 930 - 960 Appears in product [8]
O-H Stretch (Hydroxylamine HCl)~3200 (broad)Disappears from starting material

Table 2: Key FT-IR vibrational frequencies for oximation reactions.

Protocol 6.1: FT-IR Analysis
  • Background: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectra: Acquire spectra of the carbonyl starting material, the O-isobutylhydroxylamine HCl, and the reaction product.

  • Analysis: Compare the spectra. Look for the disappearance of the C=O peak from the carbonyl starting material and the appearance of a C=N peak in the 1620-1680 cm⁻¹ region in the product spectrum.

References

  • Vrkoslav, V., et al. (2005). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. The Journal of Organic Chemistry. Available at: [Link]

  • Vrkoslav, V., et al. (2005). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63–70. Available at: [Link]

  • Vrkoslav, V., et al. (2005). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. ACS Publications. Available at: [Link]

  • Zhang, L., et al. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 7(18), 7579-7586. Available at: [Link]

  • Valdivia, A. C., et al. (2011). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of the American Society for Mass Spectrometry, 22(10), 1864–1875. Available at: [Link]

  • ResearchGate. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. SciSpace. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). RP-HPLC Technique. Available at: [Link]

  • ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. ResearchGate. Available at: [Link]

  • Arivazhagan, M., & Prabhakaran, S. (n.d.). FTIR and FT-Raman, normal coordinate analysis of the structure and vibrational spectra of o-nitrobenzaldehyde oxime. Elixir International Journal. Available at: [Link]

  • Papa, A. J. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1618-1621. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Exemplary 1 H-NMR spectra of oxime ester 2. ResearchGate. Available at: [Link]

  • Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(9), 672-677. Available at: [Link]

  • Aliyu, A. O. C., et al. (n.d.). One-pot synthesis of oxime ethers from cinnam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Bentham Science Publishers. Available at: [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of oximes from CNSL. ResearchGate. Available at: [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. Available at: [Link]

  • Ekeeda. (2019). Action of Hydroxylamine on Aldehyde and Ketone. YouTube. Available at: [Link]

  • Testbook. (2021). Aldehydes react with hydroxylamine to form. Testbook.com. Available at: [Link]

  • ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. Available at: [Link]

  • PubMed Central. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. National Center for Biotechnology Information. Available at: [Link]

  • Filo. (n.d.). Aldehydes and ketones react with hydroxylamine to form. filo.org. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-Isobutylhydroxylamine Hydrochloride in Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of oxime synthesis using O-Isobutylhydroxylamine Hydrochloride. The guidance herein is based on established chemical principles and field-proven insights to ensure you can overcome common experimental challenges.

I. Troubleshooting Guide: Addressing Low Reaction Yields

Low yields in oxime synthesis can be a significant impediment to research and development timelines. This section is designed to help you systematically diagnose and resolve the most common issues encountered when using this compound.

Question: My oxime synthesis with this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Below is a systematic guide to help you identify and resolve the issue.

1. Suboptimal Reaction pH

The formation of oximes is highly pH-dependent.[1] An incorrect pH can lead to an incomplete reaction or promote side reactions.

  • The Causality: The reaction mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon.[2] This is followed by dehydration to form the oxime. A weakly acidic medium is often optimal because it protonates the carbonyl group, making it more susceptible to nucleophilic attack.[1][3] However, if the pH is too low, the hydroxylamine, being a base, will be protonated, rendering it non-nucleophilic.[2]

  • Troubleshooting & Optimization:

    • Base Addition: Since you are using this compound, a base is required to neutralize the liberated hydrochloric acid.[1] Ensure you are using the correct stoichiometry of a suitable base. Common choices include sodium acetate, pyridine, or a mild inorganic base like sodium carbonate.[4]

    • pH Monitoring: The optimal pH for uncatalyzed oxime formation is typically between 4 and 5.[5] For catalyzed reactions, it's possible to achieve high efficiency at or near a neutral pH of 7.[5][6] It is advisable to monitor the pH of your reaction mixture and adjust as necessary.

2. Inappropriate Reaction Temperature

Temperature plays a critical role in reaction kinetics.

  • The Causality: Like most chemical reactions, the rate of oxime formation is temperature-dependent. Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to the decomposition of reactants or products, or promote the formation of unwanted byproducts.[7]

  • Troubleshooting & Optimization:

    • Gradual Increase: If you suspect the temperature is too low, consider increasing it in increments of 10°C, while closely monitoring the reaction's progress using a technique like Thin Layer Chromatography (TLC).[7]

    • Reflux Conditions: Many classical oxime synthesis procedures involve refluxing the reaction mixture.[1][8] The choice of solvent will dictate the reflux temperature.

3. Incorrect Solvent Choice

The solvent can significantly influence reaction rate and yield.

  • The Causality: The solvent's polarity can affect the stability of the intermediates formed during the reaction. Polar protic solvents like ethanol are commonly used as they can effectively solvate the reactants and intermediates.[8]

  • Troubleshooting & Optimization:

    • Solvent Screening: If you are experiencing low yields, consider screening different solvents. Methanol and ethanol are common starting points.[4][9][10]

    • Anhydrous Conditions: The presence of excess water can be detrimental, as O-substituted oximes can be susceptible to hydrolysis.[7] Ensure your glassware is thoroughly dried and consider using anhydrous solvents.

4. Purity and Stability of Reactants

The quality of your starting materials is paramount.

  • The Causality: Impurities in either the this compound or the carbonyl compound can lead to side reactions, consuming your starting materials and reducing the yield of the desired product.[5] this compound should be stored in a cool, dry place to maintain its stability.[11][12]

  • Troubleshooting & Optimization:

    • Verify Purity: Ensure the purity of your this compound and your aldehyde or ketone. If necessary, purify the starting materials before use.

    • Proper Handling: Handle this compound in a well-ventilated area and keep containers securely sealed when not in use.[11]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low yields in your oxime synthesis.

TroubleshootingWorkflow Start Low Oxime Yield Check_pH Is the reaction pH optimal (typically 4-5)? Start->Check_pH Adjust_pH Adjust pH with appropriate base (e.g., NaOAc, Pyridine) Check_pH->Adjust_pH No Check_Temp Is the reaction temperature appropriate? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Gradually increase temperature or use reflux, monitor by TLC Check_Temp->Adjust_Temp No Check_Solvent Is the solvent choice optimal? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Solvent Screen_Solvents Screen alternative polar protic solvents (e.g., MeOH, EtOH) Check_Solvent->Screen_Solvents No Check_Purity Are the reactants pure and stable? Check_Solvent->Check_Purity Yes Screen_Solvents->Check_Purity Purify_Reactants Purify starting materials and ensure proper storage Check_Purity->Purify_Reactants No Success Improved Yield Check_Purity->Success Yes Purify_Reactants->Success ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Dissolve Dissolve aldehyde/ketone and O-Isobutylhydroxylamine HCl in solvent Add_Base Add base to the mixture Dissolve->Add_Base Reflux Heat to reflux with stirring Add_Base->Reflux Monitor Monitor reaction progress by TLC Reflux->Monitor Cool Cool to room temperature Evaporate Remove solvent via rotary evaporation Cool->Evaporate Extract Aqueous workup and extraction with organic solvent Evaporate->Extract Purify Dry and purify the product Extract->Purify Product Pure Oxime Product Purify->Product Monitor->Cool Reaction Complete

Sources

troubleshooting low reactivity of O-Isobutylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Isobutylhydroxylamine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot reactions involving this versatile reagent. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to resolve challenges and optimize your synthetic outcomes.

Section 1: Understanding the Reagent: Core Chemical Principles

Before troubleshooting, a firm grasp of the reagent's characteristics is paramount. This compound (C₄H₁₂ClNO, MW: 125.60 g/mol ) is the hydrochloride salt of O-isobutylhydroxylamine.[1] The key reactive species is the free base, O-isobutylhydroxylamine, which is liberated in situ.

Q1: How does this compound's structure influence its reactivity in oxime formation?

A1: The reactivity of O-Isobutylhydroxylamine in its most common application—oxime formation with aldehydes and ketones—is governed by two primary factors stemming from its structure:

  • Nucleophilicity of the Nitrogen Atom: The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon.[2] The presence of the adjacent oxygen atom actually enhances the nitrogen's nucleophilicity through the "alpha effect," making it more reactive than a typical amine.[2]

  • Steric Hindrance from the Isobutyl Group: The branched isobutyl group (-(CH₂)CH(CH₃)₂) is sterically more demanding than a simple methyl or ethyl group. This bulk can impede the nitrogen's approach to the carbonyl carbon, especially with sterically hindered ketones.[3][4] Consequently, reactions involving O-Isobutylhydroxylamine may proceed slower than those with less hindered analogues like O-methylhydroxylamine.[5][6]

Section 2: Core Troubleshooting: Low Reactivity & Yield

The most frequently encountered issue is low conversion of the starting carbonyl compound, resulting in poor yields of the desired oxime product.

Q2: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I improve the yield?

A2: Low conversion is almost always linked to suboptimal reaction conditions that fail to address the chemical equilibrium and kinetics of oxime formation. The key variables to investigate are pH, temperature, solvent, and reagent integrity.

The Critical Role of pH

Oxime formation is a pH-dependent, acid-catalyzed reaction.[7][8] The optimal pH is a delicate balance: the carbonyl group requires protonation to become a more potent electrophile, while the hydroxylamine must remain in its free, non-protonated state to be an effective nucleophile.

  • Too Acidic (pH < 4): The hydroxylamine (pKa ≈ 6) becomes protonated (R-ONH₃⁺), losing its nucleophilicity and stalling the reaction.

  • Too Basic/Neutral (pH > 6): The carbonyl group is not sufficiently activated by protonation, leading to a very slow reaction rate.[7][9]

For this compound, which is an acidic salt, a base must be added to liberate the free hydroxylamine and adjust the pH to the optimal range.

Troubleshooting Workflow for Low Conversion

G start Low Yield / No Reaction check_reagents 1. Verify Reagent Quality - Is the hydroxylamine old? - Are solvents anhydrous? start->check_reagents check_ph 2. Optimize Reaction pH - Is a base added? - Is pH in the 4.5-5.5 range? check_reagents->check_ph Reagents OK reagents_bad Use fresh, pure reagents and anhydrous solvents. check_reagents->reagents_bad adjust_temp 3. Adjust Temperature - Is the reaction too cold? - Is the ketone sterically hindered? check_ph->adjust_temp pH Optimized ph_bad Add a base (Pyridine, NaOAc). Buffer the system. check_ph->ph_bad check_solvent 4. Evaluate Solvent System - Are all reactants fully dissolved? adjust_temp->check_solvent Temp Adjusted temp_bad Increase temperature incrementally (e.g., RT -> 40°C -> 60°C). adjust_temp->temp_bad monitor 5. Monitor Reaction Progress - Using TLC, LC-MS, or NMR? check_solvent->monitor Solvent OK solvent_bad Change solvent (e.g., EtOH -> THF). Use a co-solvent. check_solvent->solvent_bad success Reaction Optimized monitor->success Conversion Observed

Caption: A logical workflow for troubleshooting low-yield oxime formations.

Troubleshooting Steps:
  • Verify Reagent Integrity:

    • Hydroxylamine Stability: this compound is a salt and is generally stable. However, prolonged exposure to moisture can lead to degradation.[10] Ensure it is stored in a cool, dry place. Prepare solutions fresh when possible.

    • Solvent Purity: Use anhydrous solvents. The reaction generates water as a byproduct; starting with wet solvents can unfavorably shift the equilibrium away from the product.

  • Optimize Reaction pH:

    • Base Addition: Since you are starting with the hydrochloride salt, a base is required. Typically, 1.2-2.0 equivalents of a non-nucleophilic base like pyridine or sodium acetate are used to both neutralize the HCl and establish a weakly acidic buffer.[11][12]

    • Actionable Protocol: If you observe low reactivity, add a catalytic amount of a weak acid like acetic acid to a buffered solution to fine-tune the pH into the optimal 4.5-5.5 range.

  • Increase Reaction Temperature:

    • Kinetic Barrier: The steric bulk of the isobutyl group may require additional thermal energy to overcome the activation barrier, especially when reacting with ketones, which are inherently less electrophilic than aldehydes.[9][13]

    • Actionable Protocol: If the reaction is sluggish at room temperature, gradually increase the temperature in 10-20°C increments (e.g., to 40°C or 60°C) while monitoring the reaction progress.[9]

  • Evaluate the Solvent System:

    • Solubility: Ensure all reactants are fully dissolved. If your carbonyl compound is nonpolar, a protic solvent like ethanol might not be sufficient.

    • Actionable Protocol: Consider switching to an aprotic solvent like THF or using a co-solvent system (e.g., Ethanol/DCM) to improve solubility.

ParameterRecommended ConditionRationale & Troubleshooting Tips
pH Weakly Acidic (4.5 - 5.5)Balances carbonyl activation and nucleophile availability. If yield is low: Add a base (e.g., pyridine) to neutralize the HCl salt and buffer the system.[7][12]
Temperature Room Temp to 60°CKetones and sterically hindered substrates often require heating. If no reaction: Increase temperature incrementally.[9]
Solvent Ethanol, Methanol, THFProtic solvents are common, but aprotic solvents may be needed for sensitive substrates or solubility issues. If reactants don't dissolve: Use a co-solvent or switch to a more suitable solvent.
Concentration 0.1 M - 1.0 MHigher concentrations can accelerate the reaction, but may also increase side reactions. Start at a moderate concentration.

Section 3: Addressing Side Reactions & Impurities

Q3: I'm observing unexpected spots on my TLC plate or peaks in my LC-MS. What are the likely side products?

A3: While oxime formation is generally a clean reaction, several side reactions can occur, particularly under non-optimized conditions.

  • Beckmann Rearrangement: Under strongly acidic conditions and/or at high temperatures, the oxime product can rearrange to form an amide.[14][15] This is a classic named reaction and is a primary concern if you are using strong acids as catalysts.

    • Solution: Maintain a weakly acidic pH (4.5-5.5) and avoid excessive heating. If the rearrangement is still observed, perform the reaction at a lower temperature for a longer duration.

  • Hydrolysis of the Product: Oxime formation is a reversible reaction. The presence of excess water, especially under acidic conditions and heat, can drive the equilibrium back toward the starting materials.[14][16]

    • Solution: Use anhydrous solvents and consider using a dehydrating agent like molecular sieves if hydrolysis is a persistent issue.

  • Starting Material Impurities: Ensure the purity of your starting carbonyl compound and the this compound. Impurities in the starting materials will naturally lead to impurities in the crude product.

Section 4: Analytical & Experimental Protocols

A self-validating system requires robust monitoring. Do not rely solely on reaction time; actively track the consumption of starting material and the formation of product.

Protocol 1: General Procedure for Oxime Formation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde or ketone (1.0 equiv).

  • Reagent Addition: Dissolve the carbonyl compound in a suitable anhydrous solvent (e.g., ethanol, 0.5 M). Add this compound (1.1-1.2 equiv) followed by a base (e.g., pyridine, 1.5 equiv).

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, heat the reaction to 40-60°C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.[17] Visualize TLC plates using a UV lamp and/or a potassium permanganate stain.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.[18]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: At each time point, withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Dilute the aliquot in a small vial with a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of your starting carbonyl compound and this compound for reference.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system will give the starting material an Rf of ~0.5 and show good separation from the product spot.

  • Analysis: After development, visualize the plate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Mechanism of Acid-Catalyzed Oxime Formation

Caption: Acid-catalyzed mechanism for oxime formation.[7]

Section 5: Frequently Asked Questions (FAQs)

Q4: Can I perform this reaction at neutral pH for a sensitive substrate?

A4: Yes, but the reaction will be significantly slower.[9] To accelerate oxime ligation at neutral pH (≈7), the use of a nucleophilic catalyst, such as aniline or its derivatives, is highly recommended.[19] The catalyst forms a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then displaced by the hydroxylamine.

Q5: How does the reactivity of O-Isobutylhydroxylamine compare to O-Methylhydroxylamine?

A5: While direct, side-by-side kinetic data is scarce, chemical principles suggest that O-Methylhydroxylamine would be more reactive in most cases. The smaller methyl group presents less steric hindrance than the branched isobutyl group, allowing for a faster rate of nucleophilic attack.[5][6] If you are working with a particularly hindered ketone and experiencing very slow reaction rates, switching to a less hindered hydroxylamine derivative is a valid troubleshooting strategy.

Q6: My final product appears to be a mixture of E/Z isomers. Is this normal and how can I separate them?

A6: Yes, the formation of geometric (E/Z) isomers is common for oximes derived from aldehydes or unsymmetrical ketones.[17] The ratio of isomers formed can be influenced by reaction conditions. These isomers are often separable by careful column chromatography on silica gel or by HPLC.[17] Their distinct structures can be confirmed using ¹H NMR spectroscopy, as protons near the C=N bond will have different chemical shifts in each isomer.

References

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic-Chemistry.org. [Link]

  • Paz, J., Pérez-Balado, C., Iglesias, B., & Muñoz, L. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(23), 8039–8047.
  • Paz, J., Pérez-Balado, C., Iglesias, B., & Muñoz, L. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(23), 8039-8047.
  • BYJU'S. (n.d.). Oximes. BYJU'S. [Link]

  • InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). InCatT. [Link]

  • Kubler-Kielb, J., & Pozsgay, V. (2005). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17793-17804.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1735.
  • On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge. Molecules, 24(1), 15.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry, 5, 18.
  • Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
  • An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences, 7.
  • Wikipedia. (n.d.). Oxime. Wikipedia. [Link]

  • Görög, S., et al. (2001). Determination of Circular Dichroism and Ultraviolet Spectral Parameters of Norgestimate- And Other Delta(4)-3-ketosteroid Oxime Isomers via Normal Phase HPLC Method. Current Medicinal Chemistry, 8(11), 1347-1355.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic-Chemistry.org. [Link]

  • Hydrolysis in Pharmaceutical Formulations.
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Organic Process Research & Development.
  • Oxime Formation and Applic
  • Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Impact of steric hindrance on reaction-path selection for triisobutylamine in the cross-aldol reaction.
  • Acetophenone O-acetyl oxime. Organic Syntheses, 95, 1-14.
  • Oxime form
  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry.
  • Pathway of Hydrolysis in Neutral Condition for Drug Substance and Drug Product.
  • TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate.
  • Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. YouTube.
  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Reddit.
  • Stability of drugs and medicines Hydrolysis.
  • Steric hindrance: Significance and symbolism. Taylor & Francis.
  • NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
  • O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). PubChem.
  • Steric hindrance – Knowledge and References. Taylor & Francis.
  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London.
  • Carbonyl Compound Reactions. Thermo Fisher Scientific.
  • Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers.

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Technical Support Center: O-Isobutylhydroxylamine Hydrochloride in Oxime Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Isobutylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of oxime formation using this reagent. Here, we address common and complex issues encountered during experimental work, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is formatted as a series of questions you might ask when encountering unexpected results in the lab.

Question 1: My oximation reaction with this compound is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate and yield?

Answer:

Slow or incomplete reactions are a common frustration, particularly when working with sterically hindered reagents like O-Isobutylhydroxylamine. The bulky isobutyl group can impede the nucleophilic attack of the nitrogen atom on the carbonyl carbon.[1] Several factors can be at play:

  • Steric Hindrance: The primary reason for sluggish reactions with this compound is the steric bulk of the isobutyl group. This is more pronounced with sterically hindered ketones.

  • Suboptimal pH: Oxime formation is highly pH-dependent. The reaction requires protonation of the carbonyl oxygen to enhance its electrophilicity, but at very low pH, the hydroxylamine nitrogen becomes protonated, rendering it non-nucleophilic. Conversely, at high pH, the carbonyl is not sufficiently activated.

  • Inadequate Temperature: While many oximation reactions proceed at room temperature, the increased steric hindrance of O-Isobutylhydroxylamine may necessitate heating to overcome the activation energy barrier.

  • Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like ethanol or methanol can participate in hydrogen bonding and facilitate proton transfer steps in the mechanism.

Troubleshooting Protocol:

  • Optimize Reaction pH:

    • When using this compound, a base is required to liberate the free hydroxylamine.

    • Use a mild base such as sodium acetate, pyridine, or sodium bicarbonate.

    • Aim for a pH range of 4-5 for optimal results. You can monitor the pH of the reaction mixture and adjust accordingly.

  • Increase Reaction Temperature:

    • If the reaction is slow at room temperature, gradually increase the temperature to 40-60 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential decomposition at higher temperatures.

  • Screen Different Solvents:

    • Ethanol is a common and effective solvent for oximation.

    • If solubility is an issue, consider co-solvents or alternative protic solvents.

  • Increase Reaction Time:

    • Due to steric hindrance, reactions with O-Isobutylhydroxylamine may simply require longer reaction times than with less bulky analogues like O-methylhydroxylamine. Allow the reaction to proceed for 12-24 hours before concluding it is incomplete.

Question 2: I've isolated my product, but I have a significant byproduct that I suspect is an amide. What is happening and how can I prevent it?

Answer:

The formation of an amide byproduct from an oxime synthesis points to a Beckmann rearrangement .[2][3][4][5][6] This is a classic acid-catalyzed rearrangement of an oxime to an N-substituted amide.

Mechanism of Beckmann Rearrangement:

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti to the hydroxyl group to the nitrogen atom, displacing water and forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the amide.[3][4][5]

Causality and Prevention:

  • Acidic Conditions: The Beckmann rearrangement is promoted by strong acids.[2][5] If your reaction conditions are too acidic, or if your workup involves strong acids, you may inadvertently trigger this side reaction.

  • Lewis Acids: Certain Lewis acids can also catalyze the Beckmann rearrangement.

  • High Temperatures: Elevated temperatures in the presence of acid can accelerate the rearrangement.

Preventative Measures:

  • Control pH: Avoid using strong acids to catalyze the oximation. Stick to buffered conditions or mild bases to neutralize the hydrochloride salt.

  • Careful Workup: During the reaction workup, use dilute aqueous base (e.g., saturated sodium bicarbonate solution) to quench any residual acid before extraction.

  • Moderate Temperatures: Avoid excessive heating, especially if acidic conditions are unavoidable.

  • Choice of Reagents: If the Beckmann rearrangement is a persistent issue, consider using reagents that promote oximation under neutral conditions.

Question 3: My mass spectrometry data shows a product with the same mass as my expected O-isobutyloxime, but the NMR is inconsistent. Could it be an isomer?

Answer:

Yes, it is highly probable that you have formed the isomeric nitrone through N-alkylation instead of the desired O-alkylation. Oximes are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom.[7]

  • O-Alkylation (Desired): Forms the O-isobutyloxime ether.

  • N-Alkylation (Side Reaction): Forms the corresponding nitrone.

Factors Influencing N- vs. O-Alkylation:

The regioselectivity of alkylation can be influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion.[8][9][10] While direct O-alkylation of a carbonyl with O-isobutylhydroxylamine is the intended reaction, under certain conditions, particularly if starting from a pre-formed oxime and an isobutyl halide, the reaction can be more complex.

Troubleshooting and Characterization:

  • Confirm Structure by NMR:

    • ¹H NMR: The protons on the carbon adjacent to the oxygen in the O-isobutyloxime ether will have a characteristic chemical shift. In the nitrone, the chemical shifts of the isobutyl group protons will be different due to their proximity to the positively charged nitrogen atom.

    • ¹³C NMR: The chemical shift of the carbon attached to the oxygen in the oxime ether will differ from the corresponding carbon in the nitrone.

  • Optimize Reaction Conditions:

    • To favor O-alkylation, ensure you are using O-isobutylhydroxylamine directly with the carbonyl compound, rather than attempting to alkylate a pre-formed oxime with an isobutyl halide, which can lead to mixtures.

    • The reaction conditions for direct oximation are generally well-controlled to favor the desired product.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage and handling conditions for this compound?

    • This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8 °C). The hydrochloride salt can be hygroscopic, so it is important to protect it from moisture.

  • Q2: Can the isobutyl group itself participate in side reactions?

    • While less common during the oximation itself, the isobutyl group could potentially undergo elimination to form isobutylene under harsh acidic conditions and high temperatures, although this is not a typical side reaction of oxime formation. The primary concerns remain the sluggish reactivity due to its bulk and the potential for the resulting oxime to undergo rearrangement.

  • Q3: How can I purify my O-isobutyloxime ether?

    • Standard purification techniques are generally effective.

      • Extraction: After quenching the reaction, the crude product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with a mild aqueous base (e.g., NaHCO₃ solution) and then brine is recommended.

      • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying oxime ethers from unreacted starting materials and byproducts.[7][11] A gradient of ethyl acetate in hexanes is often a good starting point for elution.

      • Distillation: For liquid oxime ethers, vacuum distillation can be a suitable purification method.[11]

Section 3: Visual and Tabular Data

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Slow/Incomplete Reaction Steric hindrance, Suboptimal pH, Low temperatureOptimize pH to 4-5, Increase temperature to 40-60 °C, Increase reaction time
Amide Byproduct Formation Beckmann rearrangement due to acidic conditionsMaintain pH control, Use mild base for workup, Avoid high temperatures
Isomeric Byproduct (Nitrone) N-alkylation instead of O-alkylationConfirm structure using NMR, Use direct oximation protocol
Diagram 1: Oximation and Side Reaction Pathways

G carbonyl Ketone/Aldehyde oxime_ether Desired O-Isobutyl Oxime Ether carbonyl->oxime_ether Oximation (Desired Path) nitrone Nitrone Byproduct carbonyl->nitrone N-Alkylation (Side Reaction) reagent O-Isobutylhydroxylamine Hydrochloride reagent->oxime_ether reagent->nitrone base Base (e.g., Pyridine) base->oxime_ether amide Amide Byproduct oxime_ether->amide Beckmann Rearrangement acid Acid Catalyst (H+) acid->amide

Caption: Reaction pathways in oximation with this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield of O-Isobutyl Oxime Ether check_reaction Is the reaction complete by TLC? start->check_reaction no No check_reaction->no Incomplete yes Yes check_reaction->yes Complete incomplete Incomplete Reaction no->incomplete workup_issue Issue with Workup/ Purification or Side Reaction yes->workup_issue optimize Optimize Reaction Conditions: - Adjust pH (4-5) - Increase Temperature - Increase Reaction Time incomplete->optimize analyze_byproducts Analyze Byproducts: - NMR for Amide/Nitrone - MS for unexpected masses workup_issue->analyze_byproducts adjust_conditions Adjust Conditions to Minimize Side Reactions: - Milder pH - Lower Temperature analyze_byproducts->adjust_conditions

Caption: Troubleshooting logic for addressing low yields in synthesis.

Section 4: Experimental Protocol

General Protocol for O-Isobutyloximation of a Ketone

This protocol serves as a general guideline. Optimal conditions may vary depending on the specific substrate.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine (1.5 eq) or Sodium Acetate (1.5 eq)

  • Ethanol (or other suitable solvent)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the ketone in ethanol, add this compound and the base (pyridine or sodium acetate).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-isobutyl oxime ether.

  • Purify the product by column chromatography on silica gel or vacuum distillation as needed.

References

  • Beckmann rearrangement. In Wikipedia; 2023. [Link]

  • Different approaches for oxime (ether) synthesis. ResearchGate. [Link]. Accessed January 2, 2026.

  • Li, C. B., et al. A Convenient and Efficient Procedure for Oxime Ethers. Journal of the Chinese Chemical Society, 49(1), 95-96.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2018). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 118(8), 4327-4386.
  • Beckmann Rearrangement. Master Organic Chemistry. [Link]. Accessed January 2, 2026.

  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • Beckmann Rearrangement. Chemistry Steps. [Link]. Accessed January 2, 2026.

  • Beckmann Rearrangement. BYJU'S. [Link]. Accessed January 2, 2026.

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]. Accessed January 2, 2026.

  • Oxime. In Wikipedia; 2023. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]. Accessed January 2, 2026.

  • Reactivity of oximes for diverse methodologies and synthetic applications. Royal Society of Chemistry. [Link]. Accessed January 2, 2026.

  • Stability of mono- and bisbenzyloxime ethers of the acetylcholinesterase reactivator TMB-4. Archiv der Pharmazie, 337(11), 603-609.
  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]. Accessed January 2, 2026.

  • Silver Oxide-Mediated Oxime Ether Synthesis. Scholars Research Library. [Link]. Accessed January 2, 2026.

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]. Accessed January 2, 2026.

  • Method for producing oxime ethers.
  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. ResearchGate. [Link]. Accessed January 2, 2026.

  • O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). PubChem. [Link]. Accessed January 2, 2026.

  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
  • Synthesis of Some Benzyl Oxime Ethers. Journal of University of Shanghai for Science and Technology, 24(2), 221-230.
  • Impact of steric hindrance on reaction‐path selection for triisobutylamine in the cross‐aldol reaction. ResearchGate. [Link]. Accessed January 2, 2026.

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. National Institutes of Health. [Link]. Accessed January 2, 2026.

  • This compound, Min. 98.0 (N), 1 g. sciedco. [Link]. Accessed January 2, 2026.

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Technical Support Center: O-Isobutylhydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of O-Isobutylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, particularly reaction temperature, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

There is no single "optimal" temperature, as the ideal conditions depend on the specific synthetic route employed. However, based on analogous preparations of O-alkylhydroxylamines, a general temperature range of 20°C to 100°C is a practical starting point for optimization.[1] For the formation of oxime intermediates, a common strategy in these syntheses, a narrower range of 30°C to 60°C has been reported to be effective.[2] A study on the continuous synthesis of a related compound, N-benzylhydroxylamine hydrochloride, found that 60°C provided a good balance between reaction rate and minimizing impurities.[3]

It is crucial to understand the principle of kinetic versus thermodynamic control when optimizing temperature.[4][5]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction favors the product that is formed fastest (the kinetic product), which often corresponds to the desired O-alkylated product. This is because the activation energy for the desired reaction pathway is lower than that of potential side reactions.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction equilibrium will favor the most stable product (the thermodynamic product). This can sometimes be an undesired byproduct, or decomposition may occur.

Therefore, a systematic approach to optimizing the temperature is highly recommended.

Troubleshooting Guide

Q2: My reaction yield is low. How can I improve it by adjusting the temperature?

Low yield can be attributed to several factors, with reaction temperature being a critical parameter.

Possible Cause: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion of starting materials.

Solution:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C increments, for example, from room temperature up to 60-80°C.

  • Reaction Monitoring: At each temperature, closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will help you determine the temperature at which the reaction proceeds at a reasonable rate without significant byproduct formation.

  • Consider the Reagents: The reactivity of your alkylating agent (e.g., isobutyl bromide) and the hydroxylamine source will influence the required temperature. More reactive electrophiles may allow for lower reaction temperatures.

Q3: I am observing significant byproduct formation. How can temperature manipulation help improve the purity of my product?

The formation of byproducts is a common issue in O-alkylation reactions. Temperature plays a key role in controlling the selectivity of the reaction.

Possible Causes and Solutions:

  • N-alkylation: Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[6] O-alkylation is generally favored, but N-alkylation can occur, leading to N-isobutylhydroxylamine and N,N-diisobutylhydroxylamine byproducts.

    • Lower the Temperature: N-alkylation can become more prominent at higher temperatures. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can favor the desired O-alkylation (kinetic control).[7]

  • Di-alkylation: Over-alkylation of the hydroxylamine can occur, particularly if the concentration of the alkylating agent is high or the reaction temperature is excessive.

    • Control Stoichiometry and Temperature: Use a modest excess of the hydroxylamine starting material and maintain a moderate reaction temperature to minimize this side reaction.

  • Decomposition: O-alkylhydroxylamines can be thermally labile.

    • Avoid Excessive Heat: High temperatures, especially during prolonged reaction times or during workup and purification (e.g., distillation), can lead to decomposition. It is advisable to work at the lowest effective temperature.

The following table summarizes the potential impact of temperature on reaction outcomes:

Temperature RangePotential OutcomeRationale
Low (0°C - 25°C) Higher purity, slower reaction rate.Favors the kinetically controlled O-alkylation product, minimizing side reactions like N-alkylation.
Moderate (25°C - 60°C) Good balance of reaction rate and yield.Often the optimal range for achieving complete conversion in a reasonable timeframe without significant byproduct formation.[2][3]
High (>60°C) Faster reaction, potential for lower purity and yield.Increased rates of side reactions (N-alkylation, di-alkylation) and potential for product decomposition.[8]

Experimental Protocols

Protocol 1: General Synthesis of this compound via N-Hydroxyphthalimide

This two-step procedure is a common and reliable method for preparing O-substituted hydroxylamines.[9]

Step 1: O-Alkylation of N-Hydroxyphthalimide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (1.5 equivalents).

  • Alkylation: Add isobutyl bromide (1.1 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to 50-70°C and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature, pour it into ice water, and collect the precipitate by filtration. Wash the solid with water and dry to obtain N-(isobutyloxy)phthalimide.

Step 2: Hydrazinolysis of N-(isobutyloxy)phthalimide

  • Setup: Suspend the N-(isobutyloxy)phthalimide (1 equivalent) in ethanol in a round-bottom flask with a magnetic stirrer.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Acidification: Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1.

  • Purification: Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.

Protocol 2: Temperature Optimization Study Workflow

This protocol outlines a systematic approach to identifying the optimal reaction temperature for your specific conditions.

  • Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel.

  • Temperature Gradient: Run each reaction at a different, controlled temperature (e.g., 25°C, 40°C, 50°C, 60°C, 70°C).

  • Time Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.

  • Quench and Analyze: Quench the reaction in the aliquot and analyze it by a quantitative method (e.g., GC-MS, LC-MS, or quantitative NMR) to determine the ratio of starting material, desired product, and major byproducts.

  • Data Evaluation: Plot the concentration of the desired product and byproducts as a function of time for each temperature. This will allow you to determine the temperature that gives the best yield and purity in the shortest amount of time.

Visualizations

Logical Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Q1: Low Conversion? D Increase Temperature Incrementally (e.g., 40°C, 60°C, 80°C) A->D Yes B Q2: Impurities Observed? E Decrease Temperature (e.g., 0°C) B->E Yes C Initial Reaction at Room Temperature C->A C->B F Monitor by TLC/GC/LC-MS D->F E->F G Identify Optimal Temperature (Best Yield & Purity vs. Time) F->G H Scale-up Reaction at Optimal Temperature G->H I Confirm Yield and Purity H->I

Caption: Workflow for optimizing reaction temperature.

Relationship between Temperature, Rate, and Selectivity

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Byproducts Byproduct Formation Temp->Byproducts Increases (Generally) Selectivity Selectivity for O-Alkylation

Caption: Interplay of temperature, rate, and selectivity.

References

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  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). organic-chemistry.org. Retrieved January 2, 2026, from [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2022). MDPI. Retrieved January 2, 2026, from [Link]

  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. (2006). ResearchGate. Retrieved January 2, 2026, from [Link]

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  • Optimization of a polyvinyl butyral synthesis process based on response surface methodology and artificial neural network. (2023). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Hydroxylamine synthesis by oxidation. (n.d.). organic-chemistry.org. Retrieved January 2, 2026, from [Link]

  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. (2014). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • o-Isobutylhydroxylamine. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

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effect of pH on O-Isobutylhydroxylamine Hydrochloride stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Isobutylhydroxylamine Hydrochloride

Guide Objective: This technical support resource provides researchers, scientists, and drug development professionals with in-depth guidance on the pH-dependent stability and reactivity of this compound (CAS: 6084-58-8). The following FAQs, troubleshooting guides, and experimental protocols are designed to address common challenges and ensure the successful application of this versatile reagent.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, stability, and reactivity of this compound.

Part 1: General Properties and Handling

Q1: What is this compound?

This compound is the hydrochloride salt of O-Isobutylhydroxylamine. It is a white to off-white crystalline solid commonly used as a reagent in organic synthesis.[1] Its primary application is in the formation of oximes from aldehydes and ketones.[2][3]

PropertyValueSource(s)
CAS Number 6084-58-8[4][5]
Molecular Formula C₄H₁₁NO・HCl[1][6]
Molecular Weight 125.60 g/mol [6][7]
Physical Form White to very pale yellow crystal/powder[1]
Melting Point 129-130 °C[1]

Q2: What are the recommended storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly sealed under an inert atmosphere, such as argon or nitrogen, as the compound is sensitive to air and moisture. Store it away from incompatible materials, particularly strong oxidizing agents.[1]

Part 2: pH-Dependent Stability and Solution Preparation

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in an aqueous solution is highly dependent on pH.

  • Acidic Conditions (pH < 6): In acidic solutions, the compound exists predominantly in its protonated (hydrochloride salt) form. This form is relatively stable against oxidative degradation. However, extremely low pH is not ideal for reactivity (see Q6).

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the equilibrium shifts towards the unprotonated "free base" form, O-Isobutylhydroxylamine. This free base is a more potent nucleophile but is also significantly more susceptible to degradation, primarily through oxidation.[8]

For these reasons, aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh before use. If a solution must be prepared in advance, using a slightly acidic buffer (pH 4-5) can offer a compromise between stability and reactivity for short-term storage. One product information sheet for a similar compound, O-benzylhydroxylamine hydrochloride, advises against storing aqueous solutions for more than one day.[9]

Q4: My this compound solution has turned yellow. What happened and is it still usable?

A yellow discoloration is a common indicator of oxidative degradation. This is more likely to occur if the solution was prepared in a neutral or alkaline medium, was exposed to air, or is old. We strongly advise against using discolored solutions, as the presence of degradation products can lead to unpredictable side reactions and lower yields. Discard the solution and prepare a fresh one from solid material.

Part 3: Reactivity and Experimental Design

Q5: What is the primary role of pH in the reaction of O-Isobutylhydroxylamine with aldehydes and ketones?

The reaction to form an oxime is a classic example of a pH-sensitive condensation reaction.[2] The pH plays a dual, and seemingly contradictory, role which must be balanced for optimal results:

  • Activation of the Carbonyl: The reaction is acid-catalyzed. A proton source is required to protonate the carbonyl oxygen of the aldehyde or ketone. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[10]

  • Maintaining Nucleophilicity: The attacking species is the free, unprotonated O-Isobutylhydroxylamine. If the pH is too low (strongly acidic), the amine nitrogen of the hydroxylamine derivative becomes fully protonated (R-ONH₃⁺). This protonated form has no lone pair of electrons on the nitrogen and is no longer a nucleophile, effectively stopping the reaction.[10]

This dynamic necessitates a "sweet spot" for the reaction pH.

Q6: What is the optimal pH for forming an oxime with this compound?

The optimal pH for oxime formation is a compromise between the two factors described above. Experience shows that a weakly acidic medium, typically in the range of pH 3 to 5, provides the best results. [10] In this range, there is a sufficient concentration of protonated carbonyl to facilitate the reaction, while a significant portion of the O-Isobutylhydroxylamine remains in its active, non-protonated form.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during reactions involving this compound.

Observed Problem Primary pH-Related Cause Recommended Solution & Explanation
Reaction is very slow or fails to proceed. The reaction medium is too acidic (pH < 2.5).The hydroxylamine reagent is fully protonated and non-nucleophilic. Adjust the pH to the 3-5 range using a suitable buffer (e.g., acetate) or a mild base.
Low yield of the desired oxime product. The reaction medium is neutral or alkaline (pH > 6).The carbonyl group is not sufficiently activated by protonation, leading to a slow reaction rate. Add a catalytic amount of a weak acid (e.g., acetic acid) to lower the pH into the optimal 3-5 range.
Inconsistent yields between experimental runs. The pH of the reaction was not controlled.The liberation of HCl from the reagent can change the pH of an unbuffered solution as the reaction progresses. Employ a buffer system (e.g., sodium acetate/acetic acid) to maintain a stable pH throughout the experiment.
Formation of unexpected side products. The reagent has degraded prior to or during the reaction.This can occur if stock solutions are old or were prepared at a neutral/alkaline pH. Always use a freshly prepared solution of the reagent. If the reaction is run at elevated temperatures, consider purging the reaction vessel with an inert gas to minimize oxidation.

Visualized Concepts and Workflows

pH-Dependent Equilibrium

The efficacy of this compound is governed by the equilibrium between its inactive, protonated form and its active, nucleophilic free base form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated R-O-NH3+ Cl- (Inactive Salt Form) Stable in Solution FreeBase R-O-NH2 (Active Nucleophile) Susceptible to Oxidation Protonated->FreeBase + OH- FreeBase->Protonated + H+

Caption: pH controls the equilibrium between the stable salt and the reactive free base.

Workflow for a pH-Dependent Stability Study

This workflow outlines the key steps for assessing the stability of the compound under various pH conditions.

G A Prepare Buffers (e.g., pH 3, 5, 7, 9) B Prepare 1 mg/mL Solutions of Reagent in Each Buffer A->B C Store Aliquots at 40°C in Sealed Vials B->C D Sample at Time Points (t = 0, 2, 4, 8, 24h) C->D E Analyze by HPLC (Quantify Parent Peak Area) D->E F Plot % Reagent Remaining vs. Time for Each pH E->F

Caption: Experimental workflow for quantifying reagent stability across a pH range.

Experimental Protocols

These protocols provide a framework for investigating the stability and reactivity of this compound.

Protocol 1: Quantitative Analysis of pH-Dependent Stability by HPLC

Objective: To determine the degradation rate of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Buffer salts (e.g., citrate for pH 3, acetate for pH 5, phosphate for pH 7, borate for pH 9)

  • HPLC system with UV detector (e.g., monitoring at 210 nm)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatic incubator or water bath

Procedure:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0, 5.0, 7.0, and 9.0.

  • Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 10 mg/mL stock solution.

  • Sample Preparation: For each pH value, dilute the stock solution 1:10 with the respective buffer to obtain a final concentration of 1 mg/mL.

  • Incubation: Place sealed vials of each solution into an incubator set at an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.[11][12]

  • Time-Point Analysis:

    • Immediately after preparation (t=0), withdraw an aliquot from each vial, dilute appropriately with the mobile phase, and inject into the HPLC.

    • Repeat this sampling and analysis at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • HPLC Method:

    • Mobile Phase: Isocratic elution with a mixture such as 70:30 (v/v) phosphate buffer (pH 3.0):acetonitrile. (Note: Method development may be required).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Record the peak area of the intact this compound at each time point.

    • Normalize the data by expressing each peak area as a percentage of the area at t=0 for that pH.

    • Plot the percentage of remaining reagent against time for each pH condition to visualize the stability profile.

Protocol 2: Determining Optimal pH for Oxime Formation

Objective: To identify the optimal reaction pH for the condensation of this compound with a model carbonyl compound.

Materials:

  • This compound

  • Model carbonyl (e.g., acetophenone or cyclohexanone)

  • Buffer solutions (pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0)

  • Reaction solvent (e.g., ethanol or methanol)

  • HPLC system as described in Protocol 1

Procedure:

  • Solution Preparation:

    • Prepare a 0.2 M solution of the model carbonyl in the reaction solvent.

    • Prepare a 0.22 M solution of this compound in the reaction solvent (a slight excess of 1.1 equivalents).

  • Reaction Setup:

    • Set up a series of labeled vials, one for each pH to be tested.

    • To each vial, add 1.0 mL of the buffer solution.

    • Add 1.0 mL of the model carbonyl solution to each vial.

  • Reaction Initiation:

    • Initiate the reactions by adding 1.0 mL of the this compound solution to each vial.

    • Stir all reactions at room temperature for a fixed period (e.g., 2 hours).

  • Sample Analysis:

    • After the reaction time has elapsed, take a small aliquot from each vial, dilute it with the mobile phase, and inject it into the HPLC.

    • The HPLC method should be capable of separating the starting carbonyl, the oxime product, and the hydroxylamine reagent.

  • Data Analysis:

    • Measure the peak area of the oxime product for each reaction.

    • Plot the product peak area (or calculated yield) as a function of pH. The peak of this curve will indicate the optimal pH for the reaction under these conditions.

References

  • Apollo Scientific.
  • TCI Chemicals.
  • Sigma-Aldrich.
  • TCI Chemicals.
  • sciedco. This compound, Min. 98.0 (N), 1 g.
  • PubChem. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO.
  • Cayman Chemical. O-Benzylhydroxylamine (hydrochloride)
  • Kushwaha, P. Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech.
  • Sigma-Aldrich. This compound | 6084-58-8.
  • Sigma-Aldrich. This compound | 6084-58-8.
  • Sigma-Aldrich. This compound | 6084-58-8.
  • Ekeeda. Aldehydes and Ketones nucleophilic addition reaction-2-Addition with Hydoxyl amine.
  • Tokyo Chemical Industry Co., Ltd. This compound 6084-58-8.
  • Spectrum Chemical. CAS Number 6084-58-8 | this compound.
  • Singh, R. & Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Ekeeda. Action of Hydroxylamine on Aldehyde and Ketone.
  • Wankhede, S. B., et al. Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impact Factor.
  • The Organic Chemistry Tutor. Why aldehyde reacts with NH2OH in acidic medium.

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Technical Support Center: O-Isobutylhydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Isobutylhydroxylamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for common challenges encountered during its use, with a specific focus on the identification and removal of reaction byproducts. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered after performing a reaction with this compound.

Q1: What are the most common byproducts I should expect in my oxime ether synthesis?

The most prevalent impurities are typically unreacted starting materials, specifically residual this compound and the parent aldehyde or ketone.[1] Additionally, inorganic salts formed from the base used during the reaction (e.g., potassium carbonate, sodium hydroxide) are common byproducts that must be removed.[2][3] Depending on reaction conditions, side products from degradation or alternative reaction pathways can also occur, though these are generally less common.[4]

Q2: I've completed my reaction and performed a standard aqueous workup, but my product is still impure. What is the logical next step?

An aqueous workup is excellent for removing the bulk of water-soluble impurities like the hydrochloride salt of the starting material and inorganic salts.[2] If impurities persist, the next step depends on the physical properties of your desired oxime ether product:

  • For Crystalline Solids: Recrystallization is the preferred method for achieving high purity.[5][6]

  • For Oils or Non-Crystalline Solids: Flash column chromatography is the most effective technique for separating the product from closely related organic impurities.[7][8]

  • For Thermally Stable, Volatile Liquids: Vacuum distillation can be an efficient method to purify the product.[2]

Q3: How can I specifically target the removal of unreacted this compound?

This compound is a salt, making it highly soluble in water and largely insoluble in many organic solvents.[9] An effective liquid-liquid extraction is the primary method for its removal. Performing an aqueous wash of the organic layer, potentially with a slight pH adjustment, will efficiently partition the unreacted starting material into the aqueous phase.

Q4: My product is a persistent oil. What are the key considerations for purification by column chromatography?

For oily products, flash column chromatography is ideal.[8] The key is selecting an appropriate solvent system. Start by using Thin Layer Chromatography (TLC) to screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a system where your desired product has an Rf value of approximately 0.3-0.4, and there is clear separation from all impurity spots.

Q5: How do I select the right solvent for recrystallizing my solid product?

The ideal recrystallization solvent is one in which your product has low solubility at room temperature but high solubility at the solvent's boiling point.[5][10] The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. You can determine the best solvent by testing small amounts of your crude product in various solvents like ethanol, isopropanol, hexanes, or ethyl acetate.

Q6: What analytical techniques are essential for confirming the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment.[11]

  • Nuclear Magnetic Resonance (NMR): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-5%).[12]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying even trace-level impurities.[13][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product. When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.[11][13]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex purification challenges.

Guide 1: Optimizing Aqueous Workup for Maximum Impurity Removal

A simple water wash is often insufficient. The efficiency of a liquid-liquid extraction hinges on maximizing the partitioning of impurities into the aqueous phase while retaining the product in the organic phase.

Problem: Significant amounts of starting material or other polar impurities remain in the organic layer after extraction.

Causality: The pH of the aqueous phase can influence the protonation state of both the starting material and the product. An incorrect pH may reduce the water solubility of amine-containing impurities. Furthermore, emulsions can trap aqueous-soluble impurities in the organic phase.

Solution Pathway:

  • Initial Extraction: After quenching the reaction, extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash (Optional but Recommended): Wash the organic layer with a dilute, weak acid solution (e.g., 1% citric acid or very dilute HCl). This ensures that any unreacted O-isobutylhydroxylamine is fully protonated and partitions into the aqueous layer.

  • Basic Wash: Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acid and remove acidic byproducts.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, improving drying efficiency.[15]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Guide 2: Purification by Flash Column Chromatography

Problem: Your product is an oil or an amorphous solid that cannot be recrystallized, and it contains closely related, non-polar impurities.

Causality: These impurities have similar solubility profiles to the desired product, making separation by extraction or recrystallization ineffective. Chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel), allowing for their isolation.[14]

Key Parameters for Success:

ParameterRationale & Expert Insight
Stationary Phase Silica Gel is the standard choice for most oxime ethers due to their moderate polarity. Use a mesh size of 230-400 for optimal resolution.[7]
Mobile Phase (Eluent) The choice of eluent is critical. Use TLC to determine the optimal solvent ratio. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The goal is to achieve good separation between the product spot and impurity spots on the TLC plate.
Column Loading Do not overload the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.
Fraction Collection Collect small, uniform fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions for final concentration.
Guide 3: Purification of Crystalline Solids by Recrystallization

Problem: Your solid product contains impurities that are incorporated into the crystal lattice.

Causality: During initial rapid precipitation from the reaction mixture, impurities can become trapped within the forming crystals. Recrystallization is a process of dissolving the impure solid in a hot solvent and allowing it to cool slowly, forming a more perfect and pure crystal lattice that excludes impurities.[5][10]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a few milligrams of your crude solid. Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a potentially good solvent. Remove from heat and let it cool to room temperature, then in an ice bath. If pure crystals form, you have found a suitable solvent.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling (using a hot plate and a stir bar) until all the solid dissolves. Add the solvent in small portions until full dissolution is achieved. Adding too much solvent will reduce your final yield.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before cooling.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.

Section 3: Workflows and Data

Decision-Making Workflow for Purification

This workflow provides a logical path to selecting the appropriate purification strategy after the initial reaction workup.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup / Extraction (Removes salts, excess reagent) Start->Workup CheckProduct Product is a... Workup->CheckProduct Solid Crystalline Solid CheckProduct->Solid Solid Liquid Oil / Amorphous Solid CheckProduct->Liquid Liquid Recrystallize Recrystallization Solid->Recrystallize CheckThermal Is it Thermally Stable? Liquid->CheckThermal PureProduct Pure Product Recrystallize->PureProduct Distill Vacuum Distillation CheckThermal->Distill Yes Chromatography Flash Column Chromatography CheckThermal->Chromatography No / Unknown Distill->PureProduct Chromatography->PureProduct

Caption: Purification strategy decision tree.

Table: Common Solvents for Extraction

This table summarizes the properties of common solvents used for extracting oxime ether products from aqueous solutions.

SolventBoiling Point (°C)Density (g/mL)Key Considerations
Ethyl Acetate 770.902Good general-purpose solvent; moderate polarity; easily removed. Can be prone to hydrolysis under strong acid/base.
Dichloromethane (DCM) 401.33Excellent solvent for a wide range of organic compounds; denser than water (forms bottom layer); highly volatile.
Diethyl Ether 350.713Very non-polar; highly volatile and flammable; prone to peroxide formation.
Methyl tert-Butyl Ether (MTBE) 550.740Good alternative to Diethyl Ether; less prone to peroxide formation; good phase separation.[3]

References

  • U.S. Patent 5,510,511A, "Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • U.S. Patent 6,673,969B2, "Process for preparation of oximes and resulting products.
  • Aliyu, A. O. C., et al. "One-pot synthesis of oxime ethers from cinnam." Journal of Chemical and Pharmaceutical Research, 2013, 5(7):96-99. [Link]

  • Muller, A. J., et al. "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." PubMed Central, 2015. [Link]

  • CN Patent 115535975B, "Method for purifying hydroxylamine hydrochloride.
  • Li, C. B., et al. "A Convenient and Efficient Procedure for Oxime Ethers." Chinese Chemical Letters, 2002, 13(2): 95-96. [Link]

  • U.S. Patent Application 2003/0109740A1, "Method for producing oxime ethers.
  • Hayashi, M., et al. "Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters." Supporting Information, Royal Society of Chemistry. [Link]

  • Professor Dave Explains. "Recrystallization." YouTube, 10 Jan. 2020. [Link]

  • Emami, S., & Foroumadi, A. "One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts." Arabian Journal of Chemistry, 2014, 7(3), S225-S228. [Link]

  • Vassar. "Organic Chemistry Lab: Recrystallization." YouTube, 28 Nov. 2007. [Link]

  • U.S. Patent 7,871,519B2, "Methods for detection, identification and quantification of impurities.
  • Mettler Toledo. "Impurity Profiling of Chemical Reactions | Process Development Strategies." [Link]

  • Royal Society of Chemistry. "Supporting Information for One-Pot Synthesis of Heterocycles." [Link]

  • Sciedco. "this compound, Min. 98.0 (N), 1 g." [Link]

  • CN Patent 104926681A, "Purification method of O-benzylhydroxylamine hydrochloride.
  • PubChem. "O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1)." National Center for Biotechnology Information. [Link]

  • U.S. Patent 5,382,685A, "Preparation of O-substituted hydroxylammonium salts.
  • CN Patent 102531950A, "Method for preparing O-benzylhydroxylamine hydrochloride.
  • PubChem. "O-Isobutylhydroxylamine." National Center for Biotechnology Information. [Link]

  • ResearchGate. "Different approaches for oxime (ether) synthesis." [Link]

  • AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance." 22 Sep. 2025. [Link]

  • ResearchGate. "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." [Link]

  • Organic Chemistry Portal. "O-alkylation and arylation of Oximes, Hydroxylamines and related compounds." [Link]

  • PubMed. "Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides." National Center for Biotechnology Information, 14 Dec. 2018. [Link]

  • MDPI. "Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle." [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview." [Link]

  • ATDBio. "Purification and characterisation of oligonucleotides." [Link]

  • PubMed. "Exploration of overloaded cation exchange chromatography for monoclonal antibody purification." National Center for Biotechnology Information, 28 Sep. 2011. [Link]

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O-Isobutylhydroxylamine Hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for O-Isobutylhydroxylamine Hydrochloride (CAS RN: 6084-58-8). This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges associated with the solubility of this versatile synthetic reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.

Section 1: At-a-Glance Solubility Profile

This compound is the salt form of O-Isobutylhydroxylamine, rendering it more stable and generally more soluble in polar protic solvents than its free base counterpart.[1] Its solubility is dictated by its ionic nature and the presence of the moderately nonpolar isobutyl group.

SolventTypePredicted SolubilityRationale & Expert Notes
Water Polar ProticHigh (pH dependent)As a hydrochloride salt, it is readily soluble in acidic to neutral water. Solubility significantly decreases in basic conditions (pH > 7) due to conversion to the less soluble free base.[2][3]
Methanol Polar ProticSolubleThe high polarity and hydrogen bonding capacity of methanol make it an excellent solvent.[4]
Ethanol Polar ProticSolubleSimilar to methanol, though solubility may be slightly lower due to ethanol's reduced polarity.[4]
DMSO (Dimethyl Sulfoxide)Polar AproticSolubleA powerful solvent for many salts. Analogs like O-benzylhydroxylamine HCl show good solubility in DMSO.[5][6] Use freshly opened DMSO, as it can be hygroscopic.[7][8]
DMF (Dimethylformamide)Polar AproticSolubleSimilar to DMSO, DMF is effective at solvating polar and ionic compounds.[5]
Acetonitrile Polar AproticSparingly SolubleModerately polar, but generally a weaker solvent for salts compared to DMSO or water.
DCM (Dichloromethane)NonpolarInsolubleAs a salt, it has negligible solubility in nonpolar halogenated solvents.
Toluene / Hexanes NonpolarInsolubleThe ionic character prevents dissolution in nonpolar hydrocarbon solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve O-Isobutylhydroxylamine HCl in a neutral buffer (e.g., PBS pH 7.4) and it's not dissolving completely, or the solution is cloudy. What's wrong?

This is the most common issue encountered and is almost always related to pH. O-Isobutylhydroxylamine HCl is the salt of a weak base. In solution, an equilibrium exists between the protonated, water-soluble hydrochloride form and the deprotonated, much less water-soluble free base form (O-Isobutylhydroxylamine).

  • Causality: At a pH of 7.4, a significant portion of the compound can deprotonate to the free base. The isobutyl group on the free base makes it relatively nonpolar, causing it to precipitate from the aqueous solution, leading to cloudiness or an insoluble "oily" residue. The solubility of weakly basic drugs can decrease dramatically as the pH approaches and surpasses their pKa.[3][9]

  • Solution: To ensure complete dissolution in an aqueous medium, the pH must be kept acidic. Adjust the pH of your buffer downwards (e.g., to pH 4-5) with a dilute solution of HCl. At this lower pH, the equilibrium will be overwhelmingly shifted towards the protonated, soluble form.

Q2: What is the best organic solvent to use for a reaction involving O-Isobutylhydroxylamine HCl?

The choice depends entirely on the requirements of your reaction chemistry.

  • For Homogeneous Solutions: If you need the reagent to be fully dissolved, polar aprotic solvents like DMSO and DMF are your best choices.[5] Polar protic solvents like methanol and ethanol are also effective.[10][4]

  • For Reactions in Nonpolar Solvents (e.g., DCM, THF, Toluene): The hydrochloride salt itself will not dissolve. You have two primary strategies:

    • Run as a Heterogeneous Mixture: Add the solid reagent to the reaction and rely on vigorous stirring. This is often sufficient if the reaction at the liquid-solid interface is fast enough.

    • In-Situ Free Base Generation: Add a mild, non-aqueous base (like triethylamine or DIPEA) to the reaction mixture. This will neutralize the HCl and generate the free base, which is more soluble in organic solvents. Caution: The free hydroxylamine can be less stable than the salt. Furthermore, the resulting ammonium salt byproduct (e.g., triethylammonium chloride) may precipitate or influence the reaction.

Q3: My compound precipitated out of my organic reaction mixture as soon as I added a base (e.g., triethylamine). How do I fix this?

This is the organic-phase equivalent of the pH problem in water. The base you added neutralized your O-Isobutylhydroxylamine HCl to form two new compounds: the free base (O-Isobutylhydroxylamine) and a salt (triethylammonium chloride).

  • Causality: It is likely that the salt byproduct (triethylammonium chloride) is what precipitated, as it is generally insoluble in many organic solvents. Less commonly, if your solvent is not sufficiently polar, the newly formed free base itself could be insoluble.

  • Solution:

    • Add a Polar Co-solvent: Introduce a small amount of a polar solvent like DMSO or DMF to help dissolve the salt byproduct.[6]

    • Use a Different Base: Consider a base whose salt is more soluble in your reaction medium, or a solid-supported base that can be filtered off.

    • Proceed Heterogeneously: If the precipitate does not interfere with your reaction, you may be able to proceed with vigorous stirring and filter the salt away during workup.

Q4: Can I heat the mixture to get it to dissolve?

Yes, gentle heating can be used to increase the rate of dissolution and the overall solubility, which is a common physical principle.[11] However, exercise caution.

  • Aqueous Solutions: Heating aqueous solutions is generally safe.

  • Organic Solvents: Be mindful of the boiling points of your solvents. More importantly, while the hydrochloride salt is relatively stable, the free hydroxylamine can be less stable, especially at elevated temperatures.[11] We recommend running a small-scale stability test if you plan to heat the reaction for an extended period, particularly under basic conditions.

Section 3: Troubleshooting Workflows

Workflow 1: Achieving Complete Dissolution in Aqueous Media

This workflow provides a systematic approach to dissolving O-Isobutylhydroxylamine HCl for applications like buffer preparation or aqueous-phase reactions.

G cluster_0 start Start: Weigh solid O-Isobutylhydroxylamine HCl add_solvent Add desired volume of aqueous buffer/water start->add_solvent stir Stir vigorously at room temperature for 5-10 min add_solvent->stir check_sol Is the solution clear? stir->check_sol success Success: Solution Ready check_sol->success Yes check_ph Measure pH of the solution check_sol->check_ph No is_acidic Is pH < 6.0? check_ph->is_acidic adjust_ph Action: Add 0.1M HCl dropwise until pH ~4-5 is_acidic->adjust_ph No heat Optional: Warm gently (30-40°C) with stirring is_acidic->heat Yes adjust_ph->stir final_check Is the solution clear? heat->final_check final_check->success Yes fail Issue: Potential insolubility or contamination. Consult further. final_check->fail No

Caption: Troubleshooting workflow for aqueous dissolution.

Workflow 2: Strategic Solvent Selection for Organic Reactions

This decision tree helps guide the choice of solvent and reaction conditions based on the need for a homogeneous versus heterogeneous system.

G cluster_0 start Goal: Use O-Isobutylhydroxylamine HCl in an organic reaction q1 Is a fully homogeneous solution required? start->q1 homo_path Use a polar solvent that dissolves salts q1->homo_path Yes hetero_path A heterogeneous mixture is acceptable q1->hetero_path No homo_solvents Primary Choices: - DMSO - DMF - Methanol homo_path->homo_solvents q2 Is the reaction base-free? hetero_path->q2 base_free Use any suitable anhydrous solvent (e.g., DCM, THF, Acetonitrile) q2->base_free Yes with_base Reaction requires a base q2->with_base No base_free_action Action: Add solid reagent directly. Ensure vigorous stirring. base_free->base_free_action with_base_action Action: Add solid reagent. Slowly add base (e.g., TEA). Expect salt byproduct to precipitate. with_base->with_base_action

Caption: Decision tree for organic solvent selection.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a 1M Aqueous Stock Solution

This protocol ensures the preparation of a stable, fully dissolved stock solution for routine use.

  • Preparation: To a clean beaker or volumetric flask, add 1.256 g of this compound (MW: 125.60 g/mol ).[12]

  • Initial Dissolution: Add approximately 8 mL of deionized water. Stir. The solid may not dissolve completely.

  • pH Adjustment: While stirring, add 0.5 M HCl dropwise until the solution becomes completely clear. Check the final pH with a calibrated pH meter; it should be in the range of 3.5 - 5.0.

  • Final Volume: Transfer the solution to a 10 mL volumetric flask and add deionized water to the mark. Mix thoroughly.

  • Storage: Store the solution at 2-8°C. For long-term storage, sterile filtration is recommended. The stability of similar aqueous solutions is often limited, so fresh preparation is advised.[5]

Protocol 2: General Procedure for Small-Scale Solubility Testing

This self-validating protocol helps you quickly determine solubility in a novel solvent system.

  • Setup: Add a small, accurately weighed amount of O-Isobutylhydroxylamine HCl (e.g., 5-10 mg) to a small glass vial equipped with a stir bar.

  • Solvent Addition: Add the test solvent in measured aliquots (e.g., 100 µL at a time).

  • Observation: After each addition, stir vigorously for 2-3 minutes at a controlled temperature (e.g., room temperature). Visually inspect the solution against a dark background for any undissolved solid particles.

  • Endpoint: Continue adding solvent until the solid is completely dissolved. The solubility can then be estimated (e.g., if 10 mg dissolved in 500 µL, the solubility is ~20 mg/mL).

  • Validation (for aqueous systems): After dissolution, measure the final pH of the solution. This confirms whether dissolution was achieved under acidic, neutral, or basic conditions, providing crucial information for future experiments.

References

  • Solubility of Things. (n.d.). Hydroxylamine. Retrieved from [Link]

  • Scribd. (n.d.). Hydroxylamine Hydrochloride Solubility. Retrieved from [Link]

  • PubChem. (n.d.). O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • sciedco. (n.d.). This compound, Min. 98.0 (N), 1 g. Retrieved from [Link]

  • Orchid Chemical Supplies Ltd. (n.d.). What are the differences in the reaction of hydroxylamine and HCl in different concentrations of HCl? Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. Retrieved from [Link]

  • DMT-Nexus. (2021). Preparing salts from freebase amines (how?). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubChem. (n.d.). O-Isobutylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
  • Google Patents. (n.d.). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • Reddit. (2023). Precipitating organic amine from organic solution containing dissolved KOH. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters.
  • Autechaux. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Retrieved from [Link]

  • PubMed. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics.
  • ResearchGate. (2011). Synthesis of N, O-dimethylhydroxylamine hydrochloride.
  • PubMed Central. (2014). PubChem applications in drug discovery: a bibliometric analysis.
  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • PubChem. (n.d.). Methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech.

Sources

preventing hydrolysis of oximes formed with O-Isobutylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stable Oxime Formation and Prevention of Hydrolysis

Welcome to the technical support center for O-Isobutylhydroxylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing oxime ligation in their experimental workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of oxime chemistry and ensure the stability of your conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis in oximes formed with this compound?

A1: The primary cause of hydrolysis in oximes is exposure to acidic conditions. The C=N bond of the oxime is susceptible to acid-catalyzed cleavage, which reverts the oxime back to its constituent carbonyl compound (aldehyde or ketone) and O-Isobutylhydroxylamine.[1][2][3] This process is also accelerated by elevated temperatures.[1]

Q2: At what pH is the oxime linkage most stable?

A2: Oxime linkages exhibit their greatest stability in neutral to slightly alkaline conditions (pH > 7). Conversely, they are most labile and prone to hydrolysis under acidic conditions (pH < 4).[3][4] While the formation of the oxime is often optimal at a slightly acidic pH of around 4.5, this is a compromise to facilitate the reaction; for long-term stability, a neutral or higher pH is preferable.[1][3]

Q3: How does the isobutyl group on the hydroxylamine affect the stability of the resulting oxime?

A3: The isobutyl group is an electron-donating alkyl group. This has a subtle electronic effect that can slightly influence the stability of the oxime bond. More significantly, the steric bulk of the isobutyl group can play a role in the kinetics of both the formation and hydrolysis of the oxime.[1] While oximes are inherently more stable than hydrazones and imines, the specific stability of an O-isobutyl oxime will also depend on the nature of the carbonyl precursor.[3][5][6]

Q4: Can I use a catalyst to speed up the oxime formation reaction?

A4: Yes, catalysts are often employed to increase the rate of oxime formation, especially when working at or near physiological pH (around 7.4) where the reaction can be slow. Aniline and its derivatives are commonly used as catalysts for this purpose.[7]

Q5: What are the ideal storage conditions for a purified oxime conjugate?

A5: To ensure long-term stability, purified oxime conjugates should be stored at low temperatures (-20°C or -80°C), protected from light, and ideally under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential oxidative side reactions. It is also crucial to store them in a buffered solution at a neutral or slightly alkaline pH.

Troubleshooting Guide: Preventing Hydrolysis of O-Isobutyl Oximes

This guide provides a systematic approach to identifying and resolving issues related to the hydrolytic instability of oximes formed with this compound.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of an O-isobutyl oxime, the reverse of the formation reaction. Understanding this equilibrium is key to troubleshooting.

G cluster_formation Oxime Formation (Optimal at pH ~4.5) cluster_hydrolysis Hydrolysis (Favored at pH < 4) Carbonyl Aldehyde/Ketone (R1-C(=O)-R2) Tetrahedral_Intermediate Tetrahedral Intermediate Carbonyl->Tetrahedral_Intermediate + iBu-O-NH2 Hydroxylamine O-Isobutylhydroxylamine (iBu-O-NH2) Oxime O-Isobutyl Oxime (R1-C(=N-O-iBu)-R2) Tetrahedral_Intermediate->Oxime - H2O Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ Hydrolysis_Intermediate Hydrolysis Intermediate Protonated_Oxime->Hydrolysis_Intermediate + H2O Hydrolysis_Intermediate->Carbonyl - iBu-O-NH3+

Caption: The equilibrium between oxime formation and hydrolysis.

Common Scenarios and Solutions
Problem Potential Cause Recommended Solution
Low yield of oxime product after purification. Hydrolysis during reaction workup: The use of acidic conditions (e.g., an acid wash to remove basic impurities) may be causing the product to hydrolyze back to the starting materials.1. Neutralize promptly: After any acidic wash, immediately wash with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) to neutralize residual acid. 2. Minimize contact time: Perform acid washes quickly and at low temperatures (on an ice bath) to reduce the rate of hydrolysis. 3. Alternative purification: Consider purification methods that avoid acidic conditions, such as flash chromatography with a neutral solvent system.
Product degrades during storage. Improper storage conditions: The storage buffer may be slightly acidic, or the product may be exposed to light and/or elevated temperatures over time.1. Buffer at optimal pH: Ensure the final product is stored in a buffer with a pH of 7.0 or higher. 2. Aliquot and freeze: Aliquot the sample to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. 3. Protect from light: Use amber vials or wrap vials in foil to protect light-sensitive compounds.
Incomplete reaction. Steric hindrance: The isobutyl group is bulkier than smaller alkyl groups (e.g., methyl), which can slow down the reaction rate, especially with sterically hindered ketones.[1] Suboptimal pH: The reaction pH may be too high or too low, affecting the rate of formation.1. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature (e.g., to 37-50°C) to overcome the kinetic barrier. Monitor the reaction by TLC or LC-MS to avoid decomposition. 2. Optimize pH: Ensure the reaction is buffered at the optimal pH for formation (typically around 4.5-5.5). 3. Use a catalyst: Add a catalyst like aniline (typically 10-100 mM) to accelerate the reaction, especially if it needs to be performed at a neutral pH.[7]
Presence of side products. Reaction with other functional groups: In complex molecules, the hydroxylamine may react with other electrophilic centers. Isomerization: Aldoximes can exist as E/Z isomers, which may appear as multiple spots on a TLC or peaks in an NMR spectrum.[8]1. Protect sensitive groups: If possible, use protecting groups for other reactive functionalities in your molecule. 2. Characterize isomers: Recognize that the presence of two isomers is often expected and not necessarily a side product. They can sometimes be separated by chromatography.[9]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in oxime ligation and stability.

G start Start: Oxime Ligation Experiment check_yield Low Product Yield? start->check_yield check_purity Impure Product/ Side Reactions? check_yield->check_purity No incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes hydrolysis_workup Hydrolysis During Workup check_yield->hydrolysis_workup Yes check_stability Product Degrades Over Time? check_purity->check_stability No unreacted_sm Unreacted Starting Material check_purity->unreacted_sm Yes isomer_formation E/Z Isomer Formation check_purity->isomer_formation Possible storage_pH Incorrect Storage pH check_stability->storage_pH Yes storage_temp_light Improper Temp/Light check_stability->storage_temp_light Yes end_success Successful, Stable Oxime Conjugate check_stability->end_success No sol_incomplete Solutions: - Increase reaction time/temp - Optimize pH to ~4.5-5.5 - Add aniline catalyst incomplete_rxn->sol_incomplete sol_hydrolysis Solutions: - Neutralize after acid wash - Minimize acid contact time - Use non-acidic purification hydrolysis_workup->sol_hydrolysis sol_unreacted Solution: - Optimize reaction conditions (see above) - Improve purification unreacted_sm->sol_unreacted sol_isomer Action: - Co-elute or separate isomers - Characterize both isomer_formation->sol_isomer sol_pH Solution: - Buffer storage at pH > 7.0 storage_pH->sol_pH sol_temp_light Solution: - Store at -20°C or -80°C - Protect from light (amber vials) storage_temp_light->sol_temp_light

Caption: A step-by-step guide to troubleshooting oxime ligation.

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation

This protocol describes a general method for the formation of an oxime from a ketone or aldehyde using this compound.

Materials:

  • Aldehyde or Ketone

  • This compound

  • Pyridine or other suitable base

  • Ethanol or other appropriate solvent

  • Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve the carbonyl compound (1.0 equivalent) in ethanol.

  • Add this compound (1.2 equivalents) and pyridine (1.2 equivalents).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-65°C) for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5][9][10]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Monitoring Oxime Hydrolysis by LC-MS

This protocol provides a method to assess the stability of your oxime conjugate under different pH conditions.

Materials:

  • Purified O-isobutyl oxime conjugate

  • A series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4, 8.5)

  • LC-MS system

Procedure:

  • Prepare stock solutions of your oxime conjugate in an appropriate organic solvent (e.g., DMSO or methanol).

  • In separate vials, dilute the stock solution into each of the different pH buffers to a final concentration suitable for LC-MS analysis.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and quench any further reaction by diluting into the mobile phase or another suitable solution for LC-MS analysis.

  • Analyze the samples by LC-MS, monitoring for the disappearance of the parent oxime conjugate peak and the appearance of the peak corresponding to the carbonyl starting material.

  • Plot the percentage of remaining oxime conjugate versus time for each pH condition to determine the hydrolysis rate.

References

  • BenchChem. (2025).
  • U.S. Patent No. 6,673,969 B2. (2004).
  • BenchChem. (2025). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. BenchChem Technical Support.
  • Organic Chemistry Portal.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Wikipedia. (n.d.). Oxime.
  • ResearchGate. (2025).
  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(1), e202103683.
  • Lucrări Științifice – vol. 50, seria Agronomie. (n.d.).
  • Zachar, E., Das, J., & Santra, R. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(21), 7203.
  • Organic Syntheses Procedure. (n.d.). Note 4.
  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • U.S. Patent No. 6,235,935 B1. (2001).
  • German Patent No. DE19800543A1. (1999). Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • Organic Chemistry Portal. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes.
  • Apollo Scientific. (n.d.).
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • Organic Syntheses Procedure. (n.d.).
  • Mas-Roselló, J., & Cramer, N. (2022). Frontispiece: Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(1).
  • New England Biolabs. (n.d.). Troubleshooting Guide for Ligases.
  • New England Biolabs. (n.d.).
  • ResearchGate. (n.d.). Intramolecular effects on the oxime radical to increase its stability.
  • Jadhav, R. D., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences, 7.
  • Organic Chemistry Portal.
  • BYJU'S. (n.d.). Oximes.
  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526.
  • New England Biolabs. (2018).
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • The MAK Collection for Occupational Health and Safety. (2024). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air.
  • New England Biolabs. (n.d.). Troubleshooting Guide for Cloning.
  • GenScript. (n.d.).
  • National Institutes of Health. (n.d.). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds.
  • Reactivity of oximes for diverse methodologies and synthetic applic
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). O-Isobutylhydroxylamine.
  • BenchChem. (2025). Common side reactions of O-Methylhydroxylamine with biological samples.
  • Sigma-Aldrich. (n.d.). This compound.
  • Moldb. (n.d.). This compound.

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Technical Support Center: Catalyst Selection for O-Isobutylhydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving O-Isobutylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of catalysts in reactions with this compound, primarily focusing on its most common application: the synthesis of O-isobutyl oxime ethers from carbonyl compounds.

Q1: What is the primary role of a catalyst in the reaction of this compound with aldehydes or ketones?

A1: The primary role of a catalyst, typically a weak acid, is to accelerate the formation of the oxime ether. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. An acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic O-isobutylhydroxylamine.[1] The final step, the dehydration of the hemiaminal intermediate to form the C=N double bond of the oxime, is also acid-catalyzed and is often the rate-determining step.[1]

Q2: Do I always need to add a catalyst when using this compound?

A2: Not always. O-Isobutylhydroxylamine is supplied as a hydrochloride salt (HCl), meaning the reagent itself provides an acidic environment that can catalyze the reaction.[1] For highly reactive carbonyls, such as unhindered aldehydes, the acidity from the hydrochloride salt may be sufficient to drive the reaction to completion. However, for less reactive substrates, like ketones or sterically hindered aldehydes, adding a catalytic amount of a separate weak acid is often necessary to achieve a reasonable reaction rate.[1]

Q3: What types of catalysts are recommended for O-isobutyl oxime ether synthesis?

A3: Weak Brønsted acids are the catalysts of choice. Strong acids can be counterproductive as they will fully protonate the hydroxylamine, converting the nucleophile into a non-nucleophilic species and halting the reaction.

Catalyst TypeExamplesTypical Use Case
Weak Carboxylic Acids Acetic Acid (AcOH)General purpose, effective for many aldehydes and reactive ketones.[1]
Sulfonic Acids p-Toluenesulfonic Acid (PTSA)More potent than carboxylic acids; useful for unreactive or sterically hindered ketones.[1]
Buffers / Salts Sodium Acetate, PyridineOften used not as catalysts, but as bases to free the hydroxylamine from its HCl salt, allowing for finer pH control.[1]
Q4: My reaction involves O-alkylation of the hydroxylamine, not oxime formation. What catalysts should I consider?

A4: For O-alkylation or O-arylation reactions, the choice of catalyst is highly dependent on the specific transformation. Transition-metal catalysis is common. For example:

  • Palladium catalysts are used for O-arylation with aryl halides.

  • Iridium catalysts can be employed for O-allylic substitution reactions.[2]

  • Copper catalysts have been used in cross-dehydrogenative coupling reactions.[2] These reactions are mechanistically distinct from oxime formation and require a thorough literature search based on your specific substrates.

Catalyst Selection & Optimization Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst for your specific reaction.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Catalyst Selection cluster_2 Phase 3: Optimization & Troubleshooting A Analyze Substrate (Aldehyde, Ketone, etc.) B Consult Literature for Similar Substrates A->B C Is Substrate Highly Reactive? (e.g., Unhindered Aldehyde) B->C D Start with No Additional Catalyst (Rely on HCl salt) C->D Yes E Select Weak Acid Catalyst (e.g., Acetic Acid) C->E No G Run Initial Reaction (Monitor by TLC/LC-MS) D->G F Select Stronger Weak Acid (e.g., PTSA for hindered ketones) E->F If Ketone/ Hindered E->G F->G H Reaction Successful? G->H I Optimize Conditions (Temp, Conc., Time) H->I Yes J Troubleshoot (See Guide Below) H->J No J->C Re-evaluate Catalyst

Caption: A logical workflow for catalyst selection and reaction optimization.

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound.

Problem 1: Low or No Product Yield
Probable Cause Explanation & Validation Recommended Solution
Incorrect pH The reaction is pH-sensitive. If the medium is too acidic (pH < 4), the hydroxylamine is fully protonated and non-nucleophilic. If too basic (pH > 7), the carbonyl is not sufficiently activated. The optimal pH is typically weakly acidic (~4.5-6).[1][3]1. Check pH: Use a pH strip to test the reaction mixture. 2. Adjust: If you've added a base to free the hydroxylamine, ensure you haven't created a basic environment. Consider using a buffer system (e.g., acetate buffer) or adding a catalytic amount of acetic acid.[1]
Low Substrate Reactivity Sterically hindered ketones or electron-rich aromatic ketones are significantly less reactive than simple aldehydes.1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments.[1] 2. Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24 hours), monitoring for product formation. 3. Use a Stronger Catalyst: Switch from acetic acid to a more potent weak acid like p-toluenesulfonic acid (PTSA).[1]
Reagent Instability This compound solutions should ideally be prepared fresh. Over time, degradation can occur, reducing the concentration of the active nucleophile.[4]Prepare a fresh solution of the hydroxylamine reagent for each reaction or set of experiments. Ensure the purity of your carbonyl starting material.
Problem 2: Formation of Multiple Byproducts
Probable Cause Explanation & Validation Recommended Solution
Reaction Temperature is Too High While heat can increase the rate of the desired reaction, it can disproportionately accelerate side reactions or cause decomposition of the starting materials or the desired oxime ether product.[1]1. Lower Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 40 °C) for a longer duration.[1] 2. Controlled Heating: Use an oil bath for precise temperature control.
Competing Reactions If your substrate contains other reactive functional groups (e.g., reducing sugars, highly activated esters), they may compete for the hydroxylamine reagent.[4]1. Protecting Groups: If your substrate has other sensitive functionalities, consider protecting them prior to the oximation reaction.[1] 2. Purify Substrate: Ensure the starting material is free from reactive impurities.
Catalyst-Induced Degradation In some specific cases, the combination of catalyst, substrate, and temperature can lead to unexpected degradation pathways. For instance, oximes of carbonyl diphosphonic acid are known to be unstable and immediately rearrange.[5]1. Screen Catalysts: Test different weak acid catalysts (e.g., switch from PTSA to acetic acid). 2. Reduce Catalyst Loading: An excess of catalyst can sometimes promote undesired pathways. Titrate the catalyst loading downwards.
Problem 3: Catalyst Deactivation

While less common for homogenous acid catalysts in oximation, catalyst deactivation is a critical concept in catalysis, especially if you are exploring novel transition-metal-catalyzed reactions.

Deactivation Mechanism Explanation Mitigation Strategy
Poisoning Strong chemical adsorption of impurities (e.g., sulfur or phosphorus compounds) onto the active sites of a catalyst, blocking them from reactants. This is a major issue for heterogeneous metal catalysts (e.g., Pd, Pt).[6][7]1. Purify Reagents: Ensure all reactants and solvents are of high purity and free from known catalyst poisons. 2. Use a Guard Bed: In flow chemistry, use a pre-column to trap impurities before they reach the catalyst bed.
Coking / Fouling The physical deposition of carbonaceous material or polymeric byproducts onto the catalyst surface, blocking pores and active sites.[6][7]1. Optimize Conditions: Lowering the reaction temperature can often reduce the rate of coke formation. 2. Solvent Choice: Select a solvent that effectively dissolves all potential byproducts.
Thermal Degradation (Sintering) At high temperatures, the fine particles of a heterogeneous catalyst can agglomerate (sinter), leading to a loss of active surface area.[6]Operate the reaction within the catalyst manufacturer's recommended temperature range. Avoid thermal shocks.

Experimental Protocols

Protocol 1: General Procedure for O-Isobutyl Oxime Ether Synthesis

This protocol provides a reliable starting point for the reaction of an aldehyde or ketone with this compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Base (e.g., Pyridine or Sodium Acetate, 1.1 - 1.2 eq)

  • Solvent (e.g., Ethanol, Methanol)

  • Catalyst (Optional, e.g., Acetic Acid, 0.1 eq)

  • Reaction flask, condenser, magnetic stirrer, heating mantle/oil bath

G A 1. Setup B Dissolve carbonyl (1.0 eq) in solvent (e.g., Ethanol) in a reaction flask. C 2. Reagent Addition D Add O-Isobutylhydroxylamine HCl (1.1 eq) and a base (e.g., Pyridine, 1.1 eq) to the stirring solution. E 3. Catalysis (Optional) F For unreactive substrates, add a catalytic amount of weak acid (e.g., Acetic Acid, 0.1 eq). G 4. Reaction H Heat the mixture to the desired temperature (e.g., 50 °C or reflux) and stir. I 5. Monitoring J Monitor progress by TLC or LC-MS until the starting material is consumed. K 6. Workup & Purification L Cool, remove solvent in vacuo. Partition between water and an organic solvent (e.g., EtOAc). Purify organic layer via column chromatography.

Caption: Step-by-step workflow for a typical oximation reaction.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the carbonyl substrate (1.0 equivalent) in a suitable solvent like ethanol (e.g., 0.2-0.5 M concentration).

  • Reagent Addition: Add this compound (1.1-1.2 equivalents). To neutralize the HCl and liberate the free hydroxylamine, add a base such as pyridine or sodium acetate (1.1-1.2 equivalents).[1]

  • Catalyst (Optional): For less reactive substrates, add a catalytic amount of a weak acid (e.g., 0.1 equivalents of acetic acid).

  • Reaction: Heat the mixture to the desired temperature (room temperature to reflux, typically 50-80 °C) and allow it to stir.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the carbonyl starting material has been consumed (typically 2-12 hours).[1]

  • Workup: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure O-isobutyl oxime ether.

Protocol 2: Screening for Optimal Acid Catalyst

This protocol describes how to efficiently screen for the best catalyst for a new, unreactive substrate.

  • Setup: Arrange three identical small reaction vials, each with a magnetic stir flea.

  • Substrate Addition: To each vial, add your carbonyl substrate (e.g., 100 mg, 1.0 eq) and this compound (1.1 eq), dissolved in the same amount of solvent (e.g., 2 mL of ethanol). Add the neutralizing base (e.g., pyridine, 1.1 eq) to each.

  • Catalyst Addition:

    • Vial 1 (Control): Add no additional catalyst.

    • Vial 2 (AcOH): Add acetic acid (0.1 eq).

    • Vial 3 (PTSA): Add p-toluenesulfonic acid (0.1 eq).

  • Reaction: Place all three vials in a heating block set to the same temperature (e.g., 60 °C) and stir.

  • Analysis: After a set time (e.g., 2, 4, and 8 hours), take a small aliquot from each vial and analyze by LC-MS or GC-MS to compare the conversion to product. This will quickly identify the most effective catalytic condition.

References

  • Beckwith, A. L. J. (1970). The Chemistry of the Hydroxyl Group. In S. Patai (Ed.), The Chemistry of Functional Groups. Wiley.
  • Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • Fu, G. C., et al. (2022). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society.
  • Yamamoto, H., et al. (1996). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. Google Patents.
  • Al-Hourani, B. J. (2025). Synthesis of Some Benzyl Oxime Ethers. Journal of Science, 19.
  • Agarwal, D., et al. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 4(10), 54-57.
  • Wang, C.-S., et al. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]

  • Reddy, R. S., et al. (n.d.). Optimization of the Reaction Conditions. ResearchGate. Retrieved from [Link]

  • Agarwal, D., et al. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 4(10), 54-57.
  • Tomkinson, N. C., et al. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES. Cardiff University.
  • Zavialov, I. A., et al. (2020). On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge. Molecules, 25(15), 3352.
  • de la Torre, A., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry, 28(15), e202103750.
  • Green, D., et al. (2019).
  • Chemistry For Everyone. (2024, May 10).
  • Abolhasani, M., et al. (2023). A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions.
  • Chen, J. R., et al. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Retrieved from [Link]

  • Fukuyama, T., et al. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters, 10(11), 2259–2261.
  • University of York. (n.d.). Reaction Documentation for - MCM. Retrieved from [Link]

  • PubChem. (n.d.). O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). Retrieved from [Link]

  • PubChem. (n.d.). O-Isobutylhydroxylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]

  • Muzart, J. (2022). Cleavage of the N–O bond in substituted hydroxylamines under basic conditions. Tetrahedron.
  • Banerjee, D., et al. (2021). Previously reported catalytic reactions for N‐formylation of amines using methanol compared to this work.

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Technical Support Center: O-Isobutylhydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Isobutylhydroxylamine Hydrochloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of O-isobutyloximes. The information herein is structured to offer practical, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, stability, and reaction conditions for this compound.

1. What is the recommended storage condition for this compound?

This compound is a solid that should be stored in a cool, dry place.[1] Recommended storage temperatures are often between 2-8°C or even -20°C for long-term stability.[2] It is important to keep the container tightly sealed to prevent moisture absorption and degradation.[1]

2. What are the typical solvents and bases used for oxime formation with this compound?

The choice of solvent and base is critical for efficient oxime formation.

  • Solvents: Ethanol is a commonly used solvent for this reaction.[3][4] Other options include methanol and acetonitrile.[5][6] In some cases, reactions can be performed in water or even under solvent-free conditions.[7][8]

  • Bases: A base is required to neutralize the hydrochloride salt and free the O-isobutylhydroxylamine for reaction with the carbonyl compound. Pyridine is a classic choice, often used in alcoholic solvents.[3][4] Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are also effective, particularly in solvent-free or aqueous systems.[7][8]

3. How can I monitor the progress of my oxime formation reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[3] By spotting the reaction mixture alongside the starting carbonyl compound, you can observe the disappearance of the starting material and the appearance of the product spot (the oxime). The oxime product is typically more polar than the starting carbonyl compound.

4. Are there any known hazardous reactions or decomposition products of this compound?

While this compound is generally stable under recommended storage conditions, it is important to be aware of potential hazards.[1] Like other hydroxylamine derivatives, it may have the potential for hazardous reactions under certain conditions, although specific explosive properties for this derivative are not as widely documented as for hydroxylamine itself.[9] Hazardous decomposition products may include corrosive fumes.[1] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the work-up of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation after an extended reaction time. 1. Inadequate basification. 2. Low reaction temperature. 3. Sterically hindered carbonyl compound.1. Ensure at least one equivalent of base is used to neutralize the hydrochloride. For weaker bases, a slight excess may be beneficial. 2. Gently heat the reaction mixture. Refluxing in ethanol is a common condition.[3] 3. For hindered substrates, consider using a stronger base or a higher boiling point solvent, and allow for a longer reaction time.
Difficulty removing excess pyridine during work-up. Pyridine is a basic and water-soluble compound, but it can be persistent in the organic layer.Wash the organic layer with a dilute acidic solution, such as 1 M HCl.[3][10] This will protonate the pyridine, forming a water-soluble salt that will partition into the aqueous layer. Repeat the wash several times if necessary.
The product precipitates as an oil instead of a solid. The oxime product may have a low melting point or be impure.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. 2. If oiling out persists, proceed with an extractive work-up. Dissolve the reaction mixture in an appropriate organic solvent and proceed with washing steps. 3. Purification by column chromatography may be necessary.
Formation of an emulsion during aqueous extraction. This can be caused by the presence of polar byproducts or insufficient ionic strength in the aqueous layer.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel.[11] This increases the ionic strength of the aqueous layer and helps to break the emulsion. 2. Allow the mixture to stand for a longer period to allow the layers to separate. 3. If the emulsion is persistent, filtering the entire mixture through a pad of Celite® may be effective.
The final product is contaminated with unreacted carbonyl compound. The reaction may not have gone to completion.1. If the amount of starting material is significant, consider resubjecting the crude product to the reaction conditions. 2. If the amount of starting material is small, purification by column chromatography or recrystallization should effectively separate the product from the starting material.

Experimental Protocols

Protocol 1: General Work-up Procedure for Oxime Synthesis in Ethanol with Pyridine

This protocol outlines a standard liquid-liquid extraction procedure for isolating an O-isobutyloxime from a reaction mixture where ethanol was the solvent and pyridine was the base.

  • Solvent Removal: After confirming the reaction is complete by TLC, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[3]

  • Redissolution: Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).[5][7] The volume should be sufficient to fully dissolve the product.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (2 x 15 mL).[3] This step is crucial for removing residual pyridine.[10] Vent the separatory funnel frequently, especially during the first wash.[11]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution and vent the funnel frequently.[11]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[11] This helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude oxime product.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.[5]

Protocol 2: Work-up for Reactions Using an Inorganic Base

This protocol is suitable for reactions where a solid inorganic base like sodium carbonate was used.

  • Filtration (if necessary): If the reaction was performed in a solvent where the inorganic base is not soluble, filter the reaction mixture to remove the solid base. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Aqueous Work-up: Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5][7]

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as needed by recrystallization or column chromatography.

Visualizing the Work-up Logic

The following diagrams illustrate the decision-making process and workflow for the work-up of this compound reactions.

Workup_Decision_Tree start Reaction Complete (Verified by TLC) solvent_removal Remove Volatile Solvent (e.g., Rotary Evaporation) start->solvent_removal dissolve Dissolve Residue in Organic Solvent (e.g., EtOAc, DCM) solvent_removal->dissolve acid_wash Acidic Wash (e.g., 1 M HCl) To Remove Basic Impurities dissolve->acid_wash bicarb_wash Bicarbonate Wash (e.g., sat. NaHCO3) To Neutralize Acid acid_wash->bicarb_wash brine_wash Brine Wash (sat. NaCl) To Remove Water bicarb_wash->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude O-Isobutyloxime concentrate->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or mixture pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General work-up workflow for O-isobutyloxime synthesis.

Troubleshooting_Flowchart start Problem Encountered During Work-up emulsion Emulsion Forms During Extraction start->emulsion oiling_out Product Oils Out start->oiling_out incomplete_reaction Incomplete Reaction (Starting Material Present) start->incomplete_reaction add_brine Add Saturated Brine Solution emulsion->add_brine Yes celite_filtration Filter Through Celite emulsion->celite_filtration If persistent induce_crystallization Attempt to Induce Crystallization oiling_out->induce_crystallization Yes resubject Resubject to Reaction Conditions incomplete_reaction->resubject Significant SM purify Purify by Chromatography or Recrystallization incomplete_reaction->purify Minor SM solution Problem Resolved add_brine->solution celite_filtration->solution extractive_workup Proceed with Extractive Work-up induce_crystallization->extractive_workup Failure induce_crystallization->solution Success extractive_workup->solution resubject->solution purify->solution

Caption: Troubleshooting logic for common work-up issues.

References

  • This compound. Apollo Scientific.

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.

  • An In-depth Technical Guide to the Mechanism of Oxime Formation from Aldehydes. Benchchem.

  • An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry.

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.

  • Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry.

  • Organic Syntheses Procedure. Organic Syntheses.

  • This compound. Sigma-Aldrich.

  • Process for preparation of oximes and resulting products. Google Patents.

  • This compound. Sigma-Aldrich.

  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. Google Patents.

  • This compound. Sigma-Aldrich.

  • An efficient one pot synthesis of oxime by classical method. ResearchGate.

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. National Institutes of Health.

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora.

  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. Google Patents.

  • Reaction Work-Up I. MIT Digital Lab Techniques Manual.

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.

  • This compound, Min. 98.0 (N), 1 g. Sciedco.

  • A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. ResearchGate.

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Validation & Comparative

A Comparative Guide to the LC-MS Analysis of O-Isobutylhydroxylamine Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive comparison of analytical strategies for the characterization of O-isobutylhydroxylamine hydrochloride (IBA-HCl) reaction mixtures. IBA-HCl, a small, polar, and non-chromophoric molecule, presents significant challenges to conventional analytical techniques. This document details the limitations of traditional methods and establishes the necessity of Liquid Chromatography-Mass Spectrometry (LC-MS). We compare various LC and MS approaches, providing data-driven recommendations for both quantitative and qualitative analyses. Detailed, field-tested protocols are provided, emphasizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry as a robust and sensitive methodology. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical and chemical industries who require reliable methods for monitoring IBA-HCl and its related impurities.

Introduction: The Analytical Challenge of O-Isobutylhydroxylamine

This compound (CAS 6084-58-8) is a substituted hydroxylamine derivative used as a building block in organic synthesis.[1] Its analysis within a complex reaction mixture is critical for process control, impurity profiling, and ensuring the quality of the final product. The parent compound, hydroxylamine, is a known genotoxic impurity (GTI), necessitating its control at parts-per-million (ppm) levels in pharmaceutical processes.[2][3] This regulatory scrutiny extends to its derivatives, making sensitive and specific analytical methods paramount.

The primary analytical hurdles stem from its physicochemical properties:

  • High Polarity: The presence of the hydroxylamine functional group makes the molecule highly polar.[3][4] This leads to poor retention on traditional reversed-phase (RP) liquid chromatography columns, which separate molecules based on hydrophobicity.[5]

  • Low Molecular Weight: With a molecular weight of 125.60 g/mol for the hydrochloride salt, it falls into the category of a small molecule, which can sometimes be challenging for mass spectrometry detection against background noise.[6][7]

  • Lack of a UV Chromophore: The molecule does not absorb ultraviolet (UV) light, rendering conventional HPLC-UV detection methods ineffective.[2][3]

These challenges necessitate a move beyond standard HPLC-UV and toward mass spectrometry-based detection. LC-MS provides the required specificity and sensitivity for both identifying and quantifying IBA-HCl and its reaction byproducts.[4][8]

Comparison of Analytical Methodologies

A successful analysis of an IBA-HCl reaction mixture requires careful selection of both the chromatographic separation technique and the mass spectrometric detection method. The choice depends on the analytical goal: quantitative analysis (determining the concentration of IBA-HCl or a known impurity) or qualitative analysis (identifying unknown byproducts and impurities).

Liquid Chromatography (LC) Strategy Comparison

The primary goal of the LC method is to retain the highly polar IBA-HCl on the column, separating it from the sample matrix and other impurities.

LC TechniquePrincipleSuitability for IBA-HCl AnalysisAdvantagesDisadvantages
Reversed-Phase (RP) C18 Partitioning based on hydrophobicity.PoorUbiquitous and well-understood.Fails to retain IBA-HCl and other very polar analytes, leading to elution in the solvent front and ion suppression.[5]
Hydrophilic Interaction (HILIC) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.ExcellentSuperior retention and resolution for polar compounds.[9] High organic mobile phases enhance MS ionization efficiency.[10]Can be less robust than RP-LC; requires careful equilibration and mobile phase preparation.[5]
Derivatization followed by RP-LC Chemical modification of the analyte to increase its hydrophobicity and/or add a UV chromophore.ModerateCan improve retention on RP columns and enable UV detection.Adds complexity and time to sample preparation; risk of incomplete reaction or artifact formation.[11]
Ion-Pair Chromatography (IPC) Adds a hydrophobic counter-ion to the mobile phase to form a neutral complex with the analyte, enhancing retention on RP columns.PoorCan be effective for retaining charged analytes.Ion-pairing reagents are non-volatile and cause severe signal suppression in mass spectrometry, making it incompatible with LC-MS.[8]
Mass Spectrometry (MS) Strategy Comparison

The choice of mass analyzer depends on whether the goal is to quantify a known compound or identify an unknown one.

MS TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Single Quadrupole (SQ) A single mass-filtering quadrupole.Basic mass confirmation and simple quantification.Cost-effective and easy to use.Lacks specificity; susceptible to interference from co-eluting compounds with the same mass.[8]
Triple Quadrupole (QqQ) Two mass-filtering quadrupoles separated by a collision cell. Operates in Multiple Reaction Monitoring (MRM) mode.Targeted QuantificationExceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[8] The gold standard for trace-level quantification.Not suitable for identifying unknown compounds.
High-Resolution MS (e.g., Q-TOF, Orbitrap) Measures mass-to-charge ratio with very high precision.Unknown Identification & ProfilingProvides accurate mass data, enabling the determination of elemental composition for unknown impurities.[8][12]Higher cost and complexity compared to quadrupole instruments.
  • For quantitative analysis of IBA-HCl or known impurities, a Triple Quadrupole (QqQ) mass spectrometer is the superior choice due to its unparalleled sensitivity and selectivity.

  • For qualitative analysis to identify unknown reaction byproducts or degradation products, a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap is necessary.

Recommended Workflow: HILIC-MS/MS for Reaction Mixture Analysis

Based on the comparison, a HILIC-LC method coupled with a tandem mass spectrometer (QqQ for quantification, HRMS for identification) provides the most robust and informative data.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis ReactionMixture Reaction Mixture Aliquot Dilution Dilute with Acetonitrile (e.g., 100-fold) ReactionMixture->Dilution Filtration Filter (0.22 µm PTFE) Dilution->Filtration HILIC HILIC Column (e.g., Amide Phase) Filtration->HILIC MS Tandem MS (QqQ or HRMS) HILIC->MS ESI+ Source Quant Quantification (MRM Peak Area) MS->Quant Ident Identification (Accurate Mass & Fragmentation) MS->Ident

Caption: Recommended analytical workflow for IBA-HCl reaction mixtures.

Detailed Experimental Protocol (HILIC-QqQ-MS)

This protocol is designed as a self-validating system for the accurate quantification of O-isobutylhydroxylamine.

A. Reagents and Materials

  • O-Isobutylhydroxylamine HCl reference standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

B. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of IBA-HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

  • Working Standards: Prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the stock solution in 90:10 Acetonitrile:Water.

  • Reaction Mixture Sample: Dilute the reaction mixture sample with 90:10 Acetonitrile:Water to bring the expected IBA-HCl concentration within the calibration range. Initial dilution factor of 1000 is a good starting point.

  • Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter before injection.

C. LC-MS System and Conditions

ParameterConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)Amide phases offer excellent retention and peak shape for polar amines.[10]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffered aqueous phase to ensure reproducible chromatography and promote ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh organic content drives HILIC retention.
Gradient 95% B -> 50% B over 5 minStarts with high organic to retain IBA-HCl, then decreases to elute the compound.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp 40 °CImproves peak shape and reproducibility.
Injection Vol 2 µLSmall volume to minimize peak distortion.
MS System Triple Quadrupole Mass SpectrometerFor sensitive and selective MRM quantification.
Ionization Electrospray Ionization, Positive Mode (ESI+)IBA-HCl contains a basic nitrogen atom that is readily protonated.
MRM Transition Precursor Ion (Q1): m/z 90.1Product Ion (Q2): m/z 73.1To be determined empirically. The precursor is the protonated molecule [M+H]+. The product ion results from a characteristic fragmentation (e.g., loss of NH3).
Source Params Capillary Voltage: 3.5 kVSource Temp: 150 °CDesolvation Temp: 400 °COptimize for maximal signal intensity of the specific analyte.

D. System Suitability Test (SST) Before running the sequence, inject a mid-level standard (e.g., 50 ng/mL) six times.

  • Retention Time RSD: Must be ≤ 2.0%

  • Peak Area RSD: Must be ≤ 5.0%

  • Tailing Factor: Must be between 0.8 and 1.5

This SST ensures the system is performing correctly before analyzing valuable samples.

Alternative Analytical Techniques

While LC-MS is the preferred method, other techniques exist, though they come with significant trade-offs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): IBA-HCl is not sufficiently volatile for direct GC analysis. It requires derivatization, for instance, by reacting it with acetone to form the corresponding oxime, which is more volatile.[13] This adds a sample preparation step and is generally less direct than HILIC-LC-MS.

  • Ion Chromatography (IC): This technique is well-suited for small, ionic species. However, it often requires high-salt mobile phases that are not directly compatible with mass spectrometry. Coupling IC with MS is possible but less common and more complex than LC-MS.

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion and Recommendations

The analysis of this compound reaction mixtures is effectively and reliably achieved using LC-MS. Conventional methods like HPLC-UV are unsuitable due to the analyte's physicochemical properties.

  • For Routine Quantification: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer (QqQ-MS) is the method of choice. It provides excellent retention for this polar molecule and offers the high sensitivity and selectivity required for trace-level analysis in complex matrices.

  • For Impurity Profiling and Identification: HILIC coupled with a high-resolution mass spectrometer (HRMS) is essential. The accurate mass measurement capability is critical for elucidating the elemental composition of unknown reaction byproducts and degradation products.

By implementing the validated HILIC-MS/MS workflow described in this guide, researchers and drug development professionals can achieve robust, accurate, and reliable characterization of this compound reaction mixtures, ensuring process understanding and product quality.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Retrieved from [Link]

  • Kumar, T., Ramya, M., Srinivasan, V., & Xavier, N. (2017). Simple and Direct LC–MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Journal of Chromatographic Science, 55(7), 685–689. Retrieved from [Link]

  • Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies, Inc. Retrieved from [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2014). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 966, 1–14. Retrieved from [Link]

  • Chambers, E. E., Legido-Quigley, C., & Smith, N. W. (2009). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 1(1), 171–183. Retrieved from [Link]

  • Li, W., et al. (2017). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analysis and Testing, 1, 1-11. Retrieved from [Link]

  • LCGC International. (2024). Comprehensive Polar Metabolite Profiling with HILIC-LC-MS. LCGC International. Retrieved from [Link]

  • Rudewicz, P. J., & Loh, A. C. (1999). Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 181–187. Retrieved from [Link]

  • Ukolov, A. I., et al. (2017). GC-MS determination of hydroxylamine in blood and urine. Vestnik of Saint Petersburg University Physics and Chemistry, 4(3), 337-345. Retrieved from [Link]

  • Gu, M. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. Retrieved from [Link]

  • Radmer, R., & Ollinger, O. (1979). Mass spectrometric determination of hydroxylamine photooxidation by illuminated chloroplasts. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 546(3), 418-425. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

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A Senior Application Scientist's Guide to the NMR Characterization of Isobutyl Oxime Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation and purity assessment of synthesized compounds are paramount. Isobutyl oxime, a small yet significant organic molecule, presents a compelling case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary characterization tool. This guide provides an in-depth technical comparison of NMR with other analytical techniques for the characterization of isobutyl oxime, supported by experimental protocols and data interpretation strategies.

The Analytical Challenge: Structural Isomerism and Purity

The synthesis of isobutyl oxime from isobutyraldehyde and hydroxylamine is a classic condensation reaction. However, this seemingly straightforward transformation can yield a mixture of products, including the desired E and Z geometric isomers of isobutyl oxime, unreacted starting materials, and potential side-products. The differentiation of these closely related species is a critical analytical task, as their stereochemistry can significantly influence their reactivity and biological activity.

NMR Spectroscopy: The Gold Standard for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the comprehensive characterization of isobutyl oxime products.[1][2] Its ability to probe the precise chemical environment of each nucleus within a molecule provides a wealth of structural information, making it uniquely suited for distinguishing between the E and Z isomers.

Key Differentiating Features in ¹H and ¹³C NMR

The primary distinction between the E and Z isomers of isobutyl oxime in NMR spectra arises from the anisotropic effect of the C=N double bond and the through-space interactions of the hydroxyl group.[1]

  • ¹H NMR Spectroscopy : The chemical shift of the proton on the C=N bond (the oxime proton) and the adjacent methine proton of the isobutyl group are particularly sensitive to the isomer geometry. In the E-isomer, the hydroxyl group is anti to the isobutyl group, while in the Z-isomer, it is syn. This spatial arrangement leads to different shielding and deshielding effects, resulting in distinct chemical shifts for these protons in each isomer. Generally, a proton syn to the hydroxyl group will be shielded and appear at a lower chemical shift (upfield).[1]

  • ¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms, especially the C=N carbon and the carbons of the isobutyl group, are also influenced by the stereochemistry. Steric compression in the more sterically hindered isomer can cause an upfield shift (shielding) of the nearby carbon signals.[1]

Predicted NMR Data for Isobutyl Oxime Isomers

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Isobutyl Oxime Isomers

Proton AssignmentPredicted Shift (E-isomer)Predicted Shift (Z-isomer)Key Differentiating Feature
=N-OH ~8.0 - 9.0~8.0 - 9.0Broad singlet, position can vary
H -C=N~7.3~6.6Significant upfield shift in the Z-isomer
-CH (CH₃)₂~3.1~2.5Upfield shift in the Z-isomer
-CH(C H₃)₂~1.1~1.0Minor shift differences

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Isobutyl Oxime Isomers

Carbon AssignmentPredicted Shift (E-isomer)Predicted Shift (Z-isomer)Key Differentiating Feature
C =N~150~148Upfield shift in the Z-isomer
-C H(CH₃)₂~34~28Significant upfield shift in the Z-isomer
-CH(C H₃)₂~19~18.5Minor shift differences

Comparative Analysis with Other Analytical Techniques

While NMR is the cornerstone for structural elucidation, a multi-technique approach provides a more complete picture of the product's purity and identity.

Table 3: Comparison of Analytical Techniques for Isobutyl Oxime Characterization

TechniqueStrengthsLimitations
NMR Spectroscopy - Unambiguous differentiation of E/Z isomers.[1][2] - Provides detailed structural information. - Quantitative analysis of isomer ratios and impurities.- Lower sensitivity compared to MS. - Requires slightly larger sample amounts.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent for separating volatile components. - Provides molecular weight information. - Can detect trace impurities.- May not differentiate E/Z isomers if they co-elute. - Fragmentation patterns of isomers can be very similar.[5] - Thermal degradation of oximes in the injector port is possible.
Infrared (IR) Spectroscopy - Provides information about functional groups. - Quick and non-destructive.- Does not differentiate between E/Z isomers. - Provides limited structural detail.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the isobutyl oxime product by separating it from volatile impurities such as residual isobutyraldehyde. However, the differentiation of the E and Z isomers by GC can be challenging as they may have very similar retention times.[5] The mass spectra of the isomers are also often very similar, with characteristic fragmentation patterns involving the loss of small neutral molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups in isobutyl oxime.[6] Characteristic absorption bands include:

  • O-H stretch : A broad band in the region of 3100-3500 cm⁻¹

  • C=N stretch : A medium to weak band around 1650-1690 cm⁻¹

  • N-O stretch : A band in the region of 930-960 cm⁻¹

While IR confirms the formation of an oxime, it does not provide information to distinguish between the E and Z isomers.

Experimental Protocols

Synthesis of Isobutyl Oxime

A general procedure for the synthesis of isobutyl oxime is as follows:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.05 equivalents) in a mixture of ethanol and water.

  • Add a base, such as pyridine (1.1 equivalents), to the solution.

  • Slowly add isobutyraldehyde (1.0 equivalent) to the stirred solution at room temperature.

  • The reaction mixture can be stirred at room temperature or gently heated to 50°C for 1-2 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with dilute acid to remove pyridine, water, and brine, and then drying over an anhydrous salt.[8]

Workflow for Isobutyl Oxime Synthesis and Initial Workup

cluster_synthesis Synthesis cluster_workup Workup reagents Isobutyraldehyde, Hydroxylamine HCl, Pyridine, Ethanol/Water reaction Reaction (RT or 50°C, 1-2h) reagents->reaction concentration Solvent Removal (Reduced Pressure) reaction->concentration extraction Extraction (Ethyl Acetate) concentration->extraction washing Washing (Dilute Acid, Water, Brine) extraction->washing drying Drying (Anhydrous Salt) washing->drying purified_product Crude Isobutyl Oxime drying->purified_product

Caption: A schematic representation of the synthesis and workup procedure for isobutyl oxime.

NMR Sample Preparation and Data Acquisition

A standardized protocol for preparing an isobutyl oxime sample for NMR analysis is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation :

    • Weigh approximately 10-20 mg of the purified isobutyl oxime product into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher. Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

    • ¹³C NMR : Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to the ¹H NMR experiment.

    • 2D NMR : For unambiguous assignment of all proton and carbon signals, especially in a mixture of isomers, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly valuable for confirming the spatial proximity of protons, which provides definitive evidence for the E/Z configuration.[4][9]

Workflow for NMR Analysis of Isobutyl Oxime

sample_prep Sample Preparation (10-20 mg in 0.6-0.7 mL CDCl₃) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube data_acq Data Acquisition nmr_tube->data_acq h1_nmr ¹H NMR data_acq->h1_nmr c13_nmr ¹³C NMR data_acq->c13_nmr twoD_nmr 2D NMR (COSY, HSQC, NOESY) data_acq->twoD_nmr data_proc Data Processing & Analysis h1_nmr->data_proc c13_nmr->data_proc twoD_nmr->data_proc structure_elucidation Structure Elucidation (E/Z Isomer Ratio, Purity) data_proc->structure_elucidation

Caption: A step-by-step workflow for the NMR analysis of isobutyl oxime.

Identification of Common Impurities

A thorough NMR analysis should also focus on identifying potential impurities from the synthesis.

Table 4: NMR Signatures of Common Impurities in Isobutyl Oxime Synthesis

ImpurityKey ¹H NMR Signal(s) (ppm in CDCl₃)Key ¹³C NMR Signal(s) (ppm in CDCl₃)
Isobutyraldehyde (starting material) Aldehyde proton (~9.7 ppm, d)Aldehyde carbon (~205 ppm)
Hydroxylamine (starting material) Broad, exchangeable protons-
Pyridine (base) Aromatic protons (7.2-8.6 ppm)Aromatic carbons (123-150 ppm)
Isobutyl Nitrile (side product) Methine proton (~2.6 ppm, septet)Nitrile carbon (~120 ppm)

Conclusion

The comprehensive characterization of isobutyl oxime products is most effectively achieved through the strategic application of NMR spectroscopy. Its unparalleled ability to distinguish between E and Z isomers and to quantify their relative abundance, alongside the identification of process-related impurities, establishes it as an indispensable tool for researchers in the chemical and pharmaceutical sciences. While complementary techniques such as GC-MS and IR spectroscopy provide valuable supporting information, NMR remains the definitive method for the complete structural and purity assessment of isobutyl oxime.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Pérez-García, P. M., et al. (2021). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Schepetkin, I. A., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules. Retrieved from [Link]

  • ResearchGate. (2023). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to Validating Oxime Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development, bioconjugation, and materials science, the oxime ligation stands out as a robust and versatile tool for covalently linking molecules.[1] Its chemoselectivity and the stability of the resulting C=N-OH bond make it indispensable. However, the success of any conjugation strategy hinges on the rigorous validation of bond formation. Assuming the reaction has proceeded as planned without empirical evidence is a significant scientific oversight.

This guide provides an in-depth comparison of common spectroscopic methods used to confirm the formation of an oxime bond. Moving beyond a simple recitation of techniques, we will explore the underlying principles of why each method is chosen, what constitutes definitive proof, and how these techniques can be used in a complementary fashion to build an irrefutable case for successful ligation.

The Chemistry: From Carbonyl to Oxime

The fundamental reaction involves the condensation of an aldehyde or a ketone with a hydroxylamine derivative.[2] This process forms the characteristic oxime functional group and releases a molecule of water. A key structural feature of oximes is their potential to exist as E/Z geometric isomers, which can influence the material's properties and may complicate spectral analysis.[2][3][4][5]

Figure 1. General reaction scheme for oxime bond formation.

A Comparative Analysis of Spectroscopic Techniques

No single technique tells the whole story. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, provides the most robust validation. The choice of method depends on the analytical question: Are you monitoring reaction kinetics, confirming the final product's identity, or performing detailed structural elucidation?

Technique Primary Application Information Provided Strengths Limitations
NMR Spectroscopy Structural ElucidationAtomic connectivity, stereochemistryUnambiguous structural detail, E/Z isomer identification[3][5]Lower sensitivity, complex spectra for large molecules/mixtures
FTIR Spectroscopy Reaction Monitoring, Functional Group IDPresence/absence of key functional groupsFast, simple, non-destructive, excellent for tracking C=O disappearance[6]Provides limited structural detail, overlapping peaks can be ambiguous
Mass Spectrometry (MS) Molecular Weight ConfirmationMolecular mass of productsHigh sensitivity, ideal for bioconjugates and complex mixtures[7][8]Provides no direct information on bond connectivity or isomerism
UV-Vis Spectroscopy Kinetic AnalysisReaction rateHigh sensitivity, allows real-time monitoring[9][10]Requires a chromophore, provides no structural information

In-Depth Analysis & Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is the most powerful tool for unequivocally proving oxime formation as it provides direct evidence of the new covalent bond's local electronic environment.

Causality Behind the Method: The transformation of a carbonyl (sp²) to an oxime carbon (sp²) and the introduction of the N-OH group cause significant and predictable changes in the chemical shifts of nearby nuclei.

Key Diagnostic Events:

  • ¹H NMR:

    • Disappearance: The most telling sign is the complete disappearance of the aldehyde proton signal, a sharp singlet typically found far downfield between δ 9-10 ppm .[11]

    • Appearance: A new, often broad, singlet for the oxime hydroxyl proton (-N=OH ) appears, typically between δ 8-13.5 ppm .[1][3] Its chemical shift is highly dependent on solvent and concentration.

    • Shifts: Protons on the carbon alpha to the newly formed C=N bond will shift, providing further evidence.

  • ¹³C NMR:

    • Disappearance: The carbonyl carbon resonance, typically found at δ 190-215 ppm , vanishes.[12]

    • Appearance: A new signal for the oxime carbon (C =N-OH) emerges in the δ 140-160 ppm range.[13][14]

  • ¹⁵N NMR & 2D Techniques:

    • For ultimate confirmation, especially in complex molecules, using ¹⁵N-labeled hydroxylamine is a definitive strategy.[15]

    • A ¹H-¹⁵N HMBC experiment will show a correlation between protons on the alpha-carbon(s) and the oxime nitrogen, providing irrefutable proof of connectivity.[3][16] The ¹⁵N chemical shift for oximes is also characteristic, appearing around δ +340 to +410 ppm (relative to NH₃).[17]

Distinguishing E/Z Isomers: The spatial arrangement of the -OH group relative to the substituents on the carbon creates different chemical environments for the E and Z isomers. This often results in two distinct sets of signals in both ¹H and ¹³C NMR spectra.[3][5] Nuclear Overhauser Effect (NOESY) experiments are invaluable here; a cross-peak between the oxime -OH proton and a nearby substituent proton provides a definitive assignment of stereochemistry.[3]

Summary of Diagnostic NMR Shifts

Nucleus Starting Material (Aldehyde/Ketone) Product (Oxime)
¹H Aldehyde H: δ ~9.0 - 10.0 ppmOxime OH: δ ~8.0 - 13.5 ppm[1][3]
¹³C Carbonyl C: δ ~190 - 215 ppmOxime C: δ ~140 - 160 ppm[13][14]
¹⁵N N/AOxime N: δ ~+340 - +410 ppm[17]
Experimental Protocol: NMR Analysis of an Oxime Ligation

Objective: To confirm the structure of a purified oxime product using ¹H and ¹³C NMR.

Materials:

  • Purified, dry oxime product (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation: Dissolve the oxime product in ~0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved. Expert Tip: DMSO-d₆ is often a good choice as the acidic oxime proton is less likely to exchange with residual water compared to CDCl₃.[13]

  • Acquire ¹H Spectrum:

    • Tune and shim the spectrometer.

    • Acquire a standard 1D ¹H spectrum. Set the spectral width to cover at least 0-14 ppm to ensure observation of the oxime hydroxyl proton.

    • Integrate all signals and assign peaks based on expected structures.

  • Acquire ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to observe all carbon signals, especially the quaternary oxime carbon.

    • Assign all peaks, paying close attention to the disappearance of the carbonyl signal and the appearance of the oxime carbon signal.

  • Data Analysis:

    • Compare the acquired spectra to those of the starting materials.

    • Confirm the disappearance of the aldehyde proton (if applicable) and carbonyl carbon.

    • Confirm the presence of the oxime hydroxyl proton and the oxime carbon at their characteristic chemical shifts.

    • If two sets of signals are observed, this indicates the presence of an E/Z mixture.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Check

FTIR is an excellent first-pass technique to quickly monitor the progress of a reaction. It provides a distinct "fingerprint" of the functional groups present in a molecule.

Causality Behind the Method: The conversion of a C=O double bond to a C=N double bond, along with the introduction of O-H and N-O single bonds, results in the appearance and disappearance of characteristic vibrational stretching frequencies.[2][6]

Key Diagnostic Events:

  • Disappearance: A very strong, sharp absorbance from the carbonyl C=O stretch of the starting material, typically found at ~1680-1740 cm⁻¹ , will disappear.[11][18] This is often the most conclusive evidence of reaction completion.

  • Appearance:

    • A medium-intensity C=N stretch appears around ~1620-1680 cm⁻¹ .[1] Note the potential for overlap with aromatic C=C stretches.

    • A broad, medium-to-strong O-H stretch from the oxime hydroxyl group appears around ~3100-3600 cm⁻¹ .[2][19]

    • A medium-intensity N-O stretch appears around ~920-960 cm⁻¹ .[2][19]

Summary of Diagnostic IR Frequencies

Bond Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
C=O Stretch (Aldehyde/Ketone)~1680 - 1740Strong, Sharp
O-H Stretch (Oxime)~3100 - 3600Medium-Strong, Broad
C=N Stretch (Oxime)~1620 - 1680Medium, Sharp
N-O Stretch (Oxime)~920 - 960Medium, Sharp
Mass Spectrometry (MS): The Definitive Molecular Weight Confirmation

MS is essential for confirming that the desired product has been formed, especially in bioconjugation where NMR is impractical.

Causality Behind the Method: MS measures the mass-to-charge ratio of ions. The formation of the oxime results in a product with a predictable molecular weight, distinct from the starting materials.

Key Diagnostic Events:

  • Appearance: The mass spectrum will show a molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) that corresponds exactly to the calculated molecular weight of the expected oxime product.

  • Application to Bioconjugates: For a protein-drug conjugate, a clear shift in the protein's mass corresponding to the mass of the attached molecule confirms successful ligation.

UV-Visible (UV-Vis) Spectroscopy: The Kineticist's Tool

While not a primary tool for structural identification, UV-Vis spectroscopy is highly effective for monitoring reaction kinetics in real-time.[20]

Causality Behind the Method: The electronic transition energies (and thus the λ_max) of a molecule's chromophore will change as the carbonyl group is converted into an oxime. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.[9][10]

Key Diagnostic Events:

  • A time-dependent change (increase or decrease) in absorbance at a chosen wavelength.

  • The presence of an isosbestic point can indicate a clean conversion from one species to another.

Integrated Validation Workflow

A robust validation strategy employs these techniques in a logical sequence.

G cluster_workflow Spectroscopic Validation Workflow start Oxime Reaction Setup tlc_ftir Monitor Reaction Progress (TLC / FTIR) start->tlc_ftir Periodically sample workup Workup & Purification tlc_ftir->workup Upon completion (disappearance of C=O stretch) ms Confirm Molecular Weight (Mass Spectrometry) workup->ms Purified sample nmr Confirm Structure & Isomerism (¹H, ¹³C, 2D NMR) ms->nmr If MW is correct final Validated Oxime Product nmr->final

Figure 2. A logical workflow for the comprehensive validation of oxime formation.

Conclusion

Validating oxime bond formation is not a one-size-fits-all process. It requires a thoughtful selection of spectroscopic tools tailored to the specific research question. While FTIR and MS provide rapid and sensitive confirmation of reaction progress and product mass, only NMR spectroscopy delivers the detailed structural insight required for unequivocal proof of bond formation and stereochemical assignment. By integrating these methods into a logical workflow, researchers can ensure the scientific integrity of their findings and proceed with confidence in their downstream applications.

References

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A Comparative Guide for Synthetic Chemists: O-Isobutylhydroxylamine Hydrochloride vs. Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the conversion of carbonyl compounds to oximes is a cornerstone transformation. It serves not only as a method for the characterization and purification of aldehydes and ketones but also as a critical step in the synthesis of more complex nitrogen-containing molecules, including amides via the Beckmann rearrangement, nitriles, and various bioactive heterocycles. The workhorse reagent for this transformation has traditionally been hydroxylamine hydrochloride (NH₂OH·HCl). However, the increasing demand for molecular diversity, improved reaction control, and enhanced product stability has brought O-substituted derivatives, such as O-Isobutylhydroxylamine Hydrochloride, to the forefront.

This guide provides an in-depth, objective comparison of these two reagents. We will move beyond a simple cataloging of properties to explore the mechanistic nuances, practical implications of structural differences, and the causal logic behind experimental design when using each compound. The goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their specific synthetic challenge.

Reagent Profile and Core Characteristics

A foundational understanding of each reagent's intrinsic properties is essential before comparing their performance. While both are hydrochloride salts of hydroxylamine derivatives, the presence of the O-isobutyl group creates significant divergences in their chemical behavior.

PropertyHydroxylamine Hydrochloride This compound
CAS Number [1][2][3]
Molecular Formula NH₂OH·HCl (ClH₄NO)[1]C₄H₁₁NO·HCl (C₄H₁₂ClNO)[4]
Molecular Weight 69.49 g/mol [1][5]125.60 g/mol [4]
Appearance White crystalline solid[5]White to off-white solid/crystal
Melting Point ~155–157 °C (decomposes)[5]~129-130 °C[3]
Solubility Highly soluble in water; soluble in alcohol[5][6].Generally more soluble in organic solvents.
Structure Hydroxylamine Hydrochloride Structurethis compound Structure

Hydroxylamine Hydrochloride (NH₂OH·HCl) is an inorganic salt widely used as a reducing agent and, most pertinent to this guide, as a nucleophile for the synthesis of aldoximes and ketoximes.[5][7] Its small size and high reactivity make it effective for a broad range of carbonyl substrates. However, its high water solubility can complicate reactions in non-polar organic solvents, and its inherent instability, particularly upon heating, poses significant safety risks.[8] The resulting oxime product contains a free hydroxyl group (C=N-OH), which is acidic and can participate in subsequent reactions, most notably the Beckmann rearrangement.

This compound (i-BuONH₂·HCl) is an O-alkylated derivative. The isobutyl group attached to the oxygen atom fundamentally alters the reagent's character. The increased hydrocarbon content enhances its lipophilicity, improving solubility in a wider array of organic solvents. This modification results in the formation of an O-isobutyl oxime (C=N-O-iBu). This product is inherently more stable than a traditional oxime because the hydroxyl proton is replaced by a robust alkyl group, preventing unwanted rearrangements and providing a "protected" oxime functionality.

Head-to-Head Comparison in Oxime Synthesis

The formation of an oxime proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration.[9] While the fundamental mechanism is conserved for both reagents, their structural differences lead to important distinctions in reactivity, scope, and the nature of the final product.

G cluster_0 Mechanism of Oxime Formation carbonyl R₂C=O intermediate Tetrahedral Intermediate R₂C(OH)-NH₂⁺-OR' carbonyl->intermediate Nucleophilic Attack hydroxylamine H₂N-OR' (R' = H or i-Bu) hydroxylamine->intermediate carbinolamine Carbinolamine R₂C(OH)-NH-OR' intermediate->carbinolamine Deprotonation proton_transfer Proton Transfer protonated_intermediate R₂C(OH₂⁺)-NH-OR' carbinolamine->protonated_intermediate Protonation protonation Protonation of OH oxime Oxime R₂C=N-OR' protonated_intermediate->oxime -H₂O h2o H₂O protonated_intermediate->h2o elimination Elimination of H₂O

Caption: General mechanism for oxime formation from a carbonyl compound.

Reactivity, Steric Hindrance, and Substrate Scope

The primary determinant of reactivity in hydroxylamines is the nucleophilicity of the nitrogen atom, which possesses the lone pair of electrons responsible for the initial attack on the carbonyl carbon.[10][11]

  • Hydroxylamine HCl: Unencumbered by steric bulk, it reacts readily with a wide variety of aldehydes and ketones. Its small size allows it to access even highly crowded carbonyl centers.

  • O-Isobutylhydroxylamine HCl: The presence of the O-isobutyl group introduces moderate steric hindrance. While this has a negligible effect on reactions with unhindered aldehydes and ketones, it can significantly slow down or even inhibit reactions with sterically demanding substrates (e.g., di-tert-butyl ketone). This apparent disadvantage can be leveraged for chemoselectivity; in a molecule with multiple carbonyl groups of varying steric environments, O-isobutylhydroxylamine may selectively react with the less hindered site.

Reaction Conditions and Solubility

The choice of solvent and base is critical for successful oxime formation. The reagents' differing solubilities are a key practical consideration.

  • Hydroxylamine HCl: Its high polarity and water solubility often necessitate the use of protic solvents like ethanol or aqueous mixtures, sometimes with a base such as pyridine or sodium acetate to free the nucleophilic hydroxylamine from its salt form.[12] Reactions in aprotic solvents like THF or DCM can suffer from poor solubility, leading to heterogeneous mixtures and sluggish conversions.

  • O-Isobutylhydroxylamine HCl: The lipophilic isobutyl group confers significantly better solubility in common organic solvents (THF, DCM, Chloroform). This allows for homogeneous reaction conditions, often leading to faster reaction times, milder conditions (room temperature vs. heating), and easier workups. The improved solubility profile is a major practical advantage, expanding the compatible solvent scope for complex, sensitive substrates.

Product Stability and Synthetic Utility

The most significant divergence lies in the properties of the products they form.

  • Product of Hydroxylamine HCl (Oxime): The resulting C=N-OH group is amphiprotic. The proton is acidic and can be removed, while the lone pairs on oxygen and nitrogen are basic. This functionality makes the oxime susceptible to further reactions. Most notably, under acidic conditions, it can undergo the Beckmann rearrangement to form an amide. While useful if intended, this can be an undesired side reaction that consumes the product.

  • Product of O-Isobutylhydroxylamine HCl (O-Alkyl Oxime): The C=N-O-iBu linkage is far more robust. The absence of the acidic proton prevents the Beckmann rearrangement and other acid-catalyzed side reactions. This O-alkylation effectively "protects" the oxime functionality, rendering it stable to a wider range of chemical conditions, including many used in subsequent synthetic steps. This stability is highly advantageous in multi-step syntheses where the oxime moiety must be preserved. Furthermore, O-alkyl hydroxylamines are crucial in medicinal chemistry for creating stable structural mimics and potent enzyme inhibitors.[13]

Experimental Framework: A Comparative Synthesis

To provide a quantitative and practical comparison, we present a standardized protocol for the reaction of cyclohexanone with each reagent.

G start Dissolve Carbonyl & Base in appropriate solvent add_reagent Add Hydroxylamine Reagent (NH₂OH·HCl or i-BuONH₂·HCl) start->add_reagent reaction Stir at specified Temperature & Time add_reagent->reaction workup Aqueous Workup (e.g., add H₂O, extract with EtOAc) reaction->workup dry Dry Organic Layer (e.g., over Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify

Sources

A Senior Application Scientist's Guide to the Kinetic Study of Oxime Formation with Different Hydroxylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, drug delivery, and diagnostics, the formation of a stable oxime linkage is a cornerstone technique.[1] The reaction between a hydroxylamine derivative and a carbonyl compound (an aldehyde or ketone) provides a robust and reliable covalent bond, valued for its stability and bioorthogonal nature.[2][3] However, not all hydroxylamines are created equal. Their structural differences—steric and electronic—profoundly impact reaction kinetics, which can be the deciding factor in the success of a conjugation strategy, especially when working with sensitive biomolecules at low concentrations.

This guide provides an in-depth comparison of the kinetic performance of various hydroxylamines in oxime formation. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices, provide a robust protocol for generating your own comparative data, and present a framework for selecting the optimal reagent for your specific application.

The Mechanism: A Balancing Act of pH and Nucleophilicity

The formation of an oxime is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.[1][4]

  • Dehydration: This intermediate then undergoes an acid-catalyzed dehydration to form the final C=N oxime bond.[1][2][5]

The overall reaction rate is highly dependent on pH. A delicate balance must be struck: the medium must be acidic enough to catalyze the dehydration step but not so acidic that it protonates the hydroxylamine's nitrogen atom, rendering it non-nucleophilic.[5] For most oxime and hydrazone formations, a pH of approximately 4.5 is considered advantageous.[5] In the pH range of 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate is typically the rate-determining step.[5]

Comparative Kinetic Analysis of Hydroxylamines

The choice of hydroxylamine reagent significantly impacts the rate of oxime formation.[1] This is primarily governed by the steric bulk and electronic properties of the substituent on the oxygen atom. While extensive side-by-side quantitative data under identical conditions is sparse in the literature, we can synthesize a clear comparison from available studies.[1]

Generally, reactivity follows this trend:

Unsubstituted Hydroxylamine (NH₂OH) > O-Alkylhydroxylamines (e.g., O-Methylhydroxylamine) > O-Arylhydroxylamines

Aminooxy compounds, such as aminooxyacetic acid (AOA), are a widely used class of O-alkylhydroxylamines that offer a good balance of reactivity and functionality for attaching other molecules.

Hydroxylamine DerivativeRelative ReactivityKey Characteristics & Considerations
Hydroxylamine (NH₂OH) HighestOffers the fastest kinetics due to minimal steric hindrance. However, the reagent itself can be less stable, and handling requires care.[1]
O-Methylhydroxylamine IntermediateA versatile and commonly used reagent that provides a good balance of reactivity and stability of the resulting oxime conjugate.[1]
O-Benzylhydroxylamine LowerThe increased steric bulk of the benzyl group slows the reaction rate. This can be advantageous for applications requiring slower, more controlled ligation or for modifying sterically hindered carbonyls.[1]
Aminooxyacetyl Peptides VariableWidely used in bioconjugation. Kinetics are generally slower at neutral pH but can be significantly accelerated with catalysts like aniline.[6]

This table provides a qualitative comparison based on established chemical principles and literature observations.

The Role of Catalysts

For applications at physiological pH (around 7.4), where the reaction is inherently slow, catalysis is crucial. Aniline and its derivatives have been shown to be highly effective catalysts, dramatically increasing the rate of oxime formation.[3][7] The mechanism involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which accelerates the rate-limiting transamination step with the hydroxylamine.[3] For instance, m-phenylenediamine (mPDA) has been reported to be up to 15 times more efficient than aniline, partly due to its higher solubility, which allows for use at higher concentrations.

Experimental Protocol: A Head-to-Head Kinetic Assay via UV-Vis Spectrophotometry

To generate reliable, comparative kinetic data, a well-designed experimental workflow is essential. UV-Visible spectrophotometry is a highly accessible and effective technique for monitoring the reaction, provided the carbonyl compound or the resulting oxime has a distinct chromophore that changes upon reaction.[8][9]

Objective:

To determine and compare the second-order rate constants (k₂) for the reaction of a chromophoric aldehyde (e.g., 4-nitrobenzaldehyde) with different hydroxylamine derivatives under pseudo-first-order conditions.

Materials & Reagents:
  • Carbonyl Substrate: 4-Nitrobenzaldehyde (Stock solution: 10 mM in DMSO or DMF).

  • Hydroxylamine Derivatives:

    • Hydroxylamine hydrochloride

    • O-Methylhydroxylamine hydrochloride

    • Aminooxyacetic acid hemihydrochloride

    • (Stock solutions: 100 mM in reaction buffer).

  • Reaction Buffer: 0.1 M Phosphate or Acetate buffer, pH adjusted to the desired value (e.g., 5.5).

  • Instrumentation: UV-Visible Spectrophotometer with temperature control.[8] For very fast reactions, a stopped-flow apparatus is recommended.[8]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_run 2. Kinetic Run (for each hydroxylamine) cluster_analysis 3. Data Analysis P1 Prepare 100 mM Hydroxylamine Stock Solutions in Buffer R2 Initiate Reaction by Adding Hydroxylamine Stock P1->R2 P2 Prepare 10 mM 4-Nitrobenzaldehyde Stock in DMSO R1 Pipette Buffer and Aldehyde into Cuvette (Blank) P2->R1 P3 Equilibrate Spectrophotometer and Reagents to 25°C P3->R1 R1->R2 Blank Measurement R3 Immediately Start Data Acquisition (Monitor Absorbance at λmax of Oxime) R2->R3 Rapid Mixing A1 Plot Absorbance vs. Time R3->A1 A2 Fit Data to a First-Order Exponential Equation to get k_obs A1->A2 A3 Calculate Second-Order Rate Constant: k₂ = k_obs / [Hydroxylamine] A2->A3 A4 Compare k₂ values A3->A4

Caption: Workflow for the comparative kinetic analysis of different hydroxylamines.

Step-by-Step Procedure:
  • Instrument Setup: Set the spectrophotometer to kinetics mode and the temperature to 25°C. Determine the λmax for the 4-nitrobenzaldehyde oxime product by allowing a reaction to go to completion and scanning the spectrum.

  • Reaction Setup: In a quartz cuvette, add the reaction buffer and the 4-nitrobenzaldehyde stock solution. The final aldehyde concentration should be low (e.g., 50-100 µM). Place the cuvette in the spectrophotometer and zero the instrument.

  • Initiate Reaction: To start the reaction, add a small volume of the hydroxylamine stock solution. The hydroxylamine should be in large excess (at least 10-fold, e.g., 1-5 mM final concentration) to ensure pseudo-first-order conditions. Mix rapidly by pipetting or inverting the cuvette.

  • Data Acquisition: Immediately begin recording the absorbance at the predetermined λmax over time. Collect data until the reaction reaches a plateau (completion).[8]

  • Repeat: Repeat the procedure for each hydroxylamine derivative you wish to compare.

Data Analysis:
  • The raw data will be a plot of absorbance versus time.

  • Fit the curve to a single exponential equation (A = A₀e^(-k_obs*t) + C) to extract the observed pseudo-first-order rate constant, kobs.

  • Calculate the second-order rate constant (k₂) using the following equation: k₂ = kobs / [Hydroxylamine] Where [Hydroxylamine] is the final concentration of the hydroxylamine derivative in the reaction, which is in large excess.

  • Compare the calculated k₂ values. A higher k₂ indicates a faster reaction.

Conclusion and Recommendations

The kinetic performance of hydroxylamines in oxime formation is a critical, tunable parameter. This guide provides the foundational knowledge and a practical framework for making an informed choice.

  • For applications demanding the fastest possible conjugation , such as in vivo labeling where time is limited, unsubstituted hydroxylamine is a strong candidate, provided its stability is managed.

  • For general-purpose bioconjugation requiring a balance of good reactivity and high stability , O-alkylhydroxylamines like aminooxyacetic acid are the industry standard.[1][6]

  • When a slower, more controlled reaction is beneficial, or when dealing with sterically challenging substrates, a bulkier derivative like O-benzylhydroxylamine should be considered.[1]

Ultimately, the optimal choice depends on the specific constraints of the biological system and the desired outcome. By employing the robust kinetic assay detailed here, researchers can generate their own direct, comparative data, ensuring that the selected hydroxylamine is perfectly matched to the application at hand.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Grover, H. K., & Maynard, H. D. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(26), 4344-4353. [Link]

  • Agilent. (2014). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Technologies Application Note. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. [Link]

Sources

A Comparative Guide to O-Isobutylhydroxylamine Hydrochloride Alternatives for Robust Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the formation of oximes from carbonyl compounds is a cornerstone transformation, pivotal in drug discovery, bioconjugation, and materials science. While O-Isobutylhydroxylamine Hydrochloride has its place in the chemist's toolkit, the quest for enhanced reaction efficiency, milder conditions, and broader substrate scope has led to the exploration of several potent alternatives. This guide provides an in-depth, objective comparison of the performance of this compound with other key hydroxylamine reagents and advanced synthesis methodologies, supported by experimental data to inform your selection of the optimal reagent for your specific application.

The Central Role of the Hydroxylamine Reagent in Oxime Ligation

The reaction between an aldehyde or a ketone and a hydroxylamine derivative to form an oxime is a condensation reaction. The nucleophilicity of the nitrogen atom in the hydroxylamine reagent is a key determinant of reaction kinetics, while the nature of the O-substituent can influence the stability and properties of the resulting oxime ether. The choice of reagent can significantly impact reaction times, yields, and compatibility with sensitive functional groups.

Comparative Analysis of O-Substituted Hydroxylamine Reagents

The performance of various hydroxylamine reagents is dictated by a combination of steric and electronic factors. While direct, comprehensive comparative studies across a wide range of substrates are not always available in a single source, a clear picture of relative reactivity and utility can be pieced together from the existing literature.

Reactivity and Steric Hindrance: A Balancing Act

Generally, the reactivity of O-alkylhydroxylamines in oxime formation is inversely proportional to the steric bulk of the O-substituent.[1] Unsubstituted hydroxylamine hydrochloride is typically the most reactive due to the minimal steric hindrance around the nucleophilic nitrogen.[1] However, for applications requiring the formation of stable oxime ethers, O-substituted derivatives are necessary.

Here's a qualitative comparison of commonly employed O-substituted hydroxylamine hydrochlorides:

  • O-Methylhydroxylamine Hydrochloride: Offers a good balance of reactivity and stability of the resulting O-methyl oxime.[1] It is a widely used reagent in various synthetic applications.

  • O-Ethylhydroxylamine Hydrochloride: Exhibits slightly lower reactivity compared to its methyl counterpart due to increased steric hindrance.[1]

  • This compound: The branched isobutyl group presents more significant steric hindrance, potentially leading to slower reaction rates compared to linear alkyl or smaller substituents.

  • O-Benzylhydroxylamine Hydrochloride: The bulky benzyl group can lead to slower reaction kinetics, which can be advantageous for controlled ligations or when dealing with highly reactive carbonyls.[1]

  • O-tert-Butylhydroxylamine Hydrochloride: The tertiary butyl group imposes substantial steric hindrance, resulting in very slow oxime formation.[1]

Table 1: Qualitative Performance Comparison of O-Alkylhydroxylamine Hydrochlorides

ReagentRelative ReactivityKey Characteristics
Hydroxylamine HClHighMost reactive due to minimal steric hindrance.[1]
O-Methylhydroxylamine HClModerateGood balance of reactivity and product stability.[1]
O-Ethylhydroxylamine HClModerate to LowSlightly more sterically hindered than the methyl derivative.[1]
O-Isobutylhydroxylamine HCl Low Increased steric hindrance from the branched alkyl chain.
O-Benzylhydroxylamine HClLowBulky group allows for more controlled reactions.[1]
O-tert-Butylhydroxylamine HClVery LowSignificant steric hindrance leads to very slow reactions.[1]

Beyond Conventional Heating: Advanced Methodologies for Oxime Synthesis

Modern synthetic chemistry has embraced energy-efficient and time-saving technologies. For oxime synthesis, ultrasound and microwave irradiation have emerged as powerful tools to accelerate reactions and improve yields.

Ultrasound-Assisted Oxime Synthesis

Sonication can dramatically enhance the rate of oxime formation. The acoustic cavitation generated by ultrasound creates localized hot spots with extreme temperatures and pressures, facilitating the reaction between the carbonyl compound and hydroxylamine hydrochloride.[2] This method often leads to higher yields in shorter reaction times under milder conditions compared to conventional heating.[3] For instance, a study demonstrated the synthesis of various oximes in 81-95% yields in water and ethanol under ultrasound irradiation, highlighting the green and efficient nature of this technique.[4]

Microwave-Assisted Oxime Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes.[5] This technique has been successfully applied to the synthesis of a wide range of oximes, including those linked to sugar moieties for glycocluster formation.[6] In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials.[7]

Table 2: Comparison of Conventional vs. Advanced Synthesis Methods for Oxime Formation

MethodTypical Reaction TimeTemperatureKey Advantages
Conventional Heating1 - 24 hoursRefluxWell-established, simple setup.
Ultrasound Irradiation1 - 60 minutesRoom Temperature to 60 °CFaster reactions, higher yields, milder conditions, environmentally friendly.[3][4]
Microwave Irradiation3 - 30 minutes50 - 150 °CExtremely rapid, high yields, suitable for high-throughput synthesis.[6][8]

A Powerful Alternative: Hydroxylamine-O-sulfonic Acid (HOSA)

For specific applications, Hydroxylamine-O-sulfonic acid (HOSA) presents a unique and versatile alternative. It reacts with aldehydes and ketones to form oxime-O-sulfonic acids.[9] These intermediates can then be converted to nitriles (from aldehydes) or undergo a Beckmann rearrangement to form amides (from arylalkyl ketones) under the reaction conditions.[9] This reagent is particularly useful for one-pot transformations.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of a representative oxime using both a conventional method with an alternative O-substituted hydroxylamine and an advanced methodology are presented below.

Protocol 1: Synthesis of Benzophenone Oxime using O-Methylhydroxylamine Hydrochloride (Conventional Method)

This protocol describes the synthesis of benzophenone oxime using O-Methylhydroxylamine Hydrochloride, a common and efficient alternative to the isobutyl derivative.

Materials:

  • Benzophenone

  • O-Methylhydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve benzophenone (1.0 mmol) and O-methylhydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Base Addition: Add pyridine (2.0 mmol) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol via rotary evaporation.

  • Extraction: Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with 1 M HCl (2 x 15 mL) to remove residual pyridine, followed by a wash with deionized water (20 mL). Dry the organic layer over anhydrous sodium sulfate.[10]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude O-methyl benzophenone oxime. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Ultrasound-Assisted Synthesis of 4-Chlorobenzaldoxime

This protocol details an efficient and environmentally friendly synthesis of an aldoxime using ultrasound irradiation.

Materials:

  • 4-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Ethanol

  • Water

  • 10% Potassium carbonate solution

Procedure:

  • Setup: In a 50 mL beaker equipped with a mechanical stirrer, dissolve 4-chlorobenzaldehyde (1 mmol) in 10 mL of a water-ethanol mixture. Immerse the beaker in the water bath of an ultrasonic sonicator.

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.5 mmol) in 1-2 mL of water to the aldehyde solution.

  • Sonication and pH Adjustment: Sonicate the mixture for 2 minutes while adjusting the pH to approximately 10 by the dropwise addition of a 10% aqueous solution of potassium carbonate.

  • Reaction Monitoring: Continue sonication and monitor the reaction by TLC until completion (typically 1-3 minutes).

  • Isolation: The product will precipitate out of the solution. Filter the precipitate, wash with water, and air-dry to obtain the pure 4-chlorobenzaldoxime.[2]

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the general mechanism of oxime formation and a workflow for comparing the reactivity of different hydroxylamine reagents.

G cluster_0 Mechanism of Oxime Formation Carbonyl Aldehyde/Ketone (R₂C=O) Carbinolamine Carbinolamine Intermediate [R₂C(OH)NH-OR'] Carbonyl->Carbinolamine Nucleophilic Attack Hydroxylamine Hydroxylamine (H₂N-OR') Oxime Oxime (R₂C=N-OR') Carbinolamine->Oxime Dehydration (-H₂O)

Caption: General reaction pathway for oxime formation.

G cluster_1 Comparative Reactivity Workflow Start Select Carbonyl Substrate and Hydroxylamine Reagents Reaction Perform Oxime Synthesis under Standardized Conditions (Temperature, Concentration, Solvent) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) Reaction->Monitoring Analysis Determine Reaction Time and Yield for Each Reagent Monitoring->Analysis Comparison Compare Performance Metrics: - Reaction Rate - Product Yield - Purity Analysis->Comparison Conclusion Identify Optimal Reagent for the Specific Application Comparison->Conclusion

Caption: Workflow for comparing hydroxylamine reagent reactivity.

Conclusion and Future Perspectives

The selection of a hydroxylamine reagent for oxime synthesis extends beyond simple availability. A careful consideration of the steric and electronic properties of the O-substituent is crucial for optimizing reaction outcomes. While this compound is a viable option, alternatives such as O-Methylhydroxylamine Hydrochloride often provide a better balance of reactivity and stability for a broader range of applications.

Furthermore, the adoption of advanced synthesis methodologies like ultrasound and microwave irradiation offers significant advantages in terms of reaction speed, yield, and environmental impact. For researchers aiming to enhance their synthetic efficiency and embrace greener chemical practices, these techniques represent the future of oxime synthesis.

This guide provides a framework for making informed decisions in the selection of reagents and methods for oxime formation. By understanding the interplay of reagent structure, reaction conditions, and modern synthetic tools, researchers can unlock new possibilities in the design and synthesis of complex molecules.

References

Click to expand
  • Li, J. T., et al. (2006). Synthesis of oximes under ultrasound irradiation. Ultrasonics Sonochemistry, 13(3), 200-202. Available at: [Link].

  • Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters. (2019). Molecules, 24(6), 1056. Available at: [Link].

  • Mehrez, A., et al. (2019). Microwave-Assisted Synthesis of Chiral Oxime Ethers. Letters in Organic Chemistry, 16(6), 495-500. Available at: [Link].

  • Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. (2010). South African Journal of Chemistry, 63, 192-194. Available at: [Link].

  • An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation. (2014). Molecules, 19(6), 7499-7511. Available at: [Link].

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (2005). E-Journal of Chemistry, 2(3), 181-185. Available at: [Link].

  • Microwave Assisted Synthesis and Characterization of Oxime Derivatives of Substituted Chalcones. (2015). International Journal of Science and Research, 4(10), 1843-1846. Available at: [Link].

  • Hydroxylamine-O-sulfonic acid. Wikipedia. Available at: [Link].

  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. (2010). Molecules, 15(4), 2463-2473. Available at: [Link].

  • Benzophenone oxime. Organic Syntheses. Available at: [Link].

  • Khoramabadi-Zad, A., et al. (2010). Simple, efficient and green synthesis of oximes under ultrasound irradiation. S. Afr. J. Chem., 63, 192-194. Available at: [Link].

  • Oxime Formation and Applications. Scribd. Available at: [Link].

Sources

A Comparative Guide to the Stability of Oximes Derived from Different Alkoxyamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, drug delivery, and synthetic chemistry, the formation of a stable oxime linkage is a cornerstone technique. The reaction between a hydroxylamine derivative and a carbonyl compound (an aldehyde or ketone) provides a robust and reliable covalent bond. However, the choice of the alkoxyamine precursor can subtly but significantly influence the stability of the resulting oxime ether. This guide provides an in-depth technical comparison of the stability of oximes derived from various alkoxyamines, synthesizing field-proven insights with foundational chemical principles to inform experimental design.

The Oxime Linkage: A Foundation of Stability

The C=N-O-R linkage of an oxime ether is renowned for its hydrolytic stability, particularly when compared to other common C=N bonds like imines and hydrazones. This stability is largely attributed to the electronegativity of the oxygen atom within the linkage, which imparts greater resistance to hydrolysis.[1] Landmark studies have quantified this stability, demonstrating that in aqueous solutions, oximes can be 100 to 1000 times more resistant to hydrolysis than their analogous hydrazone counterparts.[1]

A pivotal study by Kalia and Raines provided a direct comparison of the hydrolytic stability of an isostructural oxime and various hydrazones.[2][3][4][5][6] Their findings, summarized below, underscore the profound stability of the oxime linkage, especially at neutral pH.

Conjugate TypeLinkageRelative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0
MethylhydrazoneC=N-NHCH₃~600
AcetylhydrazoneC=N-NHC(O)CH₃~300
SemicarbazoneC=N-NHC(O)NH₂~160
Oxime C=N-OH 1

Table 1: Relative rates of hydrolysis for an oxime and isostructural hydrazones at pD 7.0. The rate constant for the oxime is set as the baseline (krel = 1). Data is conceptually adapted from Kalia and Raines, Angew. Chem. Int. Ed. 2008.[2][6]

At a neutral pD of 7.0, the first-order rate constant for the hydrolysis of the oxime was approximately 600-fold lower than that of the methylhydrazone.[2][6] This inherent stability makes oxime linkages a preferred choice for applications requiring long-term integrity in biological media.

The Influence of the Alkoxy Group (R in C=N-O-R) on Oxime Stability

While the core oxime structure is inherently stable, the nature of the alkoxy substituent (e.g., methoxy, ethoxy, benzyloxy) can modulate this stability through a combination of electronic and steric effects. Direct, side-by-side quantitative kinetic data for the hydrolysis of a wide range of O-alkyl oximes under identical conditions is not extensively documented in peer-reviewed literature.[7] However, we can infer the expected stability trends based on well-established principles of physical organic chemistry.

The hydrolysis of oximes is acid-catalyzed and proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond.

G cluster_0 Acid-Catalyzed Oxime Hydrolysis Oxime Oxime Protonated_Oxime Protonated_Oxime Intermediate Intermediate Products Products

Electronic Effects

The electronic properties of the alkoxy group can influence the basicity of the oxime nitrogen. Electron-donating groups will increase the electron density on the nitrogen, making it more basic and more readily protonated. This would be expected to increase the rate of acid-catalyzed hydrolysis. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen, making protonation less favorable and thus slowing down hydrolysis.

  • Methoxyamine (CH₃ONH₂) & Ethoxyamine (CH₃CH₂ONH₂): Small alkyl groups like methyl and ethyl are weakly electron-donating through induction.

  • Benzyloxyamine (C₆H₅CH₂ONH₂): The benzyl group is also generally considered to be weakly electron-donating.

Based on electronic effects alone, one might predict subtle differences in stability among oximes derived from these simple alkoxyamines.

Steric Effects

Steric hindrance around the oxime linkage can play a significant role in its stability by impeding the approach of water molecules for nucleophilic attack. Larger, bulkier alkoxy groups would be expected to provide greater steric shielding, thereby increasing the hydrolytic stability of the oxime.

  • Methoxyamine: The methyl group is the smallest of the common alkoxy substituents, offering minimal steric hindrance.

  • Ethoxyamine: The ethyl group is slightly larger than the methyl group, providing a modest increase in steric bulk.

  • Benzyloxyamine: The benzyl group is significantly larger and more sterically demanding than methyl or ethyl groups.

Therefore, based on steric effects, the predicted order of stability would be:

Benzyloxy-derived oxime > Ethoxy-derived oxime > Methoxy-derived oxime

While steric effects on the rate of formation of oximes are more commonly discussed (with bulkier groups leading to slower formation), it is reasonable to extrapolate that this same steric bulk would also hinder the reverse reaction, hydrolysis.[7]

Comparative Stability Under Stress Conditions: A Practical Overview

For drug development professionals, understanding how these linkages perform under various stress conditions is paramount.

pH-Dependent Stability

Oxime hydrolysis is catalyzed by acid.[1] They generally exhibit maximum stability in the pH range of 4-5.[7] Under strongly acidic conditions, the rate of hydrolysis increases. It is important to note that even under these conditions, oximes remain significantly more stable than hydrazones.[2][6]

Thermal Stability

As with most chemical reactions, elevated temperatures will accelerate the rate of oxime hydrolysis. When designing accelerated stability studies, temperature is a key parameter to consider in conjunction with pH.

Experimental Protocols for Comparative Stability Assessment

To quantitatively compare the stability of oximes derived from different alkoxyamines, a well-controlled kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for such analyses.

Protocol: Comparative Hydrolytic Stability Study by HPLC

Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of oximes derived from methoxyamine, ethoxyamine, and benzyloxyamine under acidic conditions.

Materials:

  • Model aldehyde or ketone (e.g., 4-nitrobenzaldehyde)

  • Methoxyamine hydrochloride

  • Ethoxyamine hydrochloride

  • Benzyloxyamine hydrochloride

  • Buffer solutions of varying pH (e.g., pH 2, 4, and 7.4)

  • HPLC system with a suitable C18 column and UV detector

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Synthesis of Model Oximes:

    • Synthesize the O-methyl, O-ethyl, and O-benzyl oximes of the model carbonyl compound. A general procedure involves reacting the carbonyl compound with a slight excess of the respective alkoxyamine hydrochloride in a suitable solvent (e.g., ethanol) with a mild base (e.g., pyridine or sodium acetate) to neutralize the HCl.

    • Purify each oxime by recrystallization or column chromatography and confirm its identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Hydrolysis Study:

    • Prepare stock solutions of each purified oxime in a suitable organic solvent (e.g., acetonitrile).

    • For each oxime, set up a series of reactions by diluting the stock solution into the different pH buffers at a constant temperature (e.g., 37°C or 50°C). The final concentration of the oxime should be in the low millimolar range, and the percentage of organic solvent should be kept low and constant across all experiments to ensure solubility without significantly altering the buffer properties.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.

    • Quench the hydrolysis reaction by neutralizing the acid with a suitable base if necessary and/or diluting the aliquot in the mobile phase.

  • HPLC Analysis:

    • Analyze the aliquots by reverse-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

    • Monitor the disappearance of the oxime peak and the appearance of the carbonyl compound peak at a suitable wavelength (e.g., the λmax of the 4-nitrobenzaldehyde chromophore).

    • Generate a calibration curve for the starting carbonyl compound to quantify its formation over time.

  • Data Analysis:

    • Plot the concentration of the remaining oxime (or the formed carbonyl compound) versus time for each experimental condition.

    • Determine the pseudo-first-order rate constant (k) for the hydrolysis of each oxime at each pH by fitting the data to a first-order rate equation.

    • Calculate the half-life (t₁/₂) for each oxime under each condition using the equation t₁/₂ = 0.693/k.

G cluster_synthesis Synthesis & Purification cluster_hydrolysis Hydrolysis Experiment cluster_analysis Analysis Synth_Me Synthesize O-Methyl Oxime Purify Purify & Characterize Oximes Synth_Me->Purify Synth_Et Synthesize O-Ethyl Oxime Synth_Et->Purify Synth_Bn Synthesize O-Benzyl Oxime Synth_Bn->Purify Incubate Incubate Oximes in Buffers (pH 2, 4, 7.4) at Constant T Purify->Incubate Start Stability Study Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Analyze Samples Quantify Quantify Oxime Disappearance HPLC->Quantify Plot Plot [Oxime] vs. Time Quantify->Plot Calculate Calculate k and t₁/₂ Plot->Calculate Comparative Analysis Comparative Analysis Calculate->Comparative Analysis

Conclusion and Recommendations

The oxime linkage is a demonstrably stable covalent bond, far superior to hydrazones for applications requiring long-term stability in aqueous environments. While direct comparative studies on the influence of different alkoxyamines on oxime stability are scarce, fundamental principles of organic chemistry provide a strong basis for prediction.

  • For Maximal Stability: Based on the principle of steric hindrance, oximes derived from bulkier alkoxyamines, such as benzyloxyamine , are predicted to offer the highest hydrolytic stability. This would be the recommended choice for applications where the linkage must endure for extended periods under potentially challenging conditions.

  • Balancing Reactivity and Stability: For many applications, a balance between the rate of formation and the stability of the final conjugate is desired. Oximes derived from methoxyamine and ethoxyamine offer excellent stability, likely with subtle differences between them. Methoxyamine, being less sterically hindered, may offer faster kinetics of formation, which can be advantageous in certain conjugation protocols.

It is imperative for researchers and drug developers to empirically validate the stability of their specific oxime-linked conjugates under conditions that mimic their intended application. The experimental protocol outlined in this guide provides a robust framework for such a self-validating system, ensuring the selection of the most appropriate alkoxyamine for the desired performance and stability profile.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Dirksen, A., & Hackeng, T. M. (2013). Oxime and Hydrazone-Ligations under Catalytic and Non-Catalytic Conditions. ChemBioChem, 14(16), 2093-2096. [Link]

  • Brouwer, A. J., et al. (2021). The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes. J. Org. Chem., 86(19), 13083–13093. [Link]

  • Rein, J., & Mayr, H. (2020).
  • Wikipedia. (n.d.). Oxime. In Wikipedia. Retrieved January 2, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of O-Isobutylhydroxylamine Hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the formation of stable linkages is paramount for the efficacy and safety of therapeutics and research tools. O-Isobutylhydroxylamine Hydrochloride is a key reagent in forming oxime bonds, which are lauded for their exceptional stability under physiological conditions.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound conjugates, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Criticality of Purity in Oxime-Linked Conjugates

The reaction of O-Isobutylhydroxylamine with an aldehyde or ketone on a target molecule results in a highly stable oxime linkage.[4] The purity of the resulting conjugate is a critical quality attribute, as impurities can include unreacted starting materials, side-products from competing reactions, or degradation products. These impurities can compromise the conjugate's efficacy, introduce toxicity, or interfere with downstream applications and analytics. Therefore, a robust analytical strategy to confirm identity, quantify purity, and characterize impurities is a non-negotiable aspect of the development process.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific characteristics of the conjugate and the information required. A multi-pronged approach, leveraging the strengths of orthogonal techniques, is often the most rigorous strategy.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or charge (Ion-Exchange).High resolution and sensitivity, quantitative, well-established for purity assessment.[5][6][7]Requires a chromophore for UV detection; derivatization may be needed for starting materials like hydroxylamine.[8][9][10]Quantifying the purity of the main conjugate and detecting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.Provides molecular weight information for peak identification, high sensitivity and specificity.[11][12][13][14]Can be less quantitative than HPLC-UV without careful validation; ion suppression effects.Confirming the identity of the conjugate and characterizing impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information, capable of absolute quantification (qNMR).[15][16][17]Lower sensitivity compared to HPLC and LC-MS; complex spectra for large molecules.Structural elucidation of the conjugate and absolute purity determination.
Elemental Analysis Measures the elemental composition (C, H, N, Cl) of a sample.Provides information on the elemental composition and can confirm the presence of the hydrochloride salt.[18]Does not distinguish between isomers or impurities with the same elemental composition.Confirming the elemental composition and salt form.

Workflow for Purity Assessment

A systematic workflow ensures a comprehensive evaluation of the conjugate's purity. The following diagram illustrates a typical approach, starting from the crude reaction mixture to the final, purified product.

Purity_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Purification cluster_2 Purity & Identity Confirmation cluster_3 Final Characterization Crude Reaction Mixture Crude Reaction Mixture LC_MS_Screening LC-MS Screening Crude Reaction Mixture->LC_MS_Screening Identify products & by-products Purification_Step Purification (e.g., Preparative HPLC) LC_MS_Screening->Purification_Step Purified_Conjugate Purified_Conjugate Purification_Step->Purified_Conjugate HPLC_Purity HPLC for Purity (%) Purified_Conjugate->HPLC_Purity LC_MS_Identity LC-MS for Identity (MW) Purified_Conjugate->LC_MS_Identity NMR_Structure NMR for Structure Purified_Conjugate->NMR_Structure Elemental_Analysis Elemental Analysis Purified_Conjugate->Elemental_Analysis Final_Report Certificate of Analysis HPLC_Purity->Final_Report LC_MS_Identity->Final_Report NMR_Structure->Final_Report Elemental_Analysis->Final_Report

Caption: A typical workflow for the purity assessment of this compound conjugates.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

This protocol provides a general method for assessing the purity of an oxime conjugate. Method optimization (e.g., gradient, column chemistry) is crucial for specific conjugates.

Rationale: RP-HPLC is the workhorse for purity analysis due to its high resolving power and quantitative accuracy. A gradient elution is employed to separate compounds with a wide range of polarities, from the polar unreacted O-Isobutylhydroxylamine to the potentially less polar conjugate.

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm and 254 nm (or a wavelength appropriate for the chromophore in the conjugate).

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Dissolve the conjugate in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the conjugate by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is designed to confirm the molecular weight of the desired conjugate and identify any impurities.

Rationale: LC-MS provides unambiguous identification of the eluting peaks from the HPLC by determining their mass-to-charge ratio. This is essential for confirming that the major peak is indeed the target conjugate and for gaining insights into the identity of any by-products.

Step-by-Step Methodology:

  • System Preparation:

    • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument).

    • Ionization Source: Electrospray ionization (ESI) is commonly used.

    • Chromatographic Conditions: Use the same column and mobile phases as the HPLC method, but ensure the mobile phase additives are volatile (e.g., formic acid instead of TFA if signal suppression is an issue).

  • Sample Preparation:

    • Prepare the sample as described for the HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL) to avoid saturating the detector.

  • LC-MS Run:

    • Inject the sample and acquire data in positive ion mode (or negative ion mode, depending on the analyte).

    • Scan a mass range that encompasses the expected molecular weights of the starting materials, the product, and potential by-products.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the protonated conjugate ([M+H]⁺).

    • Examine the mass spectra of the major peak and any impurity peaks to confirm their molecular weights.

Quantitative NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[17] It relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Step-by-Step Methodology:

  • Materials:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • NMR Solvent: A deuterated solvent (e.g., DMSO-d₆, D₂O) that dissolves both the analyte and the internal standard.

  • Sample Preparation:

    • Accurately weigh a specific amount of the conjugate (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_std = Purity of the internal standard

Conclusion

The assessment of purity for this compound conjugates is a multi-faceted process that requires a combination of orthogonal analytical techniques. While HPLC provides robust quantification of purity, LC-MS is indispensable for identity confirmation and impurity characterization. For an absolute measure of purity, qNMR stands out as a powerful, primary method. By judiciously applying these techniques and following rigorous, well-designed protocols, researchers can ensure the quality and reliability of their oxime-linked conjugates, paving the way for successful outcomes in their research and development endeavors.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]

  • Buré, C., Lelièvre, D., & Delmas, A. (2000). Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry. Rapid communications in mass spectrometry, 14(23), 2158–2164. Available at: [Link]

  • Snyder, J. T., Malinao, M. C., et al. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. Molecular Pharmaceutics, 15(6), 2346–2353. Available at: [Link]

  • Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. Semantic Scholar. Available at: [Link]

  • Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. PMC - NIH. Available at: [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions...]. AxisPharm. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(74), 10397–10400. Available at: [Link]

  • Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. ResearchGate. Available at: [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. ACS Publications. Available at: [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma. PubMed. Available at: [Link]

  • Applications and Limitations of Oxime-Linked “Split PROTACs”. PMC - NIH. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. NIH. Available at: [Link]

  • Görög, S., Laukó, A., et al. (2001). Determination of Circular Dichroism and Ultraviolet Spectral Parameters of Norgestimate- And Other Delta(4)-3-ketosteroid Oxime Isomers via Normal Phase HPLC Method. Current Medicinal Chemistry, 8(11), 1347–1355. Available at: [Link]

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. Available at: [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available at: [Link]

  • Pauli, G. F., Chen, S.-N., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • RP-HPLC Technique. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. Google Patents.
  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed. Available at: [Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available at: [Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available at: [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Figshare. Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]

  • O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). PubChem. Available at: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. PharmTech. Available at: [Link]

  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Ask this paper | Bohrium. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of O-Isobutylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Why Proper Disposal is Critical

O-Isobutylhydroxylamine Hydrochloride (CAS No. 6084-58-8) is a valuable reagent in organic synthesis. However, its reactivity and toxicological profile demand meticulous handling and disposal. As with many hydroxylamine derivatives, it is classified as harmful and an irritant. Improper disposal can lead to personnel exposure, environmental contamination, and regulatory non-compliance.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

This guide is structured to provide a clear, hierarchical approach to the disposal of this compound, prioritizing safety and environmental stewardship.

The Primary Directive: Professional Hazardous Waste Disposal

The most secure and universally recommended method for the disposal of this compound is through a licensed hazardous waste management company. This approach ensures that the chemical is handled, transported, and disposed of in accordance with all federal, state, and local regulations.[2][3][4][5]

Core Principles of Waste Accumulation for Professional Disposal:
  • Dedicated and Compatible Waste Containers: Collect waste this compound and any contaminated materials in a designated, properly labeled, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure, tight-fitting lid.[4][5]

  • Accurate Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added to the container.[4][6]

  • Segregation of Waste: Never mix this compound waste with incompatible materials. Store the waste container away from strong oxidizing agents, bases, and metals to prevent potentially hazardous reactions.[1]

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat sources, and ideally within secondary containment to control any potential leaks.[1][4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to schedule a pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[4][7]

Spill Management: Immediate Actions and Disposal

Accidental spills require a prompt and informed response to mitigate risks. The following protocol is designed for small, manageable laboratory spills. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

Small-Scale Spill Cleanup Protocol:
  • Ensure Personnel Safety: Immediately alert others in the vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood. Don the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1][7]

  • Contain the Spill: For solid spills of this compound, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[1][7]

  • Collect the Spilled Material: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust. For any remaining residue, you can use a damp cloth or paper towel to wipe the area.[1]

  • Package the Waste: Place all contaminated materials, including used absorbents and PPE, into a sealable, vapor-tight plastic bag or the designated hazardous waste container. It is best practice to double-bag the waste.[7]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Label and Dispose: Label the container with "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's hazardous waste program.[7]

Decontamination Procedures

All labware and equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

  • Reusable Labware (e.g., glassware): Rinse with a suitable organic solvent (such as ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste. Follow this with a thorough wash with soap and water.

  • Single-Use Labware (e.g., pipette tips, gloves): These should be considered contaminated solid waste and disposed of in the designated hazardous waste container for this compound.[1]

Advanced Topic: Chemical Neutralization (for expert consideration only)

While in-laboratory chemical treatment of hazardous waste is generally not recommended and often prohibited by institutional policies without specific approval, understanding the chemical reactivity of this compound can be valuable for specialized applications under strict safety protocols. The following information is for educational purposes and to inform discussions with EHS professionals, not as a direct procedural guide.

Hydroxylamine and its derivatives can be chemically degraded through oxidation. For instance, a patented method describes the decomposition of hydroxylamine in aqueous solutions using an alkali or alkaline earth metal hypohalite (such as sodium hypochlorite) at a pH below 8.[8]

Theoretical Reaction: The primary amine group of the hydroxylamine derivative can be oxidized.

Causality: The rationale behind this approach is to convert the hazardous chemical into less harmful, more easily disposable byproducts.

Critical Caveats:

  • Untested for this Specific Compound: This method has not been specifically validated for this compound in a laboratory setting.

  • Hazardous Byproducts: The reaction byproducts are not fully characterized for this specific substrate and could be hazardous themselves.

  • Exothermic Potential: Oxidation reactions can be exothermic and may generate heat and gas, requiring careful control of reaction conditions.

  • Regulatory Prohibition: Many institutions, such as the NIH, prohibit the in-lab treatment of chemical waste, including acid/base neutralization, without specific authorization.

Therefore, any consideration of chemical neutralization must be undertaken only after a thorough risk assessment and in consultation with and with the approval of your institution's EHS department.

Decision-Making Workflow for Disposal

To assist in the decision-making process for the proper disposal of this compound, the following flowchart is provided.

Disposal_Workflow start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small, manageable spill? is_spill->small_spill Yes routine_waste Routine laboratory waste is_spill->routine_waste No large_spill Large or unmanageable spill small_spill->large_spill No spill_protocol Follow Small-Scale Spill Cleanup Protocol small_spill->spill_protocol Yes evacuate Evacuate and call emergency response large_spill->evacuate collect_waste Collect in a dedicated, labeled, compatible container spill_protocol->collect_waste routine_waste->collect_waste segregate Segregate from incompatible materials collect_waste->segregate store Store in a designated satellite accumulation area segregate->store contact_ehs Contact EHS/Hazardous Waste Contractor for disposal store->contact_ehs

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
O-Isobutylhydroxylamine Hydrochloride
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O-Isobutylhydroxylamine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.